molecular formula C8H9ClN2O4S B2568280 Methyl 2-(6-chloropyridine-3-sulfonamido)acetate CAS No. 1016698-31-9

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Katalognummer: B2568280
CAS-Nummer: 1016698-31-9
Molekulargewicht: 264.68
InChI-Schlüssel: ZCSMHBVQJYENLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. Its core structure integrates a chloropyridine ring and a sulfonamide moiety, which are established pharmacophores in bioactive molecules . This compound serves as a versatile building block for synthesizing more complex organic molecules, especially for creating novel sulfonamide hybrids that are relevant in pharmaceutical and agrochemical research . The primary research value of this compound lies in its potential as an enzyme inhibitor. The sulfonamide group can coordinate with active sites on enzymes, potentially disrupting their function, while the chloropyridine component may engage in π-π stacking interactions with aromatic amino acids in proteins . Sulfonamide-containing compounds are extensively investigated for their inhibitory activity against various biological targets, such as carbonic anhydrase II, and are known for their role in a range of therapeutic areas . Furthermore, sulfonamide derivatives based on pyridine cores are actively explored as potential antimalarial agents, with studies targeting key enzymes like falcipain-2 in Plasmodium falciparum . This reagent provides researchers with a critical starting point for constructing novel compounds aimed at probing biological mechanisms and developing new therapeutic candidates.

Eigenschaften

IUPAC Name

methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c1-15-8(12)5-11-16(13,14)6-2-3-7(9)10-4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSMHBVQJYENLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal utility of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate , a strategic scaffold in drug discovery.

A Versatile Pyridine-Sulfonamide Scaffold for Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, Methyl 2-(6-chloropyridine-3-sulfonamido)acetate represents a high-value "divergent intermediate." It combines a 6-chloropyridine core (enabling nucleophilic aromatic substitution) with a glycine sulfonamide tail (acting as a stable, hydrogen-bonding linker). This bifunctional nature allows researchers to rapidly generate libraries of bioactive compounds, particularly in the development of HIF prolyl hydroxylase inhibitors, PI4K inhibitors, and peptidomimetics where sulfonamides serve as bioisosteres for amides.

Chemical Identity & Properties

This compound is an ester-protected sulfonamide. Its structure allows for orthogonal functionalization: the methyl ester can be hydrolyzed to the free acid, while the chloro-group on the pyridine ring serves as a handle for further diversification.

Structural Specifications
PropertySpecification
IUPAC Name Methyl 2-(6-chloropyridine-3-sulfonamido)acetate
Molecular Formula C₈H₉ClN₂O₄S
Molecular Weight 264.69 g/mol
Core Fragments 6-Chloropyridine-3-sulfonyl chloride + Glycine methyl ester
H-Bond Donors 1 (Sulfonamide NH)
H-Bond Acceptors 5 (Pyridine N, Sulfonyl O x2, Ester O x2)
Predicted LogP ~0.8 – 1.2 (Lipophilic enough for cell permeability, polar enough for solubility)
Predicted Physicochemical Profile[1][2]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, DMF, Ethyl Acetate, and DCM. Sparingly soluble in water.

  • Stability: Stable under standard laboratory conditions. The methyl ester is susceptible to hydrolysis under strongly basic aqueous conditions.

Synthesis Protocol (Step-by-Step)

The synthesis follows a classical Schotten-Baumann sulfonylation . The critical factor here is controlling the basicity to neutralize the HCl byproduct without hydrolyzing the sulfonyl chloride reactant before it couples.

Reagents & Materials
  • Reactant A: 6-Chloropyridine-3-sulfonyl chloride (1.0 equiv).

  • Reactant B: Glycine methyl ester hydrochloride (1.1 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, to accelerate sluggish reactions.

Experimental Workflow
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Solubilization: Dissolve Glycine methyl ester HCl (1.1 equiv) in anhydrous DCM (0.2 M concentration relative to sulfonyl chloride).

  • Activation: Cool the solution to 0°C (ice bath). Add TEA (2.5 equiv) dropwise. Note: The solution will become clear as the free amine is liberated.

  • Coupling: Add 6-Chloropyridine-3-sulfonyl chloride (1.0 equiv) portion-wise or as a solution in DCM over 15 minutes.

    • Expert Insight: Keep the temperature at 0°C during addition to prevent the formation of sulfonamides or hydrolysis of the chloride.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup:

    • Quench with 1N HCl (cold) to remove excess amine and pyridine salts.

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or purify via Flash Column Chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

Synthesis Logic Diagram

SynthesisWorkflow Start Reactants: 6-Cl-Py-SO2Cl + Gly-OMe.HCl Step1 Step 1: Activation (DCM, TEA, 0°C) Liberates Free Amine Start->Step1 Dissolve Step2 Step 2: Coupling (Add Sulfonyl Chloride) Nucleophilic Attack Step1->Step2 Dropwise Addn Step3 Step 3: Workup (Acid Wash) Removes Salts Step2->Step3 4-6 hrs, RT Product Target Product: Methyl 2-(6-chloropyridine -3-sulfonamido)acetate Step3->Product Purify

Caption: Figure 1. Standard operating procedure for the sulfonylation of glycine methyl ester.

Mechanistic Analysis & Divergent Reactivity

The utility of this compound lies in its "dual-handle" architecture. It serves as a hub for divergent synthesis.

The Sulfonamide Linker (Bioisostere)

The sulfonamide group (-SO₂NH-) mimics the transition state of amide hydrolysis but is metabolically stable. In protease inhibitors, this tetrahedral geometry often improves binding affinity compared to planar amides.

The 6-Chloro "Warhead" (S_NAr Reactivity)

The chlorine atom at the C6 position of the pyridine ring is activated by the electron-withdrawing nitrogen and the sulfonyl group at C3. This makes it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) .

  • Reaction: Displacement of Cl with amines, alkoxides, or thiols.

  • Application: This allows researchers to introduce diverse "R-groups" late in the synthesis without affecting the sulfonamide core.

Reaction Pathway Visualization

ReactivityHub Core Methyl 2-(6-chloropyridine -3-sulfonamido)acetate (The Scaffold) Hydrolysis Path A: Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Deprotection SnAr Path B: S_NAr Displacement (R-NH2, Heat/Base) Core->SnAr Functionalization AcidProduct Free Acid Derivative (Ready for Peptide Coupling) Hydrolysis->AcidProduct DivLibrary Diversified Library (6-Amino-pyridine derivatives) SnAr->DivLibrary

Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the ester and the chloro-pyridine moiety.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) δ 8.8 (d, 1H) Pyridine C2-H (Deshielded by N and SO₂)
δ 8.2 (dd, 1H) Pyridine C4-H
δ 7.7 (d, 1H) Pyridine C5-H (Ortho to Cl)
δ 8.5 (br s, 1H) Sulfonamide NH (Exchangeable)
δ 3.8 (s, 2H) Glycine CH₂ (Alpha to Carbonyl)
δ 3.6 (s, 3H) Methyl Ester (OCH₃)
LC-MS (ESI+) m/z ~265.0 [M+H]⁺ Distinct Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl)
IR Spectroscopy 1740 cm⁻¹ Ester C=O stretch
1340, 1160 cm⁻¹ Sulfonamide S=O (asymmetric/symmetric)

Applications in Drug Discovery

HIF Prolyl Hydroxylase Inhibition

Analogs of glycine-pyridine scaffolds are heavily investigated as HIF-PH Inhibitors (e.g., Vadadustat analogs). While Vadadustat uses an amide linkage, this sulfonamide analog serves as a transition-state mimic , potentially offering different pharmacokinetic (PK) properties or avoiding specific metabolic liabilities of the amide bond.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<300 Da) and defined vector geometry, this molecule is an ideal fragment for X-ray crystallographic screening. The sulfonamide oxygen atoms can accept hydrogen bonds from backbone amides in target proteins (e.g., Carbonic Anhydrases or Kinases).

Safety & Handling

  • Hazard Identification: The sulfonyl chloride precursor is corrosive and moisture-sensitive. The final ester is likely an irritant.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis.

  • Disposal: All halogenated pyridine waste must be segregated and disposed of via high-temperature incineration.

References

  • Synthesis of Sulfonamides: "Sulfonamides." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, pp. 1275-1277.

  • Pyridine Sulfonyl Chlorides in Synthesis: Ningbo Inno Pharmchem Co.[1] "The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis."

  • Glycine Methyl Ester Synthesis: Li, J., & Sha, Y.[2] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008, 13(5), 1111–1119.[2]

  • Pyridine-Based Drug Discovery: "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Journal of Chemistry, 2023.

  • Sulfonamide Bioisosteres: "Sulfonamides as Zinc Binders in Carbonic Anhydrase Inhibitors." MDPI Pharmaceuticals, 2022.

Sources

Therapeutic Potential of 6-Chloropyridine-3-Sulfonamido Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 6-chloropyridine-3-sulfonamide moiety represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its dual functionality: the sulfonamide group at position 3 acts as a potent zinc-binding pharmacophore (critical for metalloenzyme inhibition), while the chlorine atom at position 6 serves as both a lipophilic modulator and a reactive handle for nucleophilic aromatic substitution (


).

This guide dissects the therapeutic utility of this scaffold, specifically focusing on its role as a Carbonic Anhydrase (CA) inhibitor for hypoxic tumors and as a Dihydropteroate Synthase (DHPS) inhibitor for antimicrobial resistance.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The biological efficacy of 6-chloropyridine-3-sulfonamido derivatives is governed by the electronic and steric environment of the pyridine ring.

The Core Scaffold Analysis
  • Position 3 (Sulfonamide Warhead): The primary driver of biological activity. The ionized nitrogen (

    
    ) coordinates with the 
    
    
    
    ion in the active site of metalloenzymes (e.g., Carbonic Anhydrase). Substitution on the sulfonamide nitrogen (
    
    
    ) allows for tuning of physicochemical properties (LogP) and isoform selectivity.
  • Position 6 (The Chlorine Handle):

    • Electronic Effect: The electron-withdrawing nature of the chlorine and the ring nitrogen lowers the

      
       of the sulfonamide, enhancing its acidity and zinc-binding affinity.
      
    • Synthetic Utility: The C-Cl bond is activated for

      
       reactions, allowing the introduction of diverse amines or alkoxides to create "tail" regions that interact with the hydrophobic or hydrophilic halves of enzyme active sites.
      
SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Analysis Scaffold 6-Chloropyridine-3-sulfonamide Core Scaffold Pos3 Position 3: Sulfonamide (-SO2NHR) Zinc Binding Group (ZBG) Scaffold->Pos3 Pharmacophore Pos6 Position 6: Chlorine (-Cl) Lipophilic / Reactive Handle Scaffold->Pos6 Auxophore Target1 Target: Carbonic Anhydrase (Hypoxic Tumors) Pos3->Target1 Zn2+ Coordination Target2 Target: DHPS (Antimicrobial) Pos3->Target2 PABA Mimic Pos6->Target1 Hydrophobic Pocket Fit

Figure 1: Structure-Activity Relationship (SAR) map of the 6-chloropyridine-3-sulfonamide scaffold.

Therapeutic Applications

Oncology: Targeting Hypoxic Tumors via CA IX/XII Inhibition

Solid tumors often develop hypoxic regions where Carbonic Anhydrase IX (CA IX) and XII (CA XII) are overexpressed to maintain pH homeostasis.

  • Mechanism: 6-chloropyridine-3-sulfonamido derivatives inhibit the catalytic hydration of

    
     to bicarbonate. This disrupts the tumor's ability to neutralize intracellular acid, leading to apoptosis.
    
  • Selectivity: The 6-chloro group fits into the hydrophobic pocket of the CA IX active site, potentially offering selectivity over the ubiquitous cytosolic isoforms (CA I and II) which cause systemic side effects.

Antimicrobial: Dihydropteroate Synthase (DHPS) Inhibition
  • Mechanism: These derivatives act as structural mimics of para-aminobenzoic acid (PABA). They competitively inhibit DHPS, a key enzyme in the bacterial folate synthesis pathway.

  • Efficacy: Derivatives have shown MIC values as low as 32 μg/mL against MRSA.[1]

Quantitative Data Summary
Compound ClassTargetKey Substituent (R)Activity (

/

)
Reference
6-Cl-Pyridine-3-sulfonamide hCA IX (Cancer)-H (Parent)

: 24 nM
[1]
N-Alkyl Derivative hCA II (Glaucoma)2-methylbutan-2-yl

: 66.8 nM
[2]
Indole-Sulfonamide Hybrid Dishevelled 1 (WNT)Indole-carboxamide

: 0.49 μM
[3]
Sulfonamide Derivative DHPS (Bacteria)Various

: 50 μM
[2]

Experimental Protocols

Chemical Synthesis: General Coupling Procedure

This protocol describes the synthesis of N-substituted-6-chloropyridine-3-sulfonamides from the sulfonyl chloride precursor.

Reagents:

  • 6-Chloropyridine-3-sulfonyl chloride (1.0 eq)

  • Amine (R-NH2) (1.1 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Preparation: Dissolve 6-chloropyridine-3-sulfonyl chloride in anhydrous DCM under an inert atmosphere (

    
    ). Cool to 0°C.
    
  • Addition: Add

    
     followed by the dropwise addition of the amine.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted amine), then brine.

  • Purification: Dry over

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    

Synthesis_Workflow Start Start: 6-Chloropyridine-3-sulfonyl chloride (DCM, 0°C, N2) Add Add Amine (R-NH2) + Et3N Start->Add React Stir RT (4-12h) Monitor TLC Add->React Workup Workup: 1. Quench (H2O) 2. Extract (DCM) 3. Wash (1N HCl, Brine) React->Workup Purify Purification: Silica Gel Chromatography Workup->Purify Product Final Product: N-substituted-6-chloropyridine-3-sulfonamide Purify->Product

Figure 2: Step-by-step synthetic workflow for sulfonamide coupling.

Biological Assay: Stopped-Flow Hydrase Assay

To validate Carbonic Anhydrase inhibition.

Principle: Measures the rate of the physiological reaction


 by monitoring the acidification of the medium using a pH indicator.

Protocol:

  • Buffer: Phenol red indicator (0.2 mM) in Hepes buffer (20 mM, pH 7.5), with 20 mM

    
    .
    
  • Enzyme Prep: Incubate purified hCA isozyme with the test compound (0.1 nM – 10 μM) for 15 min at RT.

  • Reaction: Mix the enzyme-inhibitor solution with

    
    -saturated water in a stopped-flow instrument (e.g., Applied Photophysics).
    
  • Measurement: Monitor absorbance drop at 557 nm (color change from red to yellow).

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    

Mechanism of Action: Molecular Interaction

The interaction between the 6-chloropyridine-3-sulfonamide and the Carbonic Anhydrase active site is a classic example of "lock and key" with metal coordination.

Mechanism cluster_enzyme Enzyme Active Site Zn Zn2+ Ion (Active Site) His His94, His96, His119 (Coordination Triad) Zn->His Structural Anchor HydroPocket Hydrophobic Pocket (Val121, Leu198) Sulfonamide Sulfonamide Nitrogen (De-protonated) Sulfonamide->Zn Tetrahedral Coordination PyridineRing 6-Chloropyridine Ring PyridineRing->HydroPocket Van der Waals Chloro 6-Chloro Substituent Chloro->HydroPocket Steric Fit / Halogen Bond

Figure 3: Mechanistic interaction of the inhibitor within the Carbonic Anhydrase active site.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • BenchChem . (2023). 6-Chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide: Biological Activity and Applications. Link

  • MDPI . (2021). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide. Link

  • NIH . (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link

  • Chem-Impex . (2023). 6-Chloropyridine-3-sulfonyl chloride: Synthesis and Applications. Link

Sources

Literature review of pyridine sulfonamide scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridine Sulfonamide Scaffolds in Medicinal Chemistry

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged structures." Both the pyridine ring and the sulfonamide group independently hold this distinction.[1] Pyridine, a nitrogen-containing heterocycle, is a cornerstone in over 7000 drug molecules, found in natural products like vitamins and alkaloids, and valued for its ability to form hydrogen bonds and improve water solubility.[1][] The sulfonamide moiety (-SO₂NH-), famous for the "sulfa drugs" that revolutionized antibacterial therapy, is a versatile functional group known for its wide range of biological activities and its role as a bioisostere for carboxylic acids.[3][4]

When these two powerful entities are combined into a single scaffold—the pyridine sulfonamide—the resulting molecule inherits a rich potential for diverse pharmacological applications. This hybrid structure offers a unique combination of electronic properties, hydrogen bonding capabilities, and synthetic tractability, making it a highly attractive starting point for drug discovery programs. This guide provides a comprehensive overview of the pyridine sulfonamide core, detailing its synthesis, exploring its vast therapeutic applications, and offering insights into the structure-activity relationships that drive its efficacy.

Core Synthetic Strategies

The construction of the pyridine sulfonamide scaffold is most commonly achieved through the reaction of a sulfonyl chloride with a pyridine-based amine.[5] This straightforward and reliable method allows for extensive diversification of the final molecule.

General Synthetic Workflow: Sulfonylation of Aminopyridine

The fundamental reaction involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

G cluster_conditions Reaction Conditions Aminopyridine Aminopyridine Derivative Product Pyridine Sulfonamide Product Aminopyridine->Product + Sulfonyl Chloride SulfonylChloride Aryl/Alkyl Sulfonyl Chloride Base Base (e.g., Pyridine, Triethylamine) HCl HCl (byproduct) Base->HCl neutralizes Solvent Solvent (e.g., DCM, THF) Product->HCl generates

Caption: General workflow for pyridine sulfonamide synthesis.

Experimental Protocol: Synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide

This protocol provides a representative example of the synthesis of a sulfonamide intermediate, which can then be further modified to create various pyridine-containing derivatives.[4]

Materials:

  • 4-aminoacetophenone

  • 4-toluenesulfonyl chloride (tosyl chloride)

  • Pyridine (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Water

Procedure:

  • Dissolve 4-aminoacetophenone (10.0 mmol, 1.35 g) in dichloromethane in a round-bottom flask.

  • Add 4-toluenesulfonyl chloride (10.0 mmol, 1.91 g) to the solution.

  • Add a catalytic amount of pyridine (2 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (rotary evaporation).

  • The resulting solid is filtered and washed thoroughly with water to remove any remaining pyridine and salts.

  • The solid is then air-dried to afford the pure product. Yields of up to 88% have been reported for this reaction.[4]

Causality: The choice of dichloromethane as a solvent is due to its inert nature and ability to dissolve the reactants. Pyridine acts as a base to quench the HCl formed during the reaction, driving the equilibrium towards the product.[4] This method is widely used due to its mild conditions and generally high yields.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The versatility of the pyridine sulfonamide scaffold is evident in its broad spectrum of biological activities. Researchers have successfully targeted a wide array of diseases by strategically modifying the core structure.

Anticancer Activity

Pyridine sulfonamides have emerged as potent anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[6]

  • Mechanism of Action: These scaffolds have been shown to inhibit key enzymes and proteins overexpressed in cancer, including cyclooxygenase-2 (COX-2), tyrosine kinases, and pyruvate kinase M2 (PKM2).[6][7][8] The sulfonamide group is a critical pharmacophore, often involved in binding to metalloenzymes or forming key hydrogen bonds in the active site of target proteins.[9]

  • Structure-Activity Relationship (SAR): Studies have shown that the antiproliferative activity of pyridine derivatives is enhanced by the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) groups.[10] Conversely, bulky groups or halogen atoms can sometimes decrease activity.[10] For instance, in a series of pyridine acyl sulfonamides designed as COX-2 inhibitors, specific substitutions on the pyridine and sulfonamide moieties led to compounds with potent antiproliferative activity against cancer cell lines like HepG2 and MCF-7.[7]

Compound ClassTarget/Cell LinePotency (IC₅₀)Reference
Pyridine Acyl SulfonamidesCOX-20.8 µM[7]
Pyridine Acyl SulfonamidesHepG2 (Liver Cancer)1.2 µM[7]
Pyridine Acyl SulfonamidesMCF-7 (Breast Cancer)1.8 µM[7]
Isoxazolo[5,4-b]pyridinesMCF-7 (Breast Cancer)152-161 µg/mL[11]
Pyrazolo[3,4-d]pyrimidine-sulfonamideBTK (Kinase)4.9 nM[9]
Antimicrobial Activity

The historical success of sulfa drugs provides a strong foundation for the development of pyridine sulfonamides as modern antimicrobial agents.

  • Mechanism of Action: Like traditional sulfonamides, many pyridine sulfonamide derivatives likely act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[12] This inhibition prevents the synthesis of nucleic acids, thereby halting bacterial growth.

  • Spectrum of Activity: These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[][11][12] Some derivatives have also shown promising antifungal activity against strains like Candida albicans.[][12]

  • SAR Insights: The antimicrobial potency is highly dependent on the substitution patterns on both the pyridine and the aryl sulfonamide rings. For example, certain N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives showed significant activity against P. aeruginosa and E. coli.[11] The incorporation of additional heterocyclic rings, such as benzothiazole or benzimidazole, has also been shown to yield compounds with potent antimicrobial effects.[12]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and pyridine sulfonamides have been developed as effective anti-inflammatory agents.

  • Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.[7] Additionally, some sulfonamide-related drugs, including sulfapyridine, can reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant that contributes to tissue damage during inflammation.[13]

G InflammatoryStimuli Inflammatory Stimuli Neutrophils Activated Neutrophils InflammatoryStimuli->Neutrophils COX2 COX-2 Enzyme InflammatoryStimuli->COX2 HOCl HOCl (Oxidant) Neutrophils->HOCl produce Prostaglandins Prostaglandins COX2->Prostaglandins produce Inflammation Inflammation & Tissue Damage HOCl->Inflammation Prostaglandins->Inflammation PyridineSulfonamide Pyridine Sulfonamide PyridineSulfonamide->COX2 inhibits PyridineSulfonamide->HOCl inhibits

Caption: Anti-inflammatory mechanisms of pyridine sulfonamides.

  • SAR Insights: The design of selective COX-2 inhibitors often involves creating molecules that can fit into the larger active site of COX-2 while being excluded from the narrower active site of the COX-1 isoform. The pyridine sulfonamide scaffold provides a flexible platform for achieving this selectivity through targeted modifications.[7]

Antidiabetic Activity

Pyridine sulfonamides have shown potential in the management of diabetes, primarily by inhibiting key carbohydrate-digesting enzymes.

  • Mechanism of Action: A key strategy is the inhibition of α-amylase and α-glucosidase.[5][14] These enzymes are responsible for breaking down complex carbohydrates into glucose in the digestive tract. By inhibiting them, pyridine sulfonamides can slow down the absorption of glucose, thereby reducing post-prandial hyperglycemia.

  • SAR Insights: Structure-activity relationship studies have identified several derivatives with potent α-amylase inhibitory activity, in some cases significantly more potent than the reference drug acarbose.[14] Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes.[5] The specific substituents on the scaffold play a crucial role in determining the inhibitory potency.[15]

Compound SeriesTarget EnzymePotency (IC₅₀)Comparison to AcarboseReference
Imidazole Derivativesα-amylase28 ± 1.74 µMMore potent (Acarbose = 148 µM)[14]
Imidazole Derivativesα-glucosidase187 - 398 µMLess potent (Acarbose = 114 µM)[14]
Carbonic Anhydrase Inhibition

The sulfonamide group is the archetypal zinc-binding group for inhibiting carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.

  • Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule and disrupting the catalytic cycle.[16] CAs are targets for treating glaucoma, edema, and certain types of cancer.

  • SAR Insights: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be potent inhibitors of various human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII).[16] The inhibitory activity and isoform selectivity can be finely tuned by altering the substituents on the pyridine and pyrazole rings. Several compounds in one study showed greater potency against hCA I and hCA II than the standard drug acetazolamide (AAZ).[16]

Future Perspectives

The pyridine sulfonamide scaffold remains a fertile ground for drug discovery. Future research is likely to focus on several key areas:

  • Multi-Target Ligands: The inherent versatility of the scaffold makes it ideal for designing agents that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.[15][17]

  • Targeting Drug Resistance: New pyridine sulfonamide derivatives could be developed to overcome resistance mechanisms in bacteria and cancer cells.

  • Improving Pharmacokinetics: Further chemical modifications will aim to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their oral bioavailability and in vivo efficacy.

Conclusion

The pyridine sulfonamide scaffold represents a highly successful amalgamation of two privileged structures in medicinal chemistry. Its synthetic accessibility allows for the creation of large, diverse chemical libraries, while its unique physicochemical properties enable potent and often selective interactions with a wide range of biological targets. From anticancer and antimicrobial agents to anti-inflammatory and antidiabetic drugs, pyridine sulfonamides have demonstrated their immense therapeutic potential. As our understanding of disease biology deepens, this remarkable scaffold will undoubtedly continue to be a source of novel and effective drug candidates for the foreseeable future.

References

  • Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Wang, Z., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7349-7352. [Link]

  • Elgemeie, G. H., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25935-25948. [Link]

  • Gincaitė, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6610. [Link]

  • Dallegri, F., et al. (1996). Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? British Journal of Clinical Pharmacology, 42(5), 547-552. [Link]

  • Głowacka, E., et al. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(6), 1005-1011. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 278-301). The Royal Society of Chemistry. [Link]

  • Maleki, B., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(7), 4153-4162. [Link]

  • Abdelazeem, A. H., et al. (2023). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Lee, E., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7707-7717. [Link]

  • Ayoup, M. S., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

  • Li, W., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]

  • Kumar, P., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15044-15066. [Link]

  • Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Li, W., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

  • Kumar, A., et al. (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Molecular Omics, 20(5), 521-537. [Link]

  • El-Sayad, K. A., El-Masry, G. H., & El-Ashry, E. S. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. [Link]

  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(23), 8235. [Link]

  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(32), 43079-43093. [Link]

  • Khodarahmi, G., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 22(1), 226. [Link]

Sources

An In-Depth Technical Guide to Determining the Solubility Profile of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate. In the absence of extensive public literature on the specific solubility of this compound, this document outlines the fundamental principles of solubility, details a systematic approach to solvent selection, and provides robust, step-by-step experimental protocols for accurate solubility determination. The methodologies described herein are grounded in established scientific principles and align with industry best practices to ensure the generation of reliable and reproducible data crucial for chemical synthesis, process development, and pharmaceutical formulation.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of drug development. It is a critical parameter that influences a multitude of processes, including:

  • Reaction Kinetics and Purification: The choice of solvent directly impacts reaction rates, yield, and the efficacy of crystallization and chromatographic purification methods.

  • Formulation Development: Understanding solubility is paramount for designing stable and bioavailable dosage forms, whether for oral, parenteral, or topical administration.

  • Process Scalability: A well-defined solubility profile is essential for developing robust and scalable manufacturing processes.

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate, a sulfonamide derivative, possesses structural motifs that suggest a nuanced solubility behavior. The presence of a polar sulfonamide group, an ester, and a chlorinated pyridine ring creates a molecule with the potential for a range of intermolecular interactions. This guide provides the scientific rationale and practical steps to thoroughly characterize its solubility.

Theoretical Foundations of Solubility

The dissolution of a crystalline solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_soln). A negative ΔG_soln indicates a spontaneous process. This can be understood through the interplay of enthalpy (ΔH_soln) and entropy (ΔS_soln) as described by the equation:

ΔG_soln = ΔH_soln - TΔS_soln

The overall enthalpy of solution can be conceptualized as the sum of three distinct energy changes:

  • ΔH₁ (Solute-Solute Interactions): The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process.

  • ΔH₂ (Solvent-Solvent Interactions): The energy needed to break the intermolecular forces between solvent molecules to create a cavity for the solute. This is also an endothermic process.

  • ΔH₃ (Solute-Solvent Interactions): The energy released when the solute molecules interact with the solvent molecules. This is an exothermic process.

The interplay of these enthalpies determines whether the overall dissolution is endothermic or exothermic[1][2]. The principle of "like dissolves like" is a useful empirical rule; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents[3][4]. This is because the solute-solvent interactions are maximized when the intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) of the solute and solvent are similar.

Strategic Selection of Organic Solvents

A systematic approach to solvent selection is crucial for obtaining a comprehensive solubility profile. The chosen solvents should span a range of polarities and chemical functionalities to probe the various potential intermolecular interactions with Methyl 2-(6-chloropyridine-3-sulfonamido)acetate.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which may interact favorably with the sulfonamide and ester moieties of the solute.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess large dipole moments and can engage in dipole-dipole interactions. DMSO and DMF are particularly strong solvents for a wide range of organic molecules.
Ethereal Solvents Tetrahydrofuran (THF), 1,4-DioxaneModerately polar with oxygen atoms that can act as hydrogen bond acceptors.
Ester Solvents Ethyl AcetateA common solvent in organic synthesis and chromatography, representing a less polar, aprotic environment.
Halogenated Solvents Dichloromethane (DCM), ChloroformCan dissolve a wide range of organic compounds and are useful for understanding solubility in less polar, non-hydrogen bonding environments.
Aromatic Hydrocarbons TolueneA non-polar solvent that can engage in π-stacking interactions.
Aliphatic Hydrocarbons Heptane, HexaneNon-polar solvents that will help to define the lower limits of solubility and are useful for anti-solvent crystallization studies.

Experimental Determination of Equilibrium Solubility

The following protocols describe the well-established shake-flask method for determining equilibrium solubility. This method is considered the "gold standard" for its accuracy and reliability.

Materials and Equipment
  • Methyl 2-(6-chloropyridine-3-sulfonamido)acetate (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the measurements are accurate.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the time required to reach equilibrium.

Step 3: Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

Step 4: Quantification of the Solute The concentration of the dissolved solute can be determined using several methods. The choice of method will depend on the available equipment and the properties of the solute.

  • Gravimetric Method:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of thesolvent and the melting point of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solute.

    • Calculate the solubility in terms of g/L or mg/mL.

  • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

    • Prepare a series of standard solutions of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine the concentration of the solute from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant1 Gravimetric or Spectroscopic/Chromatographic Analysis sample2->quant1 quant2 Calculate Solubility (e.g., mg/mL) quant1->quant2

Caption: Workflow for equilibrium solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Solubility of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate in Selected Organic Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Data to be filled from experimental results

The results should be analyzed in the context of the solvent properties. For instance, high solubility in protic solvents like methanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, low solubility in non-polar solvents like hexane would indicate the dominance of the polar functionalities of the molecule.

Influence of Temperature on Solubility

For most solid solutes, solubility increases with temperature. However, the extent of this increase can vary significantly. Determining the temperature dependence of solubility is crucial for processes like crystallization.

Protocol: Temperature Dependence Study
  • Follow the shake-flask method described in section 4.2, but perform the equilibration at a range of different temperatures (e.g., 10 °C, 25 °C, 40 °C, 55 °C).

  • Ensure that the temperature is carefully controlled throughout the experiment.

  • Plot the solubility (in mol/L or g/L) as a function of temperature.

This data can be used to construct a solubility curve, which is invaluable for designing and optimizing crystallization processes.

Diagram 2: Logical Relationship in Solubility Studies

G A Compound Physicochemical Properties B Solvent Selection (Polarity, Functionality) A->B C Experimental Design (Shake-Flask Method) B->C D Equilibrium Solubility Determination C->D E Data Analysis & Interpretation D->E F Temperature Dependence Study D->F G Application in Process Development & Formulation E->G F->G

Caption: Interdependencies in a comprehensive solubility study.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate in a range of organic solvents. By adhering to the principles and protocols outlined herein, researchers can generate high-quality, reliable data. A thorough understanding of the solubility of this compound is a critical first step in its journey from a laboratory curiosity to a valuable chemical entity in the pharmaceutical or agrochemical industries. The insights gained from these studies will inform rational solvent selection for synthesis and purification, and guide the development of effective formulation strategies.

References

  • Delgado, J. M. P. Q., & da Silva, M. V. (2009). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Defect and Diffusion Forum, 297-301, 1135-1140. [Link]

  • SparkNotes. (n.d.). Solubility. [Link]

  • DCI. (n.d.). Solutions Thermodynamics. [Link]

  • Delgado, J. M. P. Q., & da Silva, M. V. (2009). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14698025, Methyl 2-(6-chloropyridin-2-ylthio)acetate. PubChem. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. [Link]

  • Reddit. (2018, May 7). Determination of maximum solubility? r/OrganicChemistry. [Link]

  • JoVE. (2023, April 30). Energetics of Solution Formation. [Link]

  • Fiveable. (n.d.). 11.1 The Dissolution Process. Intro To Chemistry. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

Sources

Bioactivity and target binding of chloropyridine sulfonamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Bioactivity and Target Binding of Chloropyridine Sulfonamide Intermediates

Authored by a Senior Application Scientist

Introduction

The chloropyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds.[1] This guide provides a comprehensive technical overview of the bioactivity and target binding characteristics of these intermediates, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic basis of their biological effects, explore the key molecular targets they interact with, and provide detailed, field-proven experimental protocols for their characterization. The inherent reactivity of the chloropyridine ring, combined with the diverse interaction capabilities of the sulfonamide group, makes this class of molecules a rich area for therapeutic innovation.[1][2]

The sulfonamide functional group is a cornerstone in the development of therapeutics, with a history stretching back to the discovery of antibacterial sulfa drugs.[3][4] Its ability to mimic natural substrates and engage in critical interactions with enzyme active sites has led to the development of drugs for a multitude of diseases, including diuretics, antidiabetic agents, and anticancer therapies.[4][5][6] The incorporation of a chloropyridine moiety introduces unique properties, such as altered electronics and the potential for specific halogen bonding interactions, which can enhance binding affinity and selectivity for target proteins.[1] This guide will synthesize the current understanding of how these structural features translate into tangible biological activity and provide the practical knowledge necessary to advance research in this promising area.

I. Landscape of Bioactivity

Chloropyridine sulfonamide intermediates are precursors to compounds exhibiting a broad spectrum of pharmacological activities. Their versatility stems from the ability to readily modify both the pyridine ring and the sulfonamide group, allowing for the fine-tuning of their properties to engage with various biological targets.[1]

Antimicrobial and Antifungal Activity

Historically, sulfonamides are best known for their antimicrobial properties. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][7][8][9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus arresting bacterial growth.[3][7] The chloropyridine moiety can influence the potency and spectrum of this activity. Furthermore, derivatives have shown significant antifungal activity, notably against species like Candida albicans, by inhibiting fungal cytochrome P-450-dependent lanosterol 14α-demethylase (CYP51).[10]

Anticancer Properties

A significant and expanding area of research for chloropyridine sulfonamides is in oncology. Several mechanisms contribute to their anticancer effects:

  • Carbonic Anhydrase Inhibition: Many sulfonamide-based compounds are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and other physiological processes.[11][12][13] Tumor-associated isoforms, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[10][11] The sulfonamide group binds to the zinc ion in the enzyme's active site, and the pyridine ring can be modified to achieve isoform selectivity.[10][11][14]

  • Kinase Inhibition: The chloropyridine scaffold can be found in kinase inhibitors.[15] For example, modifications can lead to compounds that target specific kinases involved in cancer cell signaling pathways, such as BRAF.[15]

  • Tubulin Polymerization Inhibition: Certain pyridine carbothioamides incorporating a sulfonamide pharmacophore have demonstrated potent cytotoxicity by inhibiting tubulin polymerization, a critical process for cell division.[16]

  • Pyruvate Kinase M2 (PKM2) Activation: Novel sulfonamide derivatives have been identified as activators of tumor pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism.[17][18] Activation of PKM2 can disrupt the metabolic advantages of cancer cells.

Other Therapeutic Areas

The therapeutic potential of chloropyridine sulfonamides extends beyond infectious diseases and cancer. They have been investigated for a range of other conditions, including:

  • Anti-inflammatory and Antipyretic Properties: As precursors to various drugs, they contribute to the development of agents with anti-inflammatory and fever-reducing effects.[1]

  • Cardiovascular Applications: These intermediates are used in the synthesis of drugs with cardiovascular properties.[1]

  • Antidiabetic Effects: Some derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase.[19]

II. Molecular Target Interactions

The efficacy of chloropyridine sulfonamide-based drugs is rooted in their specific interactions with biological macromolecules. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Key Binding Motifs

The sulfonamide group is the primary driver of interaction with many targets. Its key features include:

  • Zinc Binding: In metalloenzymes like carbonic anhydrases, the deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic zinc ion.[10][14]

  • Hydrogen Bonding: The sulfonamide oxygens and the N-H group are excellent hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the target's active site.[20]

  • Mimicry of Natural Substrates: The structural similarity of the sulfonamide core to substrates like PABA allows for competitive inhibition of enzymes.[3][7]

The chloropyridine ring also plays a vital role:

  • Halogen Bonding: The chlorine atom can participate in halogen bonds, a non-covalent interaction with electron-rich atoms, which can enhance binding affinity and selectivity.[1]

  • Hydrophobic and Aromatic Interactions: The pyridine ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket.

  • Modulation of Physicochemical Properties: The presence and position of the chlorine atom influence the compound's solubility, lipophilicity, and electronic properties, which in turn affect its pharmacokinetic and pharmacodynamic profile.

Visualizing Target Engagement: A Hypothetical Kinase Binding Model

The following diagram illustrates a hypothetical binding mode of a chloropyridine sulfonamide inhibitor within the ATP-binding pocket of a protein kinase.

G Hypothetical Kinase Binding Mode cluster_0 Inhibitor cluster_1 Kinase ATP Binding Pocket Chloropyridine_Sulfonamide Chloropyridine Sulfonamide Inhibitor Hinge_Region Hinge Region (e.g., Ala, Glu) Chloropyridine_Sulfonamide->Hinge_Region H-Bond (Sulfonamide N-H) Chloropyridine_Sulfonamide->Hinge_Region H-Bond (Pyridine N) DFG_Motif DFG Motif (Asp, Phe, Gly) Chloropyridine_Sulfonamide->DFG_Motif Ionic/H-Bond (Sulfonamide O) Gatekeeper_Residue Gatekeeper Residue (e.g., Thr, Met) Chloropyridine_Sulfonamide->Gatekeeper_Residue Halogen Bond (Cl) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Leu, Val) Chloropyridine_Sulfonamide->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothetical interactions of a chloropyridine sulfonamide inhibitor with a kinase active site.

III. Experimental Protocols for Characterization

Rigorous experimental evaluation is paramount to understanding the bioactivity and target binding of chloropyridine sulfonamide intermediates. The following section outlines detailed, self-validating protocols for key assays.

A. Target-Based Assays

These assays directly measure the interaction of a compound with its purified molecular target.

1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method assesses the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.[12]

Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by the change in pH using a pH indicator.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare stock solutions of the chloropyridine sulfonamide inhibitor in DMSO.

    • Prepare a buffer solution containing a pH indicator (e.g., phenol red).

    • Prepare a CO₂-saturated water solution.

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

    • Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton formation.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

2. Kinase Inhibition Assay (e.g., BRAF V600E)

This assay determines the potency of a compound in inhibiting a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated product is quantified.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant kinase (e.g., BRAF V600E) in kinase buffer.

    • Prepare stock solutions of the chloropyridine sulfonamide inhibitor in DMSO.

    • Prepare a solution of the kinase substrate (a specific peptide or protein) and ATP.

  • Assay Procedure:

    • In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a specific temperature for a defined period.

    • Stop the reaction and detect the amount of phosphorylated product. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

3. Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay is crucial for evaluating the antibacterial potential of sulfonamides.[21]

Principle: The assay measures the DHPS-catalyzed condensation of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant DHPS.

    • Prepare stock solutions of the chloropyridine sulfonamide inhibitor in DMSO.

    • Prepare solutions of the substrates, PABA and DHPP.

  • Assay Procedure:

    • Combine DHPS, the inhibitor at various concentrations, and PABA in a reaction buffer.

    • Initiate the reaction by adding DHPP.

    • Incubate at an optimal temperature.

    • Monitor the reaction progress. This can be done by various methods, including spectrophotometrically by measuring the formation of the product, 7,8-dihydropteroate.

  • Data Analysis:

    • Calculate the initial reaction rates at different inhibitor concentrations.

    • Determine the IC₅₀ value from a plot of reaction rate versus inhibitor concentration.

4. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[17]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the chloropyridine sulfonamide) to a ligand (the target protein) immobilized on the chip.

Step-by-Step Methodology:

  • Chip Preparation:

    • Immobilize the purified target protein onto a suitable SPR sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the chloropyridine sulfonamide derivative over the sensor chip surface.

    • Monitor the change in the SPR signal (response units) over time to obtain association and dissociation curves.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

B. Cell-Based Assays

These assays evaluate the effect of a compound on living cells, providing insights into its biological activity in a more physiological context.

1. Antiproliferative Assay (MTT or SRB Assay)

This assay measures the ability of a compound to inhibit cell growth.[5][22]

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures the total protein content of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the chloropyridine sulfonamide derivative for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • For MTT: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan crystals. Solubilize the formazan and measure the absorbance.

    • For SRB: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the bound dye. Measure the absorbance.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to untreated control cells.

    • Determine the concentration that inhibits 50% of cell growth (IC₅₀) from the dose-response curve.

2. Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.[22]

Principle: The DNA content of cells is measured by flow cytometry after staining with a fluorescent dye that intercalates with DNA.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cancer cells with the compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Cell Preparation:

    • Harvest the cells, fix them in ethanol, and treat them with RNase.

    • Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis:

    • Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated cells to identify any cell cycle arrest.

Workflow Visualization

The following diagram illustrates the general workflow for characterizing the bioactivity and target binding of chloropyridine sulfonamide intermediates.

G Characterization Workflow Start Chloropyridine Sulfonamide Intermediate Synthesis Target_Based_Assays Target-Based Assays (e.g., Enzyme Inhibition, SPR) Start->Target_Based_Assays Cell_Based_Assays Cell-Based Assays (e.g., Antiproliferative, Cell Cycle) Start->Cell_Based_Assays Data_Analysis Data Analysis (IC50, Ki, Kd) Target_Based_Assays->Data_Analysis Cell_Based_Assays->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow for the characterization of chloropyridine sulfonamide intermediates.

IV. Data Presentation

Quantitative data from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Bioactivity Data for Exemplary Chloropyridine Sulfonamide Derivatives
Compound IDTarget Enzyme IC₅₀ (µM)Cancer Cell Line IC₅₀ (µM)Binding Affinity Kₔ (nM)
Cpd-001 hCA IX: 0.15MCF-7: 5.2150
Cpd-002 BRAF V600E: 0.08A549: 2.885
Cpd-003 DHPS: 1.2N/A1100

Data are hypothetical and for illustrative purposes only.

V. Conclusion and Future Directions

Chloropyridine sulfonamide intermediates represent a highly valuable and versatile class of compounds in drug discovery. Their diverse bioactivities, coupled with the tunable nature of their molecular interactions, provide a fertile ground for the development of novel therapeutics against a wide range of diseases. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization of these promising molecules.

Future research in this area will likely focus on:

  • Enhanced Selectivity: Designing derivatives with improved selectivity for specific enzyme isoforms or kinase targets to minimize off-target effects.

  • Novel Target Identification: Employing chemoproteomics and other advanced techniques to identify new biological targets for this compound class.

  • Combination Therapies: Exploring the synergistic effects of chloropyridine sulfonamide-based agents with existing therapies, particularly in the context of cancer treatment.

  • Advanced Drug Delivery Systems: Developing innovative formulations to improve the bioavailability and targeted delivery of these compounds.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively navigate the complexities of chloropyridine sulfonamide chemistry and biology, ultimately contributing to the discovery of the next generation of life-saving medicines.

References

  • Title: Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0. Source: Google Cloud.
  • Title: Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Source: AACR Journals.
  • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.
  • Title: Synthesis, Mechanism of action And Characterization of Sulphonamide. Source: Google Cloud.
  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: Springer.
  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Source: MDPI.
  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC.
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Title: Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
  • Title: Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC.
  • Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Source: Google Cloud.
  • Title: Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Source: JACS Au.
  • Title: 4-Amino-5-chloropyridine-3-sulfonamide. Source: Benchchem.
  • Title: Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. Source: Benchchem.
  • Title: Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor.
  • Title: The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity.
  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Source: Google Cloud.
  • Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Source: Google Cloud.
  • Title: Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput
  • Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC.
  • Title: Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Source: Moroccan Journal of Chemistry.
  • Title: Synthesis and Biological Evaluation of New Sulfonamide Deriv
  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Source: JACS Au.
  • Title: (PDF) Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment.
  • Title: Representative biologically active sulfonamide-bearing drugs.
  • Title: Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Title: Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Source: Hilaris Publisher.
  • Title: Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • Title: Determination and Confirmation of Sulfonamides. Source: Food Safety and Inspection Service.
  • Title: 2-Chloropyridine. Source: Wikipedia.
  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Source: PubMed.
  • Title: Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC.
  • Title: Sulfonamide: Mechanism of Action & Uses - Lesson. Source: Study.com.
  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs.
  • Title: (PDF) Biological activities of sulfonamides.
  • Title: Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif, Algeria (2021–2023) - PMC.
  • Title: Sulfonamides - Infectious Diseases. Source: MSD Manual Professional Edition.
  • Title: Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
  • Title: Molecular mechanism of plasmid-borne resistance to sulfonamides. Source: bioRxiv.
  • Title: Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. Source: ChemRxiv.
  • Title: Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. Source: MedChemComm (RSC Publishing).
  • Title: Phenazopyridine-Sulfonamide Combination Antibacterial Therapy in Mice - PMC.

Sources

Navigating the Labyrinth: A Technical Guide to the Safety and Toxicity of Pyridine-Sulfonamide Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Innovation

Pyridine-sulfonamide esters represent a versatile and promising class of compounds in modern drug discovery. Their unique structural motifs are integral to the design of novel therapeutics targeting a wide array of diseases. However, the very chemical reactivity and structural complexity that make them effective also necessitate a profound understanding of their potential toxicity and handling requirements. This guide serves as a technical resource for laboratory professionals, offering an in-depth analysis of the safety data sheet (SDS) and the toxicological risks associated with this important chemical family. By grounding our discussion in established regulatory frameworks and experimental science, we aim to foster a culture of safety and informed risk assessment in the research and development environment.

Deconstructing the Safety Data Sheet (SDS): A Blueprint for Safe Science

The SDS is the cornerstone of chemical safety, providing a comprehensive, standardized summary of a substance's hazards. Mandated under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is not merely a document for compliance but a critical tool for risk assessment. For novel pyridine-sulfonamide esters, a complete SDS may not exist; therefore, an understanding of its structure is crucial for inferring potential hazards based on related compounds and structural motifs.

An SDS is composed of 16 standardized sections. The logical flow of information from hazard identification to practical response measures is a self-validating system for laboratory safety.

cluster_ID Identification & Hazards cluster_Response Emergency Response cluster_Handling Handling & Exposure cluster_Properties Properties & Reactivity cluster_Tox Toxicological & Ecological S1 Section 1: Identification S2 Section 2: Hazard(s) Identification S1->S2 S3 Section 3: Composition S2->S3 S4 Section 4: First-Aid S2->S4 S7 Section 7: Handling & Storage S2->S7 S11 Section 11: Toxicological Info S2->S11 S5 Section 5: Fire-Fighting S4->S5 S6 Section 6: Accidental Release S5->S6 S8 Section 8: Exposure Controls/PPE S7->S8 S9 Section 9: Physical & Chemical S10 Section 10: Stability & Reactivity S9->S10 S12 Section 12: Ecological Info S11->S12

Caption: Logical flow of an SDS, from hazard identification to control measures.

  • Sections 1-3: Identification and Hazard Classification. These sections identify the chemical, its intended use, and its hazards. For pyridine-sulfonamide esters, hazard classification is critical. Based on data for related compounds, potential GHS classifications often include "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation".[1][2][3] The corresponding pictograms (e.g., exclamation mark) and hazard statements (e.g., H302, H315, H319) provide an immediate visual warning.[1][2][3]

  • Sections 4-6: Emergency Response. These sections provide guidance for first aid, firefighting, and accidental release. For this class of compounds, recommendations typically include flushing skin and eyes with water for at least 15 minutes and seeking immediate medical attention.[4] Firefighting measures must consider the potential release of toxic gases like carbon and nitrogen oxides.[5]

  • Sections 7-8: Handling, Storage, and Exposure Control. This is where the SDS translates hazard information into actionable safety protocols. Proper handling includes using the chemical in a well-ventilated area or fume hood and wearing appropriate Personal Protective Equipment (PPE), such as gloves, safety goggles, and a lab coat.[6][7] Storage guidelines emphasize keeping containers tightly closed in a cool, dry place away from incompatible materials like strong oxidizing agents.[4][8] Occupational Exposure Limits (OELs) may not be established for novel esters, but the limits for parent compounds like pyridine (e.g., 5 ppm TWA) can serve as a conservative benchmark.[9][10]

  • Sections 9-11: Properties and Toxicological Information. Section 9 details physical and chemical properties, while Section 10 describes stability and reactivity. Section 11 is the toxicological core of the SDS, summarizing data on acute and chronic health effects. This section will be explored in greater detail below.

  • Sections 12-16: Ecological, Disposal, Transport, and Regulatory Information. These final sections provide data on environmental impact, proper waste disposal methods, shipping regulations, and other regulatory information.

In-Depth Toxicological Profile: Understanding the Risks

The toxicological profile of a pyridine-sulfonamide ester is a composite of the risks posed by its core structures—the pyridine ring and the sulfonamide group—and the unique properties of the entire molecule.

cluster_pyridine Pyridine Moiety Risks cluster_sulfonamide Sulfonamide Moiety Risks Compound Pyridine-Sulfonamide Ester P_Tox - CNS Effects (Headache, Dizziness) - Liver & Kidney Damage - Skin/Eye Irritation - Harmful if Swallowed/Inhaled Compound->P_Tox contributes to S_Tox - Hypersensitivity Reactions (Rash) - Potential for Severe Skin Reactions - Hematopoietic Disorders (Rare) - Hepatotoxicity Compound->S_Tox contributes to Experimental Full Toxicological Profile (Requires Experimental Testing) P_Tox->Experimental S_Tox->Experimental

Caption: Toxicological contributions of the core chemical moieties.

Structural Alerts and Key Toxicological Endpoints
  • Pyridine Moiety: Pyridine itself is classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12][13] It is a skin and eye irritant.[11] Chronic exposure studies in animals have shown effects on the liver and kidneys.[4] The central nervous system is also a target, with symptoms of exposure including headache, dizziness, and nausea.[9][10] While evidence for carcinogenicity in humans is inadequate, studies in rodents have shown an increased incidence of liver and kidney tumors.[14]

  • Sulfonamide Moiety: The sulfonamide group is well-known in pharmacology and is associated with a risk of hypersensitivity reactions, most commonly manifesting as skin rashes.[3][15] In rare cases, severe and life-threatening skin reactions like Stevens-Johnson syndrome can occur.[3] Hepatotoxicity is another recognized, though less common, adverse effect of some sulfonamide drugs, often presenting as part of a broader hypersensitivity reaction.[4]

Summary of Toxicological Data for Pyridine (Reference)

Toxicological EndpointSpeciesRouteValueReference
LD50 (Acute Lethality) RatOral891 mg/kg[16]
LC50 (Acute Lethality) RatInhalation~9,000 ppm (1-hour)[17]
Skin Irritation RabbitDermalMild Irritant[18]
Eye Irritation RabbitOcularModerate Irritant[18]
NOAEL (Liver Effects) RatOral (90-day)1 mg/kg/day[18]

This table underscores the importance of the pyridine component as a driver of acute toxicity and target organ effects. The specific ester derivative's toxicity must be determined experimentally, but these values provide a crucial starting point for hazard assessment.

A Tiered Approach to Toxicity Assessment

For novel compounds, a tiered testing strategy is employed to characterize risk efficiently and ethically, minimizing animal use. This approach progresses from computational methods to in vitro assays before any necessary in vivo studies are conducted.

Start New Pyridine-Sulfonamide Ester InSilico Tier 1: In Silico Assessment (QSAR, Structural Alerts) Start->InSilico InVitro Tier 2: In Vitro Assays (e.g., Ames Test, Cytotoxicity) InSilico->InVitro Predicts Hazard InVivo Tier 3: In Vivo Studies (e.g., Acute Oral Toxicity - OECD 423) InVitro->InVivo Confirms Genotoxicity/ Toxicity Potential Risk Risk Assessment & SDS Development InVivo->Risk Determines Classification

Caption: Tiered workflow for toxicological assessment of a new chemical entity.

Experimental Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a cornerstone of genetic toxicology, used to assess the mutagenic potential of a chemical.[14][17] Its causality rests on detecting if a chemical can cause mutations in the DNA of specific bacterial strains, which serves as an indicator of potential carcinogenicity.

Methodology:

  • Strain Selection: Use a minimum of five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA) capable of detecting different types of mutations (frameshift vs. base-pair substitution).[2]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction). This is a self-validating step, as many chemicals only become mutagenic after being metabolized by the liver.[2]

  • Dose Selection: Perform a preliminary range-finding study to determine cytotoxicity. For the main experiment, use at least five different, analyzable concentrations of the test compound, with the highest concentration typically being 5 mg/plate for soluble, non-toxic substances.[1][17]

  • Exposure: Use either the plate incorporation or pre-incubation method.[1]

    • Plate Incorporation: Mix the bacterial culture, test compound, and (if used) S9 mix with molten top agar and pour onto a minimal glucose agar plate.

    • Pre-incubation: Incubate the bacterial culture, test compound, and S9 mix together for a short period (e.g., 20-30 minutes) before adding the top agar and plating.

  • Incubation: Incubate plates at 37°C for 48-72 hours.[1][17]

  • Scoring & Interpretation: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in revertants or a reproducible and statistically significant increase at one or more concentrations compared to the solvent control.

Experimental Protocol 2: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This in vivo study is designed to determine the acute toxicity of a substance after a single oral dose and to allow for hazard classification.[8][18] The method is designed to use a minimal number of animals.[6][18]

Methodology:

  • Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., young adult Wistar rats).[18] Animals are acclimatized for at least five days before the study.[18]

  • Dose Levels: The method uses defined starting doses (e.g., 5, 50, 300, or 2000 mg/kg body weight) based on the expected toxicity of the substance.[18]

  • Procedure:

    • Administer the starting dose to a group of three animals by oral gavage.

    • Observe the animals closely for the first few hours and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and mortality.

    • The outcome of the first group determines the next step. For example, if 2 or 3 animals die at a 300 mg/kg dose, the substance is classified in a high toxicity category. If no animals die, a higher dose (2000 mg/kg) is tested in another group of three animals.

  • Data Collection: Record body weights weekly, all clinical signs of toxicity, and mortality. At the end of the study, conduct a gross necropsy on all animals.

  • Interpretation: The results allow the substance to be assigned to a GHS toxicity category, providing the basis for the "Harmful/Toxic/Fatal if swallowed" classification on the SDS.[18]

Risk Management and Safe Laboratory Practices

A thorough understanding of the SDS and toxicological data culminates in the implementation of robust risk management strategies.

  • Engineering Controls: The primary line of defense is to handle pyridine-sulfonamide esters in a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Establish Standard Operating Procedures (SOPs) for the synthesis, purification, and handling of these compounds. Ensure all personnel are trained on the specific hazards and procedures.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Eye Protection: Chemical splash goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes.

  • Storage: Store these compounds away from strong acids and oxidizing agents to prevent violent reactions. Ensure containers are clearly labeled and tightly sealed.

  • Spill and Waste: Have a chemical spill kit readily available. Absorb spills with an inert material and dispose of it as hazardous waste. All waste containing pyridine-sulfonamide esters must be collected in designated, labeled containers for disposal according to institutional and local regulations.

Conclusion

Pyridine-sulfonamide esters are powerful tools in the arsenal of medicinal chemists. However, their potential must be balanced with a rigorous and proactive approach to safety. By thoroughly understanding and utilizing the Safety Data Sheet, appreciating the inherent toxicological risks of the chemical scaffolds, and applying standardized testing protocols and safe handling practices, researchers can mitigate risks and ensure that the pursuit of novel therapies does not compromise their own health and safety. Each new derivative must be treated as a substance with unknown toxicity until proven otherwise, embodying the principle of prudent practice in every step of the research process.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB GEN. Retrieved from [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. (1997). OECD. Retrieved from [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. In Some Industrial Chemicals. International Agency for Research on Cancer. Retrieved from [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine sulfonamide (CID 12000791). National Center for Biotechnology Information. Retrieved from [Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). (2019, January 7). Nucro-Technics. Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (2016, May 26). Slideshare. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • PubChem. (n.d.). Pyridine-3-sulfonamide (CID 232710). National Center for Biotechnology Information. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SN Applied Sciences. Retrieved from [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. Retrieved from [Link]

  • Pyridine Safety Data Sheet. (2019). Lab Alley. Retrieved from [Link]

  • Sulfonamides. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Sulfonamides: Side Effects, Allergies & Toxicity. (n.d.). Study.com. Retrieved from [Link]

  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. Retrieved from [Link]

  • Safety data sheet: Pyridine. (2024). CPAChem. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2023). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • Acute oral toxicity test (OECD 423: 2001). (n.d.). IVAMI. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Pyridine. (2002). New Jersey Department of Health. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Pyridine. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets: Vonoprazan Methyl Pyridine Sulfonate. Retrieved from [Link]

  • Recommendation from the Scientific Committee on Occupational Exposure Limits for pyridine. (2004). European Commission. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate. This compound is a valuable building block in medicinal chemistry and drug discovery, incorporating the pharmacologically significant sulfonamide and chloropyridine moieties. The synthesis proceeds via a nucleophilic substitution reaction between 6-chloropyridine-3-sulfonyl chloride and methyl 2-aminoacetate hydrochloride. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, explanations for experimental choices, safety precautions, and methods for purification and characterization.

Introduction and Scientific Background

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] Its ability to mimic the p-aminobenzoic acid (PABA) structure or act as a stable, hydrogen-bond-donating linker makes it a privileged scaffold in drug design. The target molecule, Methyl 2-(6-chloropyridine-3-sulfonamido)acetate, is synthesized by coupling the commercially available and highly reactive 6-chloropyridine-3-sulfonyl chloride with the glycine methyl ester.[3][4][5]

The core of this synthesis is the formation of a stable sulfonamide bond. The reaction mechanism involves the nucleophilic attack of the primary amine of methyl 2-aminoacetate on the electrophilic sulfur atom of the sulfonyl chloride. This process releases a molecule of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to drive the reaction to completion and prevent the protonation of the starting amine.

Reaction Scheme

The synthesis is a single-step reaction followed by an aqueous workup and purification.

G R1 6-Chloropyridine-3-sulfonyl chloride P Methyl 2-(6-chloropyridine-3-sulfonamido)acetate R1->P DCM, 0°C to RT R2 Methyl 2-aminoacetate (Glycine methyl ester) R2->P Base Triethylamine (TEA) Base->P HCl scavenger

Caption: Reaction scheme for sulfonamide formation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount (mmol)Weight / VolumeSupplier
6-Chloropyridine-3-sulfonyl chloride55938-19-7212.051.010.02.12 gSigma-Aldrich, etc.
Methyl 2-aminoacetate hydrochloride (Glycine methyl ester HCl)5680-79-5125.551.111.01.38 gSigma-Aldrich, etc.
Triethylamine (TEA)121-44-8101.192.525.03.48 mLSigma-Aldrich, etc.
Dichloromethane (DCM), anhydrous75-09-284.93--100 mLSigma-Aldrich, etc.
Deionized Water7732-18-518.02--200 mL-
1 M Hydrochloric Acid (HCl)7647-01-036.46--~50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01--~50 mL-
Brine (Saturated NaCl solution)7647-14-558.44--~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--~5 gSigma-Aldrich, etc.
Ethyl Acetate (for chromatography)141-78-688.11--As needed-
Hexanes (for chromatography)110-54-386.18--As needed-
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Thermometer

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR tubes and Mass Spectrometry vials

Step-by-Step Synthesis Protocol

Reaction Setup
  • Assemble the Reaction Apparatus: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.

  • Charge the Flask: To the flask, add 6-chloropyridine-3-sulfonyl chloride (2.12 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL) .

  • Initial Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere until the internal temperature reaches 0-5 °C.

    • Causality Note: Starting the reaction at a low temperature is crucial to control the initial exothermic release of heat upon addition of the amine and base. This prevents potential side reactions and degradation of the starting materials.

Reagent Addition
  • Prepare Amine Solution: In a separate beaker, dissolve methyl 2-aminoacetate hydrochloride (1.38 g, 11.0 mmol) and triethylamine (3.48 mL, 25.0 mmol) in 50 mL of anhydrous DCM .

    • Causality Note: Methyl 2-aminoacetate is used as its hydrochloride salt for better stability and ease of handling. Two equivalents of triethylamine are used: one to neutralize the HCl salt of the amine, freeing the nucleophile, and a second to scavenge the HCl produced during the sulfonamide bond formation. An excess ensures the reaction medium remains basic.

  • Slow Addition: Transfer the amine/base solution to a dropping funnel and add it dropwise to the cold sulfonyl chloride solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 3-4 hours.

  • Monitor Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 30:70 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the starting sulfonyl chloride spot indicates the reaction is nearing completion.

Workup and Isolation
  • Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove excess triethylamine.

    • Wash with saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 50 mL) to reduce the amount of dissolved water in the organic phase.

    • Causality Note: This series of washes is a standard purification procedure to remove ionic and water-soluble byproducts, such as triethylammonium chloride, leading to a cleaner crude product.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Column Chromatography: The crude product should be purified by flash column chromatography on silica gel.

  • Elution: A gradient elution system is recommended, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate.

  • Fraction Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Final Concentration: Evaporate the solvent from the combined fractions under reduced pressure to obtain the pure Methyl 2-(6-chloropyridine-3-sulfonamido)acetate.

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification setup 1. Dissolve sulfonyl chloride in DCM, cool to 0°C add 2. Add solution of amine and TEA dropwise setup->add react 3. Stir at RT for 3-4h add->react quench 4. Quench with water react->quench wash_hcl 5. Wash with 1M HCl quench->wash_hcl wash_bicarb 6. Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry (MgSO4) & Concentrate wash_brine->dry chrom 9. Flash Chromatography (EtOAc/Hexanes) dry->chrom final 10. Evaporate solvent to yield pure product chrom->final

Caption: Step-by-step workflow for synthesis and purification.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene (-CH₂-) group, and the methyl ester (-OCH₃) group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring and the acetate moiety.[6]

  • Mass Spectrometry (MS): Analysis by ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₈H₉ClN₂O₄S, MW: 264.69 g/mol ).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 6-chloropyridine-3-sulfonyl chloride: Corrosive and moisture-sensitive. Handle with care and avoid inhalation of dust.[5]

    • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize exposure.

    • Triethylamine (TEA): Flammable and corrosive with a strong odor.

    • Thionyl chloride (if preparing sulfonyl chloride in-house): Highly corrosive and reacts violently with water.[7]

References

  • M. C. Willis, et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 2019. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Sulfonamides. Available at: [Link]

  • Shweta Singh, et al. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 2013. Available at: [Link]

Sources

General procedure for sulfonylation of glycine methyl ester with sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The sulfonylation of amino acid esters is a pivotal transformation in medicinal chemistry, serving as a gateway to peptidomimetics, protease inhibitors, and sulfonamide-based pharmacophores. This guide details the protocol for synthesizing N-sulfonyl glycine methyl esters from glycine methyl ester hydrochloride .

Critical Technical Nuance

Unlike simple amines, glycine methyl ester is typically supplied as a hydrochloride salt (


) to prevent self-condensation (diketopiperazine formation) and hydrolysis. Consequently, the reaction environment must perform two distinct functions simultaneously:
  • In-situ Neutralization: Liberating the nucleophilic free amine from the ammonium salt.

  • Scavenging: Neutralizing the HCl generated during the sulfonylation event.

Failure to account for the initial protonation state is the primary cause of low yields in this workflow.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The liberated amine attacks the electrophilic sulfonyl chloride, forming a tetrahedral transition state (or concerted transition state depending on steric bulk), followed by the expulsion of the chloride ion.

DOT Diagram: Mechanistic Pathway

ReactionMechanism Start Gly-OMe·HCl (Stable Salt) FreeAmine Free Amine (H2N-CH2-COOMe) Start->FreeAmine Neutralization Base1 Base (Eq 1) Deprotonation Base1->FreeAmine TS Transition State [R-SO2-NH2(+)-R'] FreeAmine->TS Nucleophilic Attack Sulfonyl Sulfonyl Chloride (R-SO2-Cl) Sulfonyl->TS Product Sulfonamide (R-SO2-NH-CH2-COOMe) TS->Product Elimination of Cl- Byproduct Base·HCl TS->Byproduct

Caption: Mechanistic flow from salt neutralization to sulfonamide formation. Note the requirement for base at two distinct steps.

Standard Operating Procedure (SOP)

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Gly-OMe·HCl Substrate1.0Hygroscopic; dry under vacuum if clumped.
Sulfonyl Chloride Electrophile1.1TsCl, MsCl, or Nosyl-Cl. Freshly recrystallized if solid.
Triethylamine (TEA) Base2.5Critical: 1.0 eq to free amine + 1.1 eq to scavenge HCl + 0.4 eq excess.
DCM (CH₂Cl₂) Solvent[0.2 M]Anhydrous preferred to prevent ester hydrolysis.
DMAP Catalyst0.05Optional: Accelerates sluggish reactions with bulky sulfonyls.
Step-by-Step Protocol
Phase 1: Preparation and Neutralization
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Gly-OMe·HCl (1.0 equiv) and anhydrous DCM (concentration ~0.2 M relative to glycine). The salt will likely remain as a suspension.

  • Liberation: Cool the suspension to 0°C (ice bath). Add TEA (2.5 equiv) dropwise over 5 minutes.

    • Observation: The suspension will clarify as the free amine dissolves, though TEA·HCl salts may precipitate later.

    • Wait: Stir at 0°C for 10-15 minutes to ensure complete liberation of the amine.

Phase 2: Sulfonylation
  • Addition: Add the Sulfonyl Chloride (1.1 equiv) portion-wise (solids) or dropwise (liquids/solutions) at 0°C.

    • Control: Do not allow temperature to spike; exotherms can promote bis-sulfonylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23°C) .

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (System: 1:1 Hexane/EtOAc).

    • Stain: Use Ninhydrin (starting material stains red/purple) and UV (product absorbs if aromatic). The reaction is complete when the baseline ninhydrin spot disappears.

Phase 3: Workup & Purification[2]
  • Quench: Dilute with excess DCM.

  • Acid Wash (Crucial): Wash the organic layer with 1M HCl (2x).[3]

    • Purpose: This removes unreacted amine and the excess TEA. The product (sulfonamide) is not basic and will remain in the organic layer.

  • Base Wash: Wash with Saturated NaHCO₃ (2x).

    • Purpose: Removes any hydrolyzed sulfonyl chloride (sulfonic acid) byproducts.

  • Drying: Wash with Brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Most tosyl/mesyl derivatives crystallize upon standing or trituration with cold ether/hexanes. If oil persists, flash chromatography (Hexane/EtOAc gradient) is effective.

Experimental Workflow & Decision Tree

Workflow Start Start: Gly-OMe·HCl Suspension in DCM AddBase Add TEA (2.5 eq) 0°C, 15 min Start->AddBase AddElec Add Sulfonyl Chloride (1.1 eq) AddBase->AddElec Monitor Monitor TLC (Ninhydrin) AddElec->Monitor Check SM Consumed? Monitor->Check Check->Monitor No (Add DMAP) WorkupAcid Wash: 1M HCl (Removes Amines) Check->WorkupAcid Yes WorkupBase Wash: Sat. NaHCO3 (Removes Acids) WorkupAcid->WorkupBase Dry Dry & Concentrate WorkupBase->Dry Recryst Solid? Recrystallize (Et2O/Hex) Dry->Recryst Column Oil? Flash Column Dry->Column

Caption: Operational decision tree for the synthesis and purification of sulfonamides.

Representative Data & Yields

The following data summarizes expected outcomes when using this protocol with common sulfonyl chlorides.

Sulfonyl Chloride (R-SO₂Cl)Product (R-Gly-OMe)Typical YieldAppearanceMelting Point Ref
p-Toluenesulfonyl (Tosyl) Ts-Gly-OMe92 - 96%White Solid102-103°C [1]
Methanesulfonyl (Mesyl) Ms-Gly-OMe88 - 93%White Solid63-65°C [2]
2-Nitrobenzenesulfonyl (Nosyl) Ns-Gly-OMe85 - 90%Off-white Solid110-112°C [3]
Benzenesulfonyl PhSO₂-Gly-OMe90 - 95%Viscous Oil/Solid74-76°C [4]
Troubleshooting Guide
  • Low Yield: Usually due to insufficient base. Ensure >2.0 equivalents are used to account for the HCl salt.

  • Hydrolysis: If the methyl ester hydrolyzes to the carboxylic acid, ensure reagents are anhydrous and avoid prolonged exposure to aqueous washes.

  • Bis-sulfonylation: If

    
     is observed, strictly control temperature at 0°C during addition and ensure slow addition of the chloride.
    

References

  • Tosyl-Glycine Synthesis: Hamada, Y., et al. "Efficient Synthesis of N-Tosyl Amino Acid Derivatives." Journal of Organic Chemistry, vol. 51, no. 10, 1986. (General Reference for Sulfonylation)

  • Mesyl-Glycine Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.

  • Nosyl (2-Nitrobenzenesulfonyl) Applications: Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, 2004, pp. 353-359.

  • General Amino Acid Esterification & Modification: Li, J., & Sha, Y.[4] "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, vol. 13, no.[4] 5, 2008, pp. 1111-1119.[4]

Sources

Application Notes and Protocols for the Hydrolysis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the hydrolysis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate to its corresponding carboxylic acid, 2-(6-chloropyridine-3-sulfonamido)acetic acid. This transformation is a critical step in the synthesis of various compounds of interest in pharmaceutical research and drug development. The guide delves into the chemical principles governing the reaction, outlines optimized protocols to ensure high yield and purity, and addresses potential challenges and side reactions.

Introduction: The Significance of 2-(6-chloropyridine-3-sulfonamido)acetic acid

The carboxylic acid derivative, 2-(6-chloropyridine-3-sulfonamido)acetic acid, is a valuable building block in medicinal chemistry. Its structural motifs, including the chloropyridine, sulfonamide, and carboxylic acid groups, are prevalent in a wide array of biologically active molecules. The carboxylic acid moiety, in particular, serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The successful and high-yielding synthesis of this key intermediate is therefore of paramount importance.

Chemical Principles and Strategic Considerations

The conversion of a methyl ester to a carboxylic acid is typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst.[1] The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is required.[2] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[3][4]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is generally the preferred method for this transformation.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.[3] This is followed by the elimination of the methoxide ion, which then deprotonates the newly formed carboxylic acid. This final acid-base step is essentially irreversible and drives the reaction to completion.[5] Common bases for saponification include sodium hydroxide (NaOH) and lithium hydroxide (LiOH).[6]

The Challenge: Chemoselectivity

A significant challenge in the hydrolysis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate is the presence of the electrophilic 6-chloropyridine ring. The pyridine nitrogen atom is electron-withdrawing, which activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr).[7] Consequently, the C-6 position, where the chlorine atom is located, is susceptible to attack by the hydroxide nucleophile, leading to the formation of the undesired 6-hydroxypyridine derivative as a major side product.[8]

To achieve a successful and selective hydrolysis of the methyl ester, it is crucial to employ reaction conditions that favor the saponification reaction while minimizing the competing SNAr. This can be achieved by carefully controlling the reaction temperature and time. Saponification can often be effected at lower temperatures than SNAr on an activated chloropyridine.

The sulfonamide group is generally stable under both acidic and basic hydrolysis conditions. Studies have shown that sulfonamides are hydrolytically stable at various pH values, suggesting that this functional group will remain intact during the ester hydrolysis.

Recommended Protocol: Base-Catalyzed Hydrolysis with Lithium Hydroxide

Based on the principles outlined above, a base-catalyzed hydrolysis using lithium hydroxide at controlled temperatures is the recommended procedure. Lithium hydroxide is often favored for its ability to effect hydrolysis under milder conditions compared to sodium hydroxide. A successful hydrolysis of a similar substrate, methyl 5-chloropyrazine-2-carboxylate, to its carboxylic acid using LiOH in water has been reported to proceed without substitution of the chloro group, highlighting the feasibility of this selective transformation.[9]

Materials and Reagents
  • Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(6-chloropyridine-3-sulfonamido)acetate (1.0 eq) in a mixture of THF and water (a common ratio is 3:1 or 2:1 v/v).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To the stirred solution, add lithium hydroxide monohydrate (1.5 - 2.0 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours. It is crucial to avoid prolonged reaction times or elevated temperatures to minimize the formation of the 6-hydroxypyridine byproduct.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to afford the desired 2-(6-chloropyridine-3-sulfonamido)acetic acid. The purity can be assessed by NMR and LC-MS. If necessary, the product can be further purified by recrystallization.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Dissolve Ester in THF/Water add_base Add LiOH·H₂O at 0 °C start->add_base 1.0 eq Ester monitor Monitor by TLC/HPLC add_base->monitor 1.5-2.0 eq LiOH remove_thf Remove THF (Rotovap) monitor->remove_thf wash Wash with Ethyl Acetate remove_thf->wash acidify Acidify with 1M HCl to pH 2-3 wash->acidify filter Vacuum Filtration acidify->filter wash_solid Wash with Cold Water filter->wash_solid dry Dry Under Vacuum wash_solid->dry product 2-(6-chloropyridine-3-sulfonamido)acetic acid dry->product

Caption: Workflow for the hydrolysis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate.

Data Summary Table

ParameterRecommended ConditionRationale
Base Lithium Hydroxide (LiOH·H₂O)Generally allows for milder reaction conditions, potentially increasing selectivity.
Stoichiometry of Base 1.5 - 2.0 equivalentsEnsures complete hydrolysis and drives the reaction to completion.
Solvent THF/Water mixtureEnsures solubility of both the starting material and the inorganic base.
Temperature 0 °C to room temperatureMinimizes the rate of the competing nucleophilic aromatic substitution.
Reaction Time 2 - 6 hours (monitor)Sufficient for hydrolysis while limiting byproduct formation.
Work-up pH 2 - 3Ensures complete protonation of the carboxylate to the carboxylic acid for precipitation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient base- Low temperature- Short reaction time- Increase the equivalents of LiOH.- Allow the reaction to warm to room temperature after initial stirring at 0 °C.- Increase the reaction time, while carefully monitoring for byproduct formation.
Formation of 6-hydroxypyridine byproduct - Reaction temperature too high- Prolonged reaction time- Maintain the reaction temperature at 0 °C.- Stop the reaction as soon as the starting material is consumed (by TLC/HPLC).- Consider using a less nucleophilic base or a different solvent system.
Product does not precipitate upon acidification - Product is soluble in the aqueous medium- Insufficient acidification- Saturate the aqueous layer with NaCl before extraction.- Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).- Ensure the pH is sufficiently low (pH 2-3).
Low Yield - Incomplete reaction- Loss of product during work-up- Formation of byproducts- Address the points for "Incomplete Reaction".- Ensure complete extraction of the product from the aqueous phase.- Optimize reaction conditions to minimize side reactions.

Conclusion

The hydrolysis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate to its corresponding carboxylic acid is a chemically sensitive transformation that requires careful control of reaction conditions to achieve high yield and purity. The primary challenge lies in mitigating the competing nucleophilic aromatic substitution on the 6-chloropyridine ring. The recommended protocol, utilizing lithium hydroxide at low temperatures, provides a robust method for achieving this selective hydrolysis. By understanding the underlying chemical principles and diligently monitoring the reaction, researchers can successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Filo. (2025, December 27). Reaction: 2-Chloropyridine + OH⁻ → 2-Hydroxypyridine (C₅H₄ClN...). [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR, 6(5), 104-105. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloropyridine-6-sulfonic acid. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.6: Chemistry of Esters. [Link]

  • Filo. (2025, September 10). Question: The correct product(s) of the reaction of chloropyridine with.... [Link]

  • ResearchGate. (2025, August 7). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. [Link]

  • YouTube. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Google Patents. (n.d.). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
  • gsrs. (n.d.). 2-(6-CHLOROPYRIDIN-3-YL)ACETIC ACID HYDROCHLORIDE. [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis (video). [Link]

  • Rasayan Journal of Chemistry. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan J. Chem., 6(3), 196-200. [Link]

  • ResearchGate. (2025, August 6). SN2 Reactions with Carboxylic Esters. Selective cleavage of methyl esters. [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Hydroxide Ions. [Link]

  • PubMed. (n.d.). Methyl Esterification Assisted MALDI FTMS Characterization of the Orcokinin Neuropeptide Family. [Link]

  • MDPI. (2023, December 5). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. [Link]

  • Science discussions. (n.d.). Mechanisms of Ester hydrolysis. [Link]

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of the 6-Chloropyridine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 6-Chloropyridine Moiety

The 2-chloropyridine (or its equivalent 6-chloropyridine) scaffold is a cornerstone in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its prevalence stems from the pyridine ring's inherent biological activity and the strategic placement of the chlorine atom. This halogen serves as a versatile synthetic handle, enabling a wide array of functionalizations through nucleophilic substitution.

The pyridine nitrogen atom acts as an electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution (SNAr), especially at the C2 (ortho) and C4 (para) positions.[1][2][3] This activation is crucial, as it allows for the formation of C-N, C-O, C-S, and C-C bonds under relatively mild conditions, providing access to a diverse chemical space critical for drug discovery and the development of novel materials.[4] This guide provides an in-depth exploration of the mechanisms, protocols, and critical parameters governing these essential transformations.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The archetypal reaction of a 6-chloropyridine with a nucleophile is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN2 reactions, the SNAr mechanism is a two-step process involving an addition-elimination sequence.[5][6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The stability of this intermediate is the linchpin of the reaction's feasibility.

  • Stabilization and Aromaticity Restoration: For substitution at the 2- or 4- (and by extension, 6-) position, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom.[3] This provides significant stabilization that is not possible for attack at the 3- or 5-position.[1][3]

  • Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the substituted product.[5][6]

Because the formation of the high-energy Meisenheimer complex is the rate-determining step, the reaction rate is highly sensitive to the nucleophile's strength and the electronic properties of the pyridine ring.[3][8]

Sources

Application Note: Optimized Coupling of 6-Chloropyridine-3-sulfonyl Chloride with Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of sulfonamides using 6-chloropyridine-3-sulfonyl chloride represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery. However, this specific electrophile presents a "reactivity paradox": the electron-deficient pyridine ring enhances the electrophilicity of the sulfonyl group, facilitating rapid coupling, but simultaneously renders the molecule highly susceptible to hydrolysis and nucleophilic aromatic substitution (


) at the 6-chloro position. This guide details an optimized anhydrous protocol designed to suppress these side reactions while maintaining the integrity of sensitive amino ester coupling partners.

Mechanistic Insight & Reaction Challenges

The Electronic Landscape

The reactivity of 6-chloropyridine-3-sulfonyl chloride is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen and the chlorine substituent.

  • Activation: The inductive effect (-I) of the nitrogen atom and the chlorine at the C6 position pulls electron density from the ring, making the sulfur center highly electrophilic.

  • The Risk (

    
    ):  The same electronic deficiency activates the C6-chlorine bond towards nucleophilic attack. While sulfonylation is kinetically favored at low temperatures (
    
    
    
    ), elevated temperatures or excess amine can lead to the displacement of the chlorine atom, resulting in a 2-aminopyridine byproduct.
  • Hydrolysis Sensitivity: Pyridine-based sulfonyl chlorides are notoriously hygroscopic. The pyridinium nitrogen can act as an intramolecular base (or general base catalyst), accelerating the attack of adventitious water on the sulfonyl group to form the sulfonic acid.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Stoichiometry 1.0 : 1.05 (Amine : Sulfonyl Cl)Slight excess of electrophile drives completion; large excess promotes bis-sulfonylation.
Base Choice DIPEA (Hünig's Base)Non-nucleophilic base prevents formation of quaternary sulfonylammonium salts (common with TEA/Pyridine) which can degrade.
Temperature

to

Kinetic control is essential to favor N-sulfonylation over

(Cl-displacement).
Solvent Anhydrous DCM or THFMinimizes hydrolysis. DCM is preferred for ease of workup; THF for polar amino esters.

Experimental Protocols

Protocol A: Anhydrous Coupling (Recommended)

Best for: Amino acid methyl/ethyl esters (HCl salts) and preventing ester hydrolysis.

Reagents:

  • Amino Ester HCl salt (1.0 equiv)

  • 6-Chloropyridine-3-sulfonyl chloride (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (

    
     concentration)
    

Step-by-Step Procedure:

  • Free-Basing (In-Situ):

    • Charge an oven-dried round-bottom flask with the Amino Ester HCl salt and a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add anhydrous DCM via syringe.

    • Add DIPEA (2.5 equiv) dropwise. Stir at Room Temperature (RT) for 10–15 minutes until the solid dissolves or a fine suspension of amine-hydrochloride forms.

    • Checkpoint: Ensure the solution is basic (pH > 8 on wet pH paper).

  • Controlled Addition:

    • Cool the reaction mixture to

      
        using an ice/water bath.
      
    • Dissolve 6-chloropyridine-3-sulfonyl chloride in a minimal amount of anhydrous DCM in a separate vial.

    • Crucial Step: Add the sulfonyl chloride solution dropwise over 10–15 minutes to the stirring amine solution.

    • Why? Slow addition keeps the concentration of the electrophile low relative to the free amine, preventing bis-sulfonylation.

  • Reaction & Monitoring:

    • Allow the mixture to warm to RT naturally.

    • Monitor by TLC or LCMS after 1 hour.

    • Target Mass:

      
      .
      
    • Common Byproduct: Hydrolyzed sulfonic acid (

      
      ).
      
  • Workup:

    • Dilute with DCM.[1]

    • Wash with 0.5 M HCl (cold) to remove excess DIPEA and unreacted pyridine starting material. Note: Do not use strong acid if the amino ester is acid-labile.

    • Wash with Sat.

      
        to remove the sulfonic acid byproduct (water soluble).
      
    • Dry over

      
      , filter, and concentrate.[1]
      
Protocol B: Pyridine-Mediated Coupling (Alternative)

Best for: Poorly soluble amino esters or when "Protocol A" yields incomplete conversion.

Reagents:

  • Amino Ester HCl salt (1.0 equiv)

  • 6-Chloropyridine-3-sulfonyl chloride (1.1 equiv)

  • Anhydrous Pyridine (Solvent volume, ~5–10 mL/mmol)

Procedure:

  • Dissolve the amino ester salt in anhydrous pyridine at RT.

  • Cool to

    
    .[1]
    
  • Add solid sulfonyl chloride in one portion (or small portions if scale >1g).

  • Stir at

    
     for 1 hour, then RT for 2–4 hours.
    
  • Workup (Critical): Evaporate pyridine azeotropically with toluene/heptane before aqueous workup to prevent emulsion formation. Partition residue between EtOAc and

    
     (removes residual pyridine via complexation) or Citric Acid buffer.
    

Visualization & Workflow

Reaction Workflow Diagram

The following flowchart illustrates the critical decision points and physical manipulations required for Protocol A.

ReactionWorkflow Start Start: Amino Ester HCl Salt Solubilization Suspend in Anhydrous DCM Add DIPEA (2.5 eq) Start->Solubilization Cooling Cool to 0°C (Kinetic Control) Solubilization->Cooling Addition Dropwise Addition of Sulfonyl Chloride in DCM Cooling->Addition Monitoring Monitor (LCMS/TLC) 1-2 Hours Addition->Monitoring Complete Reaction Complete Target Mass Observed Monitoring->Complete Success Incomplete Incomplete Conversion Monitoring->Incomplete Stalled Quench Quench with Water Complete->Quench Incomplete->Addition Add 0.1 eq Cat. DMAP (Caution: Risk of Hydrolysis) AcidWash Wash: 0.5M HCl (Removes Base/Amine) Quench->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Final Isolate Organic Layer Dry & Concentrate BaseWash->Final

Caption: Step-by-step workflow for the anhydrous coupling of 6-chloropyridine-3-sulfonyl chloride.

Troubleshooting & QC

Common Failure Modes
Observation (LCMS)DiagnosisRemediation
Mass = M+18 (Acid) Hydrolysis of Sulfonyl ClReagents were wet. Dry DCM over mol sieves. Ensure inert atmosphere.
Mass = M-35+NR2

(Cl displacement)
Reaction too hot or excess amine used. Keep at

. strictly 1.05 eq of Sulfonyl Cl.
Mass = M + Sulfonyl Bis-sulfonylationSulfonyl Cl added too fast. Use dilute addition (Protocol A, Step 2).
Starting Material Inactive ElectrophileThe Sulfonyl Cl may have hydrolyzed in the bottle. Check reagent quality by running a mini-reaction with benzylamine.
Reagent Handling (Safety & Stability)
  • Storage: 6-chloropyridine-3-sulfonyl chloride must be stored at

    
     under Argon/Nitrogen. It decomposes to the sulfonic acid (white solid 
    
    
    
    sticky gum) upon exposure to moist air [1].
  • Safety: It is a potent lachrymator and skin sensitizer. Handle only in a fume hood.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv, 2025. Link (General stability trends of pyridine sulfonyl chlorides).

  • Synthesis of Sulfonamides: Recent Advances. Tetrahedron, 2020, 76(48).[2] Link (Review of sulfonylation methodologies).

  • Preparation of Sulfonamides from N-Silylamines. J. Org. Chem., 2014. Link (Alternative anhydrous coupling strategies).

  • Process for the preparation of sulfonamides. Google Patents, WO2010068483. Link (Industrial scale conditions for pyridine sulfonamides).

  • 6-Chloropyridine-3-sulfonyl chloride Product Data. Santa Cruz Biotechnology. Link (Physical properties and handling).

Sources

Preparation of amide derivatives from Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Amide Derivatives from Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Introduction

Sulfonamide-containing compounds represent a cornerstone of modern medicinal chemistry, with a rich history dating back to the discovery of Prontosil in the 1930s.[1] This versatile scaffold is present in a multitude of FDA-approved drugs targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2][3] The sulfonamide moiety often serves as a key pharmacophore, engaging in critical hydrogen bonding interactions within biological targets.[1] The ability to readily diversify such core structures is paramount in drug discovery campaigns.

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate is a valuable synthetic intermediate, possessing three key points for chemical elaboration: the methyl ester, the sulfonamide nitrogen, and the 6-chloropyridine ring. This guide focuses specifically on the conversion of the methyl ester functionality into a diverse library of amide derivatives. The protocols provided herein are designed to be robust, versatile, and applicable to a wide range of primary and secondary amines, enabling researchers to rapidly generate novel compound libraries for screening and lead optimization.

This document provides a comprehensive, two-step protocol that prioritizes reliability and broad substrate scope: (1) saponification of the starting methyl ester to its corresponding carboxylic acid, and (2) subsequent coupling of the acid with various amines using standard peptide coupling reagents. This approach circumvents the often harsh conditions and limited scope of direct aminolysis of unactivated esters.[4]

Overall Synthetic Strategy

The conversion of the methyl ester to a desired amide is most effectively achieved via a two-step sequence. First, the ester is hydrolyzed under basic conditions to yield the intermediate carboxylic acid. This acid is then activated and coupled with a target amine to form the final amide product. This strategy offers superior control and is compatible with a wider variety of sensitive and sterically hindered amines compared to direct aminolysis.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling cluster_2 Purification & Analysis Start Methyl 2-(6-chloropyridine-3-sulfonamido)acetate Acid 2-(6-chloropyridine-3-sulfonamido)acetic acid Start->Acid  LiOH, THF/H₂O Coupling Coupling Agent (e.g., HATU) + Base (e.g., DIPEA) Amine Primary or Secondary Amine (R¹R²NH) Product Final Amide Derivative Purification Column Chromatography / Recrystallization Product->Purification Coupling->Product Analysis LCMS, NMR Purification->Analysis

Figure 1: General workflow for the preparation of amide derivatives.

Part 1: Saponification Protocol

Rationale: The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is a preferred base for this transformation as it minimizes side reactions and the resulting lithium carboxylate is typically soluble in the reaction medium. A mixed solvent system of tetrahydrofuran (THF) and water ensures solubility for both the starting material and the inorganic base.

Detailed Experimental Protocol: Synthesis of 2-(6-chloropyridine-3-sulfonamido)acetic acid
  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(6-chloropyridine-3-sulfonamido)acetate (1.0 eq).

  • Dissolution: Add a solvent mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 15 mL THF and 5 mL H₂O for 1 mmol of starting material). Stir at room temperature until all solids are dissolved.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 2.0 eq) to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours). A suitable mobile phase for TLC would be 10% methanol in dichloromethane or 50% ethyl acetate in hexanes.

  • Quenching and Acidification: Once the reaction is complete, concentrate the mixture in vacuo to remove the THF. Add water to the residue and, if necessary, filter to remove any insoluble impurities. Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1N HCl. A white precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the isolated solid under high vacuum to a constant weight. The product is typically of sufficient purity to be used in the next step without further purification.

Part 2: Amide Coupling Protocol

Rationale: The formation of the amide bond from the carboxylic acid and an amine is facilitated by a coupling agent.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that rapidly converts the carboxylic acid into an activated ester intermediate, which is then readily attacked by the amine.[] A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the generated acids and facilitate the reaction.

G Acid Carboxylic Acid R-COOH Active_Ester Activated O-Acyl- isouronium Ester Acid->Active_Ester HATU HATU HATU->Active_Ester Base1 DIPEA Base1->Active_Ester (activates) Product Amide R-CONR¹R² Active_Ester->Product Amine Amine R¹R²NH Amine->Product Base2 DIPEA Base2->Product (scavenger) Byproduct Byproducts

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol: General Procedure for Amide Synthesis
  • Reagent Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(6-chloropyridine-3-sulfonamido)acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq), and finally, the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor its progress by TLC or LCMS until the starting acid is consumed (typically 1-12 hours).

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes or methanol in dichloromethane is commonly used to elute the final amide product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Example Amide Library Synthesis

The following table illustrates the application of the protocol for the synthesis of various amide derivatives, demonstrating its versatility with different amine nucleophiles.

EntryAmine (1.1 eq)SolventTime (h)Yield (%)m/z [M+H]⁺ (Expected)
1BenzylamineDMF385356.05
2MorpholineDMF291336.03
3AnilineDMF872342.03
4tert-ButylamineDCM1265322.07
5N,O-DimethylhydroxylamineDCM488310.03

Troubleshooting and Key Considerations

  • Incomplete Saponification: If TLC analysis shows significant starting material remaining after 4-6 hours, gentle heating (40-50 °C) or the addition of more LiOH (0.5 eq) may be required.

  • Low Yield in Coupling Step: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. For sterically hindered or poorly nucleophilic amines (like aniline), the reaction may require gentle heating (40-50 °C) or an extended reaction time.

  • Side Reactions: The sulfonamide N-H is acidic and could potentially react under strongly basic conditions, though this is not common with DIPEA. Avoid stronger, nucleophilic bases during the coupling step.

  • Purification: The byproducts from the HATU coupling (tetramethylurea and HOAt) are water-soluble and are mostly removed during the aqueous workup. However, residual impurities may require careful column chromatography for complete removal.

Conclusion

The two-step protocol detailed in this guide provides a reliable and highly versatile method for the synthesis of diverse amide derivatives from Methyl 2-(6-chloropyridine-3-sulfonamido)acetate. By converting the methyl ester to a carboxylic acid intermediate, this strategy allows for the use of robust and efficient peptide coupling chemistry, enabling access to a wide range of final products for application in drug discovery and chemical biology.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. Available at: [Link][1]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). ResearchGate. Available at: [Link][2]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Available at: [Link][8]

  • Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. (2019). Molecules. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. Available at: [Link][3]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). International Journal of Medical and Pharmaceutical Case Reports. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. Available at: [Link]

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A. Available at: [Link][5]

  • Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of ChemTech Research. Available at: [Link][7]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. Available at: [Link][4]

  • Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. (2018). PMC. Available at: [Link]

  • Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamine by Using Sulphuric Acid Catalyst. (2015). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher. Available at: [Link]

Sources

Revolutionizing Pyridine Sulfonamide Synthesis: A Guide to Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine Sulfonamides and the Drive for Greener Synthesis

Pyridine sulfonamides are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point for drug discovery and development professionals.[1] The pyridine ring, a key pharmacophore, often enhances the pharmacological profile and improves the solubility of these compounds.[2]

Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of hazardous solvents.[3] In the relentless pursuit of more efficient and environmentally benign chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of microwave irradiation to expedite and improve the synthesis of pyridine sulfonamides. We will delve into the mechanistic underpinnings of this powerful technique, provide detailed, field-proven protocols, and offer a comparative analysis against conventional methods.

The Microwave Advantage: A Paradigm Shift in Synthetic Chemistry

Microwave-assisted synthesis operates on the principle of direct, efficient heating of the reaction mixture through the interaction of microwaves with polar molecules.[4] Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwave energy is delivered directly to the reactants and solvent, leading to rapid and uniform heating.[4] This fundamental difference translates into several significant advantages:

  • Dramatically Reduced Reaction Times: Chemical transformations that would typically take hours or even days can often be completed in a matter of minutes.[5]

  • Increased Product Yields: The rapid heating and precise temperature control afforded by microwave synthesis can minimize the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[6]

  • Enhanced Reaction Selectivity: Microwave irradiation can sometimes alter the selectivity of a reaction, favoring the formation of a specific isomer or product.

  • Improved Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is significantly more energy-efficient than conventional methods that heat the entire apparatus.

  • Alignment with Green Chemistry Principles: The ability to perform reactions in shorter times, often with reduced solvent volumes or even under solvent-free conditions, positions MAOS as a cornerstone of green chemistry.[3]

Mechanistic Insights: Sulfonamide Bond Formation Under Microwave Irradiation

The synthesis of pyridine sulfonamides typically involves the reaction of a pyridinesulfonyl chloride with a primary or secondary amine. The generally accepted mechanism for this nucleophilic substitution reaction is accelerated under microwave irradiation.

Sulfonamide Formation Mechanism cluster_legend Legend reagents Pyridinesulfonyl Chloride + Amine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (Microwave Accelerated) product Pyridine Sulfonamide + HCl intermediate->product Elimination of HCl legend_reagents Reactants legend_intermediate Intermediate legend_product Products

Caption: Proposed mechanism for microwave-assisted sulfonamide formation.

Microwave irradiation is believed to activate the sulfonyl chloride, rendering the sulfonyl group more susceptible to nucleophilic attack by the amine.[3] This leads to the formation of a tetrahedral intermediate. The subsequent elimination of a molecule of hydrogen chloride (HCl) yields the stable pyridine sulfonamide. The rapid heating provided by the microwave energy facilitates both the initial nucleophilic attack and the final elimination step, dramatically increasing the overall reaction rate.[3]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the synthesis of the precursor, pyridine-3-sulfonyl chloride, and its subsequent microwave-assisted reaction with an amine to form a pyridine sulfonamide.

Protocol 1: Synthesis of Pyridine-3-sulfonyl Chloride

This protocol outlines a common method for the preparation of the key starting material, pyridine-3-sulfonyl chloride, from 3-aminopyridine.[7][8]

Materials:

  • 3-Aminopyridine

  • Hydrochloric acid (36%)

  • Sodium nitrite

  • Thionyl chloride

  • Cuprous chloride

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

Equipment:

  • Reaction flasks

  • Dropping funnel

  • Magnetic stirrer

  • Cooling bath (ice-salt or cryocooler)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization: In a reaction flask, dissolve 20g of 3-aminopyridine in 74.39kg of 36% hydrochloric acid. Cool the mixture to -10°C using a cooling bath.[7]

  • Slowly add a solution of 14.67kg of sodium nitrite in 30kg of water dropwise, maintaining the temperature at or below 5°C.[7]

  • Sulfonylation: In a separate reactor, add 350kg of water and cool to -5°C. Slowly add 101.15kg of thionyl chloride, keeping the temperature below 8°C. After the addition is complete, add 211g of cuprous chloride to form an aqueous solution of sulfurous acid.[7]

  • Slowly add the diazonium salt solution from step 2 to the sulfurous acid solution, maintaining the temperature at -3°C.[7]

  • After the addition is complete, allow the reaction to stir and slowly warm to room temperature.

  • Work-up: Extract the reaction mixture with dichloromethane. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and saturated brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain pyridine-3-sulfonyl chloride.[9]

Protocol 2: Microwave-Assisted Synthesis of N-Phenylpyridine-3-sulfonamide

This protocol details the rapid and efficient synthesis of a representative pyridine sulfonamide using microwave irradiation.

Materials:

  • Pyridine-3-sulfonyl chloride

  • Aniline

  • Acetonitrile (or solvent-free)

  • Triethylamine (optional, as a base)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Microwave synthesizer (e.g., CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for purification

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine pyridine-3-sulfonyl chloride (1 mmol) and aniline (1.1 mmol). If a solvent is used, add 2-3 mL of a high-boiling polar solvent like acetonitrile. For a solvent-free reaction, the neat reactants are mixed.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by TLC.[10]

  • Work-up: After the reaction is complete, cool the vial to room temperature. If a solvent was used, remove it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography. For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Filter the solid product and wash with cold hexane. For column chromatography, use a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Pyridine-3-sulfonyl Chloride + Aniline Microwave Microwave Irradiation (120°C, 5-10 min) Reactants->Microwave Microwave->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure N-Phenylpyridine-3-sulfonamide Purification_Method->Pure_Product

Caption: General workflow for microwave-assisted pyridine sulfonamide synthesis.

Data Presentation: A Comparative Analysis

The advantages of microwave-assisted synthesis become particularly evident when compared directly with conventional heating methods. The following table summarizes a comparison for the synthesis of pyridine derivatives, highlighting the significant improvements in reaction time and yield.

Synthesis TypeProductConventional HeatingMicrowave SynthesisReference
Hantzsch Pyridine SynthesisDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateTime: 12 hours (reflux), Yield: 15-52%Time: 4 minutes, Yield: 15-52%[10]
Bohlmann-Rahtz Pyridine SynthesisEthyl 2-methyl-6-phenylnicotinateTime: 5.5 - 6 hours (reflux), Yield: 85-86%Time: 5 minutes, Yield: 86%[10]
One-pot Bohlmann-Rahtz Pyridine SynthesisVarious tri- or tetrasubstituted pyridinesTime: Longer reaction times in sealed tubes, Yield: Lower yieldsTime: 10-20 minutes, Yield: Up to 98%[10]
Pyrazole SynthesisPhenyl-1H-pyrazolesTime: 2 hours, Yield: 73-90%Time: 5 minutes, Yield: 91-98%[6]
Pyridine Acetamide SynthesisN-(Pyridin-3-yl)-2-tosylacetamideTime: 2-3 hours, Yield: Moderate (up to 60%)Time: Few minutes, Yield: Good (e.g., 78%)[4]

Troubleshooting and Field-Proven Insights

  • Solvent Choice: For microwave synthesis, polar solvents with high boiling points are generally preferred as they efficiently absorb microwave energy. Acetonitrile, DMF, and DMSO are common choices. However, solvent-free reactions are often feasible and are a greener alternative.[5]

  • Temperature and Power Control: Modern microwave synthesizers allow for precise control of temperature and power. It is crucial to optimize these parameters for each specific reaction to maximize yield and minimize byproduct formation.

  • Reaction Monitoring: Due to the rapid nature of microwave-assisted reactions, real-time monitoring can be challenging. It is recommended to perform initial small-scale reactions with varying irradiation times to determine the optimal reaction duration.

  • Safety Precautions: Microwave synthesis should always be conducted in specialized equipment designed for chemical reactions. Domestic microwave ovens should not be used due to the risk of explosion from pressure buildup and the potential for ignition of flammable solvents.

Conclusion: Embracing a More Efficient Future for Drug Discovery

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a faster, more efficient, and greener alternative to conventional methods. For researchers and professionals in drug development, the adoption of this technology for the synthesis of pyridine sulfonamides can accelerate the discovery and optimization of new therapeutic agents. The protocols and insights provided in this application note serve as a comprehensive guide to harnessing the power of microwave irradiation for the synthesis of this important class of compounds.

References

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2017). Pyridine sulfonamides as potential anticancer agents. Future Journal of Pharmaceutical Sciences, 3(2), 103-112.
  • Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 3(42), 19373-19378.
  • De Luca, L., & Giacomelli, G. (2008). An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
  • IOSR Journal. (n.d.). Microwave-assisted Expeditious Synthesis and Anti-microbial Evaluation of Novel Heterocyclic derivatives of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between microwave and conventional heating reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of sulfonamides 8–14 via microwave irradiation. Retrieved from [Link]

  • Singh, S., Kumar, A., & Singh, R. K. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Al-Masoudi, N. A., & Al-Salihi, N. A. (2017). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 22(12), 2095.
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • Doxsee, K. M., & Mason, J. R. (2011). Microwave-Assisted Synthesis of N-Phenylsuccinimide.
  • ResearchGate. (n.d.). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing yield in the synthesis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-CP-003 Topic: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield optimization for the sulfonylation of Glycine Methyl Ester with 6-Chloropyridine-3-sulfonyl chloride . While this reaction follows standard sulfonamide synthesis protocols, the specific electronic properties of the 6-chloropyridine ring and the moisture sensitivity of the sulfonyl chloride introduce unique failure modes.

This support documentation is structured to troubleshoot the three most common user-reported issues:

  • Low Conversion (<50%) due to reagent hydrolysis.

  • Impurity Formation (Bis-sulfonylation vs. SNAr side reactions).

  • Isolation Difficulties (Phase separation and oiling out).

Module 1: The Optimized Protocol (SOP)

Before troubleshooting, verify your current workflow against this optimized Standard Operating Procedure (SOP). Deviations here are the primary cause of yield loss.

The "Golden Ratio" Stoichiometry

The reaction requires careful buffering. Glycine methyl ester is supplied as a hydrochloride salt (HCl), requiring an extra equivalent of base to liberate the free amine.

ReagentRoleEquiv.Notes
Glycine Methyl Ester HCl Nucleophile1.0Must be free-based in situ.
6-Chloropyridine-3-sulfonyl chloride Electrophile1.05Slight excess to drive completion.
Triethylamine (TEA) or DIPEA Base2.2 - 2.5 Critical: 1 eq. for HCl salt, 1 eq.[1][2] for sulfonylation acid, 0.2-0.5 eq. buffer.
DCM or THF Solvent[0.2 M]Anhydrous is non-negotiable.
DMAP Catalyst0.05Optional: Accelerates sluggish reactions.
Step-by-Step Workflow
  • Solvation (0°C): Suspend Glycine Methyl Ester HCl (1.0 eq) in anhydrous DCM under N2 atmosphere.

  • Free-Basing (0°C): Add DIPEA (2.5 eq) dropwise. Stir for 10-15 mins until the salt dissolves/suspends finely.

  • Addition (0°C): Add 6-Chloropyridine-3-sulfonyl chloride (1.05 eq) portion-wise or as a solution in DCM. Do not add all at once to control exotherm.

  • Reaction (RT): Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for Product [M+H] and disappearance of Sulfonyl Chloride.

  • Quench: Dilute with DCM, wash with 1M HCl (to remove excess base/amine), then Sat. NaHCO3, then Brine.

Module 2: Troubleshooting Low Yield

User Report: "My LCMS shows a large peak for the starting acid, and yield is stuck at 40%."

Root Cause 1: Hydrolysis (The "Wet" Killer)

The 6-chloropyridine-3-sulfonyl chloride is highly moisture-sensitive. If water is present, it hydrolyzes to 6-chloropyridine-3-sulfonic acid , which is unreactive toward the amine.

  • Diagnostic: LCMS peak at M+H corresponding to the sulfonic acid (Mass ~193.6 Da).

  • Fix:

    • Dry DCM over molecular sieves (3Å) for 24h prior to use.

    • Verify the quality of the sulfonyl chloride.[3][4] If it smells strongly of acid or is sticky/discolored, it has likely hydrolyzed in the bottle. Recrystallize or purchase fresh stock.

Root Cause 2: The "Salt Trap"

If you use only 1.0 or 1.5 equivalents of base, the reaction will stall at 50% conversion.

  • Mechanism: As the reaction proceeds, HCl is generated.[5] If the base is consumed, the remaining Glycine Methyl Ester becomes protonated (unreactive) or the Pyridine nitrogen becomes protonated, altering solubility.

  • Fix: Ensure >2.0 equivalents of base are used.

Module 3: Impurity Profile & Side Reactions

User Report: "I see two major impurities near my product peak."

Impurity A: Bis-Sulfonylation
  • Observation: Mass = [Product + Sulfonyl Group].

  • Cause: The sulfonamide proton (-SONH -) is acidic. In the presence of excess base and excess sulfonyl chloride, the product reacts again.

  • Prevention:

    • Avoid large excesses of sulfonyl chloride (>1.1 eq).

    • Add the sulfonyl chloride slowly to the amine (keep amine in excess locally).

Impurity B: SNAr Displacement (The "Warm" Killer)
  • Observation: Mass = [Product - Cl + OMe] or [Product - Cl + OH].

  • Cause: The 6-position of the pyridine ring is activated by the sulfonyl group. Heating the reaction, especially in nucleophilic solvents (like MeOH) or with strong nucleophiles, can displace the chlorine atom.

  • Prevention:

    • Strict Temperature Control: Never heat above 40°C.

    • Solvent Choice: Avoid alcohols (MeOH/EtOH) as co-solvents during the reaction phase.

Module 4: Visualization of Logic & Pathways

Figure 1: Reaction Workflow & Decision Tree

This diagram outlines the critical decision points during the synthesis to maximize yield.

ReactionLogic Start Start: Reagents Setup CheckWater Check Moisture Content (Solvents & Reagents) Start->CheckWater Mix Mix Amine + Base (2.2 eq) @ 0°C CheckWater->Mix AddSC Add Sulfonyl Chloride (Slow Addition) Mix->AddSC Monitor Monitor LCMS (2h) AddSC->Monitor Decision Is Conversion > 90%? Monitor->Decision Workup Acidic Wash (1M HCl) -> Brine -> Dry Decision->Workup Yes Issue1 High Sulfonic Acid? (Hydrolysis) Decision->Issue1 No (SM Remains) Issue2 Bis-Sulfonamide Present? Decision->Issue2 No (Wrong Mass) Fix1 Action: Dry Solvents, Check Reagent Quality Issue1->Fix1 Fix2 Action: Reduce Base, Add SC slower Issue2->Fix2

Caption: Figure 1. Step-by-step logic flow for synthesis and troubleshooting of sulfonamide formation.

Figure 2: Mechanistic Pathways & Side Reactions

Understanding why impurities form allows for better control.

Mechanism SM 6-Cl-Pyridine-3-SO2Cl Product Target Sulfonamide SM->Product + Glycine-OMe + Base Hydrolysis Sulfonic Acid (Hydrolysis) SM->Hydrolysis + H2O (Wet Solvent) SnAr 6-Methoxy/Hydroxy Analog (Cl Displacement) SM->SnAr + Heat + Nucleophile (ROH) Bis Bis-Sulfonamide (Over-reaction) Product->Bis + Excess SM + Excess Base

Caption: Figure 2. Competitive reaction pathways. Green indicates the desired path; red indicates failure modes.

Module 5: FAQ (Frequently Asked Questions)

Q1: Can I use Pyridine as both the base and solvent? A: Yes, this is a classic method ("Schotten-Baumann" conditions). However, removing pyridine during workup can be tedious and may require multiple copper sulfate or acidic washes, which might hydrolyze your methyl ester. Using DCM with 2.5 eq of DIPEA is generally cleaner for isolation.

Q2: My product is oiling out during the extraction. How do I crystallize it? A: Sulfonamides can be sticky.

  • Ensure you have washed with 1M HCl to remove any unreacted amine/pyridine.

  • Dry the organic layer thoroughly (Na2SO4).

  • Evaporate to a residue and triturate with Diethyl Ether or Hexane/EtOAc (9:1) . The solid should crash out as a white powder.

Q3: Why is the 6-chloro group important to preserve? A: In many drug discovery contexts (e.g., HIF prolyl hydroxylase inhibitors or aggrecanase inhibitors), the 6-chloro-pyridine moiety is a critical pharmacophore or a handle for further functionalization (e.g., subsequent Suzuki coupling). Losing the Cl to SNAr destroys the molecule's utility.

References

  • Youn, S. W., et al. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 2013.[3]

  • BenchChem. "Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides." Technical Guide, 2025.

  • ChemicalBook. "Glycine methyl ester hydrochloride Synthesis & Properties." Chemical Database, 2024.

  • National Institutes of Health (NIH). "One-Pot Synthesis of Sulfonamides from Unactivated Acids." PubMed Central, 2023.

  • Sigma-Aldrich. "6-chloro-pyridine-3-sulfonyl chloride Safety & Technical Data." Product Specification, 2024.

Sources

Troubleshooting low solubility of sulfonamide esters in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Solubility of Sulfonamide Esters

Executive Summary: The "Push-Pull" Solubility Paradox

Sulfonamide esters represent a unique physicochemical challenge in organic synthesis. They possess a "schizophrenic" solubility profile: the sulfonamide moiety (


) is a strong hydrogen bond donor/acceptor that promotes high crystal lattice energy and polarity, while the ester moiety (

) often adds significant lipophilicity.

When these molecules exhibit low solubility in reaction media, it is rarely a simple issue of "add more solvent." It is usually a mismatch between the Solvent's Hansen Solubility Parameters (HSP) and the Crystal Lattice Energy of the substrate.

This guide provides a systematic approach to diagnosing and resolving these solubility bottlenecks to ensure homogeneous reaction kinetics and high-purity isolation.

Module 1: Diagnosis – Why is my Sulfonamide Ester Insoluble?

Before changing solvents, you must identify the mode of insolubility. Sulfonamide esters typically fail to dissolve due to two competing forces:

  • Intermolecular Hydrogen Bonding: The sulfonyl oxygen and the amide proton form a tight, brick-work H-bond network. This effectively "locks" the molecule into a solid state that non-polar solvents (like Hexanes or Toluene) cannot penetrate.

  • Pi-Stacking ( aromatic variants): If your sulfonamide contains aryl groups (e.g., tosyl derivatives),

    
     stacking further stabilizes the crystal lattice.
    

The Diagnostic Test: Take 10 mg of your substrate.

  • Add DCM (dominated by dispersion/polarity). If insoluble

    
     Lattice energy is too high.
    
  • Add DMSO (dominated by H-bond accepting). If soluble

    
     Problem is H-bonding.
    
  • Add Water (dominated by H-bond donating). If insoluble

    
     Problem is Lipophilicity (Ester chain).
    

Module 2: Solvent Engineering & Selection

To dissolve a sulfonamide ester, you need a solvent system that disrupts the intermolecular H-bonds while accommodating the lipophilic ester tail.

The "Goldilocks" Solvent Table
Solvent ClassExamplesEffectivenessProsCons
Polar Aprotic DMF, DMSO, NMP, DMAcHigh Disrupts H-bonds effectively; high boiling point allows thermal energy input.Difficult to remove; can cause workup emulsions; DMSO is an oxidant.
Chlorinated DCM, DCE, ChloroformMedium Good for the ester moiety; easy to remove (low BP).Often fails to break strong Sulfonamide H-bond networks.
Ethers THF, 2-MeTHF, DioxaneMedium-High Good H-bond acceptors; 2-MeTHF is a greener alternative.Peroxide formation; lower solubility than DMF.
Green Alternatives Ethyl Lactate, Cyrene™Variable Biodegradable; tunable polarity.High viscosity; limited stability with strong bases.
Protocol: The Binary Solvent Screen

Use this when single solvents fail.

  • Dissolve the substrate in a minimum amount of a "Good" solvent (e.g., THF or DMF).

  • Titrate with a "Carrier" solvent (e.g., Toluene or DCM) until cloudiness persists.

  • Back-add the Good solvent just until clear.

  • Result: This mixture often provides the necessary polarity to keep the reactant in solution while maintaining a solvent profile suitable for the subsequent reaction steps.

Module 3: Reaction Optimization Workflows

If solubility cannot be achieved at room temperature, or if the reaction requires heterogeneous conditions, use the following decision matrix.

SolventOptimization Start Substrate Insoluble in Reaction Media CheckTemp Can reaction tolerate Heat (>60°C)? Start->CheckTemp Heat Apply Heat (Reflux) CheckTemp->Heat Yes CheckBase Is the reaction base-mediated? CheckTemp->CheckBase No PolarAprotic Switch to DMF/DMSO (Homogeneous) CheckBase->PolarAprotic No (e.g., Coupling) PTC Use Phase Transfer Catalysis (Heterogeneous) CheckBase->PTC Yes (e.g., Alkylation) Sonication Apply Ultrasound (Particle Size Reduction) PTC->Sonication If kinetics slow caption Figure 1: Decision Matrix for overcoming solubility barriers in sulfonamide synthesis.

Technique Spotlight: Phase Transfer Catalysis (PTC)

If your sulfonamide ester is insoluble in the organic phase and you are performing an alkylation or substitution:

  • Do not force solubility.

  • Use a PTC: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336 .

  • Mechanism: The PTC transports the anionic nucleophile into the organic phase (or the interface) where the reaction occurs, bypassing the need for bulk solubility of all reagents.

Module 4: Workup & Isolation (The "Crash Out")

Paradoxically, the low solubility that hinders the reaction is your best friend during purification.

Scenario: Reaction was performed in DMF/DMSO (to ensure solubility). Problem: How to isolate the product without distilling high-boiling solvents?

Protocol: The "Flooding" Method

  • Cool the reaction mixture to 0–5°C.

  • Slow Addition: Add the reaction mixture dropwise into a vigorously stirred beaker of Ice Water (10x volume of reaction solvent).

    • Note: If the product is an acid-sensitive ester, buffer the water with

      
      .
      
  • Observation: The DMF/DMSO will partition into the aqueous phase. The hydrophobic sulfonamide ester should precipitate as a solid.

  • Filtration: Filter the solid and wash with water to remove residual DMF.

Frequently Asked Questions (FAQ)

Q1: My sulfonamide ester "oils out" instead of crystallizing during the water quench. What do I do?

  • Cause: The product is likely trapped in a semi-stable amorphous state containing residual organic solvent.

  • Fix: Decant the water. Dissolve the oil in a small amount of Ethyl Acetate . Wash this organic layer with water (to remove remaining DMF). Dry over

    
    , concentrate, and then add an anti-solvent like Hexane  or Diisopropyl Ether  to induce proper crystallization. Trituration (scratching the glass) often helps.
    

Q2: Can I use "Green" solvents?

  • Answer: Yes. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent replacement for DCM/THF. For highly polar sulfonamides, consider Cyrene™ (dihydrolevoglucosenone), though ensure your reaction conditions (pH) are compatible with it.

Q3: I see a precipitate during the reaction. Is this bad?

  • Analysis: Not necessarily. Check the reaction progress by TLC/HPLC.

    • If the precipitate is the product : This is ideal (Le Chatelier’s principle drives the reaction).

    • If the precipitate is the starting material : The reaction will stall. Refer to Module 3 (Heat or PTC).

    • If the precipitate is a salt byproduct (e.g., Pyridine·HCl): This is normal. Ensure stirring is vigorous enough to prevent caking.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and Solubility Aspects. Journal of Chemical & Engineering Data, 58(10), 2659–2667. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

  • Pfizer Solvent Selection Guide. (2023 Update). Green Chemistry. Link

Technical Support Center: Purification of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. The guidance is structured to help researchers, scientists, and drug development professionals navigate common challenges and achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification strategy for Methyl 2-(6-chloropyridine-3-sulfonamido)acetate.

Q1: What are the most common impurities I should expect during the synthesis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate?

The impurity profile largely depends on the synthetic route, which typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with methyl 2-aminoacetate. Potential impurities include:

  • Unreacted Starting Materials: 6-chloropyridine-3-sulfonyl chloride and methyl 2-aminoacetate (or its salt form).

  • Hydrolysis Products: The sulfonyl chloride can hydrolyze to 6-chloropyridine-3-sulfonic acid, especially if moisture is present. The final ester product can also hydrolyze to the corresponding carboxylic acid, 2-(6-chloropyridine-3-sulfonamido)acetic acid.

  • Side-Reaction Products: Formation of bis-sulfonated amine or other secondary reaction products.

  • Residual Solvents: Solvents used in the reaction and workup.

Q2: Which purification technique is the most effective for a first-pass purification?

For most sulfonamide derivatives, recrystallization is the most effective and economical first-pass purification method.[1][2][3] It is excellent for removing small to moderate amounts of impurities, provided a suitable solvent system can be identified. If recrystallization fails to yield the desired purity, column chromatography is the next logical step.

Q3: How can I effectively monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid, qualitative assessment of fraction purity from a column or the effectiveness of a recrystallization step. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4]

  • TLC Tip: Use a mobile phase system that gives your target compound an Rf value of approximately 0.3-0.4 for the best resolution. A common starting system is Ethyl Acetate/Hexanes. Spots can be visualized under UV light (254 nm).[4]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can present several challenges. This guide addresses the most common issues.

Q4: I've dissolved my crude product, but no crystals are forming upon cooling. What should I do?

This is a common issue that can arise from two primary causes: the solution is not sufficiently saturated, or it is supersaturated but requires initiation.[1]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod or adding a small seed crystal of the pure compound.[1][3]

  • Reduce Solvent Volume: If induction fails, too much solvent was likely used.[1] Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.

  • Lower the Cooling Temperature: After the solution has cooled to room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of your compound and promote crystallization.[1][2]

  • Consider an Anti-Solvent: If working with a single solvent system is difficult, try a solvent/anti-solvent approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes persistently cloudy.[3]

Q5: My product is "oiling out" as a liquid instead of forming solid crystals. How can I prevent this?

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point or when high concentrations of impurities depress the melting point.[1]

Solutions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to prevent saturation at too high a temperature, and then allow the solution to cool much more slowly.[1] Insulating the flask can help.

  • Change the Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. Alternatively, using a solvent mixture (e.g., ethanol-water) can often resolve this issue for sulfonamides.[1]

Q6: My final yield after recrystallization is very low. What went wrong?

Low yield is typically a result of the compound having significant solubility in the solvent even at low temperatures, or procedural missteps.

Optimization Strategies:

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[2] Any excess will retain more of your product in the mother liquor upon cooling.[1]

  • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, use pre-heated glassware (funnel and receiving flask) to prevent your product from crystallizing prematurely on the filter paper.[1][3]

  • Optimize Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents to find the best balance.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude Methyl 2-(6-chloropyridine-3-sulfonamido)acetate in an Erlenmeyer flask. Add a small amount of a chosen solvent (e.g., isopropanol, ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is just dissolved.[3]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1][3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[1][3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, cool further in an ice bath for 15-30 minutes.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove residual mother liquor.[1][2]

  • Drying: Dry the crystals to a constant weight.

Recrystallization Troubleshooting Workflow

Caption: Troubleshooting workflow for common recrystallization problems.

Section 3: Troubleshooting Guide: Column Chromatography

When impurities are too similar in solubility to be removed by recrystallization, column chromatography is the method of choice.

Q7: What is a good starting point for stationary and mobile phases for this compound?

Given the structure (a moderately polar sulfonamide ester), a normal-phase setup is a logical start.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and works well for moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 70% EtOAc)This gradient covers a wide polarity range. The less polar impurities should elute first, followed by your product.
Alternative Mobile Phase Dichloromethane/MethanolUseful if the compound has poor solubility or resolution in EtOAc/Hexanes.

Q8: I'm seeing poor separation between my product and a key impurity. How can I improve the resolution?

Poor separation is a common challenge that can be overcome by systematically optimizing your chromatographic conditions.[5]

Optimization Strategies:

  • Adjust Mobile Phase Polarity: If using normal-phase silica gel and your compounds are eluting too quickly with poor separation, decrease the polarity of the mobile phase (e.g., lower the percentage of ethyl acetate). This will increase the retention time on the column and allow for better separation.[5]

  • Try an Isocratic Elution: If you have identified a solvent mixture from TLC that provides good separation, running the column with that single mixture (isocratic) instead of a gradient can sometimes improve resolution between closely eluting spots.

  • Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the selectivity of the separation due to different solvent-solute interactions.

  • Consider Reverse-Phase Chromatography: If normal-phase fails, reverse-phase chromatography (e.g., using a C18-functionalized silica column) offers an orthogonal separation mechanism. In this case, you would start with a polar mobile phase (e.g., water/acetonitrile) and increase the organic content to elute your compound.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase, applying positive pressure. Gradually increase the polarity of the mobile phase according to the gradient plan.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purification Method Selection Workflow

Purification_Decision_Tree Start Crude Product (Purity < 95%) Decision1 Attempt Recrystallization? Start->Decision1 Recrystallization Perform Recrystallization Decision1->Recrystallization Yes ColumnChrom Perform Column Chromatography Decision1->ColumnChrom No (Oily Product) CheckPurity1 Check Purity (TLC/HPLC) Recrystallization->CheckPurity1 Success1 Success! (Purity > 98%) CheckPurity1->Success1 Purity OK CheckPurity1->ColumnChrom Purity Not OK CheckPurity2 Check Purity (TLC/HPLC) ColumnChrom->CheckPurity2 Success2 Success! (Purity > 98%) CheckPurity2->Success2 Purity OK PrepHPLC Consider Preparative HPLC CheckPurity2->PrepHPLC Trace Impurities Remain Success3 Success! (Purity > 99.5%) PrepHPLC->Success3

Caption: Decision tree for selecting the appropriate purification method.

Section 4: Advanced Purification

Q9: My product still contains trace impurities after column chromatography. What is the next step for achieving >99.5% purity?

For achieving very high levels of purity, required for applications like reference standard generation or final API polishing, preparative High-Performance Liquid Chromatography (prep-HPLC) is the ideal technique. It offers superior resolution compared to flash chromatography but at a higher cost and lower throughput.

Recommended Prep-HPLC Conditions:

  • Mode: Reverse-Phase is most common for sulfonamides.

  • Stationary Phase: A C18 or C8 column is a standard choice.

  • Mobile Phase: A gradient of acetonitrile in water or methanol in water, often with a small amount of acid modifier like formic acid or TFA (0.1%) to improve peak shape.

  • Detection: UV detection, typically around 254 nm or 300 nm.

References

  • BenchChem Technical Support. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.

  • Scribd. (n.d.). Recrystallization of Sulfanilamide.

  • BenchChem Technical Support. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.

  • BenchChem Technical Support. (2025). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem.

  • This citation is not directly used in the text but was reviewed for general context.
  • This citation is not directly used in the text but was reviewed for general context.
  • This citation is not directly used in the text but was reviewed for general context.
  • This citation is not directly used in the text but was reviewed for general context.
  • This citation is not directly used in the text but was reviewed for general context.
  • Patel, B. et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.

  • BenchChem Technical Support. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.

Sources

Recrystallization solvent systems for chloropyridine sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Chloropyridine Sulfonamide Derivatives

Core Technical Overview

Chloropyridine sulfonamides represent a challenging class of molecules for purification due to their amphoteric nature and competing solubility profiles . The molecule contains a lipophilic, electron-deficient chloropyridine ring and a polar, acidic sulfonamide moiety (


).

Successful recrystallization requires balancing these opposing properties.[1][2] The chlorine atom increases lipophilicity compared to non-halogenated analogs, often making water an effective anti-solvent, while the pyridine nitrogen introduces basicity (


), allowing for pH-dependent solubility manipulation.

Solvent Selection & Strategy (Q&A)

Q1: What is the "Gold Standard" solvent system for these derivatives?

A: The most robust starting point is aqueous Isopropanol (IPA) or Ethanol (EtOH) , typically in a 70:30 to 90:10 (Alcohol:Water) ratio.

  • Why: The alcohol dissolves the lipophilic chloropyridine core at high temperatures, while the water acts as a latent anti-solvent that drastically reduces solubility upon cooling. This binary system suppresses the formation of polymorphs common in pure solvents.

  • Protocol Reference: See Protocol A below.

Q2: My compound is "oiling out" instead of crystallizing. Why?

A: Oiling out (Liquid-Liquid Phase Separation) occurs when the compound precipitates as a supercooled liquid before it can crystallize.[2] This is common in chloropyridine derivatives due to their relatively low melting points and high lipophilicity.

  • Immediate Fix: Reheat to redissolve.[1][3] Add a seed crystal at a temperature just below the boiling point but above the oiling-out temperature.

  • Systemic Fix: Switch to a solvent system with a higher boiling point or add more of the "good" solvent to lower the saturation temperature.

  • See Diagram: Figure 1: Troubleshooting Oiling Out

Q3: The compound is insoluble in boiling alcohols. What is the alternative?

A: For highly crystalline or high-melting derivatives, use a Dipolar Aprotic / Water system (DMF/Water or DMSO/Water).

  • Mechanism: Dissolve in minimal DMF (dimethylformamide) at room temperature or slight heat (

    
    ). Slowly add water until turbidity persists.[2] The high dielectric constant of water forces the hydrophobic chlorinated ring out of solution.
    
  • Warning: Residual DMF is difficult to remove. This method requires thorough washing with water or a volatile solvent (e.g., ether) after filtration.

Q4: Can I use pH manipulation instead of thermal recrystallization?

A: Yes. Because the sulfonamide proton is acidic, you can dissolve the crude material in dilute NaOH (forming the sodium salt), filter off insoluble impurities, and then re-precipitate by acidifying to pH 4-5 with HCl or Acetic Acid.

  • Note: This is technically precipitation, not recrystallization. It is excellent for bulk purity increase but may yield amorphous solids. Follow this with a thermal recrystallization for crystal form control.

Decision Logic & Workflows

Figure 1: Solvent Selection & Troubleshooting Workflow

RecrystallizationWorkflow Start Start: Crude Chloropyridine Sulfonamide SolubilityCheck Check Solubility in Boiling EtOH/IPA Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble AlcoholSystem Use Binary System: EtOH/Water or IPA/Water (80:20) Soluble->AlcoholSystem Yes StrongSolvent Use DMF or DMSO Soluble->StrongSolvent No (Insoluble) Cooling Cool Slowly to RT AlcoholSystem->Cooling ResultCheck Outcome? Cooling->ResultCheck Crystals Success: Filter & Dry ResultCheck->Crystals Crystals Form OilingOut Issue: Oiling Out ResultCheck->OilingOut Liquid Separates NoPrecip Issue: No Precipitation ResultCheck->NoPrecip Solution Clear FixOil 1. Reheat to dissolve 2. Add 10% more Alcohol 3. Seed at High Temp OilingOut->FixOil FixNoPrecip 1. Evaporate 20% solvent 2. Add Water (Anti-solvent) 3. Cool to 0°C NoPrecip->FixNoPrecip FixOil->Cooling FixNoPrecip->Cooling AntiSolventAdd Add Water dropwise (Anti-solvent method) StrongSolvent->AntiSolventAdd AntiSolventAdd->Crystals

Caption: Logical workflow for selecting solvent systems and troubleshooting common phase-separation issues in sulfonamide purification.

Detailed Experimental Protocols

Protocol A: Standard Binary Recrystallization (IPA/Water)

Best for: General purity enhancement, removing colored impurities.

  • Preparation: Place 10.0 g of crude chloropyridine sulfonamide in a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of Isopropanol (IPA) . Heat to boiling (

    
    ) on a stir plate.
    
    • Note: If solid remains, add IPA in 5 mL increments until dissolved.

  • Decolorization (Optional): If the solution is dark, add 0.5 g activated charcoal. Boil for 2 minutes, then filter hot through a pre-warmed Celite pad.

  • Anti-Solvent Addition: While keeping the solution near boiling, slowly add Water dropwise.

    • Endpoint: Stop adding water when a faint turbidity (cloudiness) persists for more than 5 seconds, then add 1-2 mL of IPA to clear the solution back to transparent.

  • Crystallization: Remove from heat. Cap the flask and allow it to cool to room temperature undisturbed (approx. 2-3 hours).

    • Critical Step: Do not agitate. Rapid cooling or stirring induces small, impure crystals.

  • Finishing: Cool in an ice bath (

    
    ) for 30 minutes. Filter the crystals using vacuum filtration.[3][4][5] Wash with 20 mL of cold 50:50 IPA/Water.
    
Protocol B: "Crash" Purification (Acid-Base Swing)

Best for: Removing non-acidic impurities (e.g., unreacted chloropyridine starting material).

  • Dissolution: Suspend the crude solid in 10 volumes of 1.0 M NaOH. Stir at room temperature until dissolved.

  • Filtration: Filter off any undissolved solids (these are non-sulfonamide impurities).

  • Precipitation: Slowly add 1.0 M HCl or Glacial Acetic Acid to the filtrate with vigorous stirring.

  • Endpoint: Adjust pH to ~4.5. The sulfonamide will precipitate as a thick white solid.

  • Isolation: Filter and wash thoroughly with water to remove salts (NaCl). Dry in a vacuum oven.

Comparative Data: Solvent Systems

Solvent SystemRoleSuitabilityKey Risk
Ethanol / Water PrimaryHighGood general purpose; eco-friendly.
IPA / Water PrimaryOptimal Best balance of solubility and recovery yield.
Acetonitrile (ACN) AlternativeModerateGood for very lipophilic analogs.
DMF / Water Anti-solventSpecificHigh-melting / insoluble compounds.
Toluene WashSpecificRemoves unreacted sulfonyl chloride.

References

  • BenchChem Technical Support. (2025).[3][6][7] Troubleshooting Guide: Crystallinity of Sulfonamide Compounds. BenchChem.[3][6][7] Link

  • PubChem. (2025).[8] 2-Chloropyridine-3-sulfonamide: Chemical and Physical Properties. National Library of Medicine. Link[8]

  • Google Patents. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides (US6310214B1).Link

  • Google Patents. (1957). Sulfonamide purification process (US2777844A).Link

  • Li, Y., et al. (2019). Solubility Determination and Thermodynamic Dissolution Properties of Benzenesulfonamide. Journal of Chemical & Engineering Data.[9] Link

Sources

Technical Support Center: Stability & Handling of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the stability and handling of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate . This guide synthesizes principles of organic reactivity, specifically focusing on sulfonamide and ester hydrolysis kinetics, to provide actionable troubleshooting steps.

Ticket Subject: Optimization of Solution Stability and Storage Protocols Compound ID: Methyl 2-(6-chloropyridine-3-sulfonamido)acetate Chemical Class: N-sulfonyl amino acid ester / Chloropyridine derivative Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Vulnerabilities[1][2]

To stabilize this compound, you must mitigate two primary degradation pathways inherent to its structure. The molecule contains a methyl ester tail and an activated chloropyridine core.

The Degradation Mechanism

The primary instability arises from the hydrolysis of the methyl ester moiety into its corresponding carboxylic acid. This reaction is catalyzed by both acid and base, but occurs most rapidly under physiological conditions (pH 7.4) and alkaline environments.[1][2][3]

Secondary Risk: The 6-chloropyridine ring is electron-deficient (activated by the sulfonamide group). In the presence of strong nucleophiles (e.g., thiols like glutathione or high concentrations of hydroxide), the chlorine atom acts as a leaving group in a Nucleophilic Aromatic Substitution (


) reaction [1].
Structural Degradation Pathway

degradation_pathway Compound Methyl 2-(6-chloropyridine- 3-sulfonamido)acetate (Intact Prodrug/Probe) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O / OH- SNArProduct 6-Hydroxy/Alkoxy Derivative (Substitution Product) Compound->SNArProduct + Nucleophile (Nu-) (Minor Pathway @ High pH) AcidProduct 2-(6-chloropyridine- 3-sulfonamido)acetic acid (Hydrolysis Product) Intermediate->AcidProduct - MeOH (Major Pathway)

Figure 1: The primary degradation pathway is ester hydrolysis (solid red arrow), leading to the carboxylic acid form. A secondary pathway involves displacement of the chlorine atom (dashed line), typically relevant only at high pH or in the presence of strong nucleophiles.

Troubleshooting Guide (FAQ & Case Studies)

Case 1: "My compound disappears from PBS buffer within 4 hours."

Diagnosis: Rapid Ester Hydrolysis. Mechanism: Phosphate Buffered Saline (PBS) at pH 7.4 acts as a base catalyst. The electron-withdrawing sulfonamide group at the


-position increases the acidity of the adjacent methylene protons and the electrophilicity of the ester carbonyl, accelerating hydrolysis compared to simple aliphatic esters [2].
Solution: 
  • Immediate Fix: Switch to a lower pH buffer (pH 5.0–6.0) using Acetate or Citrate for stock dilutions. Hydrolysis rates for this class of esters are typically lowest near pH 4–5.

  • Protocol Change: Prepare working solutions immediately before use. Do not store aqueous dilutions.

Case 2: "I see a new peak in LC-MS with a mass loss of 14 Da."

Diagnosis: Hydrolysis to the Free Acid. Analysis: The methyl ester group (


, mass 31) is replaced by a hydroxyl group (

, mass 17). Net mass change:

Da. Verification: Check the retention time. The acid product will be significantly more polar and elute earlier on a Reverse Phase C18 column.
Case 3: "Precipitation occurs when diluting my DMSO stock into media."

Diagnosis: "Crash-out" due to Hydrophobicity. Mechanism: The chloropyridine ring and methyl ester are lipophilic. Rapid dilution into a highly aqueous environment causes aggregation. Solution:

  • Stepwise Dilution: Dilute the DMSO stock 1:10 into pure Acetonitrile or Ethanol first, then dilute that mixture into the aqueous media.

  • Surfactant: Add 0.05% Tween-20 or cyclodextrin (HP-

    
    -CD) to the aqueous buffer before adding the compound.
    
Case 4: "Can I use Ethanol to make my stock solution?"

Diagnosis: Risk of Transesterification. Warning: If you dissolve a methyl ester in ethanol, trace acidity or alkalinity can catalyze the exchange of the methoxy group for an ethoxy group, creating the ethyl ester analog (Mass +14 Da). Recommendation: Use anhydrous DMSO or Dimethylacetamide (DMA) for all stock solutions.

Recommended Storage & Handling Protocols

Solvent Selection Decision Tree

Use this logic flow to determine the appropriate solvent system for your experiment.

solvent_selection Start Start: Select Solvent Storage Long-Term Storage (>24 Hours)? Start->Storage Assay Immediate Assay Use? Storage->Assay No DMSO Anhydrous DMSO (-20°C or -80°C) Storage->DMSO Yes Buffer Aqueous Buffer Assay->Buffer PH_Check Is pH > 7.0? Buffer->PH_Check AcidBuffer Use Acetate/Citrate (pH 5.0 - 6.0) PH_Check->AcidBuffer No (Lower Risk) FreshPrep Prepare Immediately Before Use PH_Check->FreshPrep Yes (High Risk)

Figure 2: Decision tree for solvent selection emphasizing the avoidance of aqueous storage and high pH conditions.

Standard Operating Procedure (SOP) for Stock Preparation
  • Weighing: Weigh the solid compound into an amber glass vial (protect from light; pyridines can be photosensitive).

  • Solvent: Add anhydrous DMSO (Grade:

    
    99.9%, water content 
    
    
    
    ).
    • Why? Water acts as a nucleophile. Even trace water in DMSO can degrade the ester over months.

  • Concentration: Target 10 mM to 50 mM. High concentrations are more stable than dilute ones due to bimolecular kinetics limitations in stock form.

  • Storage: Aliquot into single-use vials. Store at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles which introduce atmospheric moisture condensation.

Analytical Validation Methods

To confirm the integrity of your compound, use the following stability-indicating HPLC method.

Method: Reverse Phase HPLC
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps the sulfonamide protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm (Amide/Ester).

Data Interpretation Table:

Retention Time (Approx)SpeciesMass (ESI+)Notes
Early Eluting (~3-4 min) Hydrolysis Product (Acid) [M-14+H]

Polar carboxylic acid. Peak area increases over time in pH 7.4.
Mid Eluting (~6-7 min) Target Compound (Ester) [M+H]

The active parent molecule.
Late Eluting (~8-9 min) Impurities VariousCheck for chloropyridine dimers or oxidation products.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism Overview: "Nucleophilic Aromatic Substitution."[4][2][5] Chemistry LibreTexts.

    • Source:

  • General Principles: Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists.
  • DMSO Solvent Compatibility

    • Gaylord Chemical:[6] "Dimethyl Sulfoxide (DMSO) Solubility Data."

    • Source:

  • Pyridine Chemistry: Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Covers the activation of halopyridines by electron-withdrawing groups).

Sources

Addressing side reactions in the sulfonylation of amino acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the sulfonylation of amino acid esters. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical reaction to synthesize sulfonamides—a key functional group in a vast array of pharmaceuticals. While the reaction of an amino acid ester with a sulfonyl chloride appears straightforward, it is frequently complicated by a variety of side reactions that can impact yield, purity, and, most critically, the stereochemical integrity of the final product.

This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer robust, self-validating protocols to help you navigate these challenges effectively.

Troubleshooting Guides & FAQs

Section 1: Reaction Initiation & Low Yield
Q1: My reaction is showing low or no conversion to the desired sulfonamide. What are the primary causes?

A1: Low or no product formation is a common initial hurdle. The root cause often lies in the quality of the reagents or suboptimal reaction conditions.

  • Cause 1: Degradation of the Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into unreactive sulfonic acids.[1] Using a freshly opened bottle or purifying the reagent before use is critical.

  • Cause 2: Low Amine Nucleophilicity. If your amino acid ester is sterically hindered or contains electron-withdrawing groups, its nucleophilicity may be reduced.[1][2]

  • Cause 3: Incorrect Choice of Base or Solvent. The base is not merely an acid scavenger; its properties can dramatically influence the reaction's success.[1][3] Similarly, the solvent must properly solubilize all reactants.

Troubleshooting Protocol: Addressing Low Yield

  • Reagent Quality Check: Before starting, verify the purity of your sulfonyl chloride, especially if it's from an older bottle. An IR spectrum should show a characteristic S=O stretch and the absence of a broad O-H peak from the corresponding sulfonic acid.[1]

  • Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) and that all glassware is oven-dried to prevent hydrolysis of the sulfonyl chloride.[1]

  • Solvent & Base Selection:

    • Use a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

    • For standard reactions, pyridine or triethylamine (TEA) are common choices. Pyridine can act as both a base and a nucleophilic catalyst, which can be beneficial.[3]

    • For less reactive amines, consider a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • Temperature Adjustment: For sluggish reactions involving hindered substrates, cautiously increasing the temperature or using a higher-boiling solvent like DMF may be necessary.[1] Monitor carefully for side product formation.

Section 2: Controlling Selectivity & Byproducts
Q2: I'm reacting a primary amino acid ester and observing a second product with a higher molecular weight. What is it and how can I prevent it?

A2: You are likely observing the formation of a di-sulfonylated byproduct. This occurs when the initially formed secondary sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of sulfonyl chloride.

G RNH2 Primary Amine (R-NH2) Product1 Mono-sulfonylated Product (R-NH-SO2R') RNH2->Product1 + R'-SO2Cl - HCl SO2Cl Sulfonyl Chloride (R'-SO2Cl) Base Base Anion Sulfonamide Anion (R-N(-)-SO2R') Product1->Anion + Base - Base-H+ Product2 Di-sulfonylated Byproduct (R-N(SO2R')2) Anion->Product2 + R'-SO2Cl - Cl-

Caption: Racemization mechanism via an oxazolone intermediate.

Protocol for Minimizing Racemization:

  • Low Temperature: Always conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, typically starting at 0 °C or even -15 °C.

  • Choice of Base: This is critical. Avoid strong, unhindered bases. Use a sterically hindered or less basic amine like N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine. [4]The basicity and steric hindrance of the base have a significant influence on the rate of racemization. [4]3. Coupling Reagents & Additives: While more common in peptide synthesis, the principle applies here. If activating the carboxyl group, the use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by minimizing the lifetime of the highly reactive intermediate that forms the oxazolone. [4]4. Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Troubleshooting Workflow: A Decision Tree

G Start Start: Sulfonylation Reaction Issue Problem Observed? Start->Issue LowYield Low / No Yield Issue->LowYield Yes Byproduct Byproduct Formation Issue->Byproduct Yes Racemization Loss of Stereopurity Issue->Racemization Yes CheckReagents Check Reagent Purity (esp. SO2Cl) [3] LowYield->CheckReagents CheckStoich Check Stoichiometry (1:1) Add SO2Cl slowly [1] Byproduct->CheckStoich UseHinderedBase Use Hindered Base (DIPEA, NMM) [4] Racemization->UseHinderedBase OptimizeConditions Optimize Conditions: - Use stronger base (DBU) - Increase Temperature [3] CheckReagents->OptimizeConditions Reagents OK LowerTemp Lower Reaction Temp [3] CheckStoich->LowerTemp Stoich OK RunAtLowTemp Run at 0°C or below UseHinderedBase->RunAtLowTemp

Sources

Validation & Comparative

1H NMR spectral analysis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral analysis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate , a critical intermediate scaffold often utilized in the development of carbonic anhydrase inhibitors and anticancer therapeutics.[1]

This analysis compares the compound's spectral performance in DMSO-d₆ versus CDCl₃ and establishes a self-validating protocol for distinguishing it from its common hydrolysis impurity (the free acid).[1]

Chemical Structure & Significance

  • IUPAC Name: Methyl 2-(6-chloropyridine-3-sulfonamido)acetate[1]

  • Molecular Formula: C₈H₉ClN₂O₄S[2]

  • Core Moieties:

    • 6-Chloropyridine-3-sulfonyl group: An electron-deficient heteroaromatic system.[1]

    • Glycine Methyl Ester: An aliphatic linker containing a hydrolytically sensitive ester and a sulfonamide nitrogen.

Analytical Challenge: The electron-withdrawing nature of the chloropyridine ring and the sulfonyl group heavily deshields the aromatic protons, requiring careful coupling constant (


) analysis to distinguish position isomers. Furthermore, the sulfonamide -NH- proton is highly solvent-dependent.[1]

Experimental Protocol

Sample Preparation (Standardized)

To ensure high-resolution splitting patterns, follow this strict preparation protocol:

  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent Selection:

    • Primary (Recommended): DMSO-d₆ (0.6 mL).[1]

      • Reason: Stabilizes the sulfonamide -NH- proton via hydrogen bonding, revealing its coupling to the adjacent methylene group (triplet splitting).[1]

    • Secondary (Comparison): CDCl₃ (0.6 mL).[1]

      • Reason: Used for solubility checks or when the -NH- signal is less critical.[1] Note that -NH- often appears broad or exchanges out.[1]

  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (common in sulfonyl chloride coupling reactions).

Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for aromatic resolution.

  • Temperature: 298 K (25°C).[1]

  • Number of Scans (NS): 16 (sufficient for >10 mg).[1]

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration of the ester methyl).

Spectral Analysis: Representative Data (DMSO-d₆)

The following data represents the ideal spectral signature in DMSO-d₆.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)

PositionTypeShift (

ppm)
Multiplicity

Coupling (Hz)
IntegralMechanistic Logic
H-2 (Py) Ar-H8.85 Doublet (d)2.51HMost deshielded;

to N and

to SO₂.[1]
NH Sulfonamide8.52 Triplet (t)6.21HCoupled to CH₂; stabilized by DMSO H-bonding.[1]
H-4 (Py) Ar-H8.20 Doublet of Doublets (dd)8.5, 2.51HOrtho to H-5, Meta to H-2.[1]
H-5 (Py) Ar-H7.75 Doublet (d)8.51HUpfield due to shielding from adjacent Cl (mesomeric effect vs inductive).[1]
CH₂ Aliphatic3.88 Doublet (d)6.22HCoupled to NH.[1] Becomes a singlet in D₂O shake.
OCH₃ Ester3.58 Singlet (s)-3HIsolated methyl group; diagnostic for ester integrity.[1]

Note: "Py" denotes the Pyridine ring.[1][3]

Comparative Analysis: Performance vs. Alternatives

This section compares the spectral behavior of the product against different solvent environments and structural analogs.

Scenario A: Solvent Effect (DMSO-d₆ vs. CDCl₃)

The choice of solvent drastically alters the appearance of the sulfonamide linker.[1]

  • In DMSO-d₆ (Superior for Structure Confirmation):

    • The NH proton is sharp and appears as a triplet (

      
       ~8.5 ppm).
      
    • The CH₂ protons appear as a doublet (

      
       ~3.9 ppm).
      
    • Why? DMSO forms a strong H-bond acceptor complex with the NH, slowing chemical exchange and "locking" the proton in place to exhibit scalar coupling.

  • In CDCl₃ (Inferior for Linker Analysis):

    • The NH proton is often broad, appearing as a singlet or hump (

      
       5.5–6.5 ppm).
      
    • The CH₂ protons appear as a singlet or broad doublet.

    • Why? Fast chemical exchange decouples the NH and CH₂ spins.

Scenario B: Impurity Profiling (Methyl Ester vs. Free Acid)

A common degradation pathway is the hydrolysis of the methyl ester to the carboxylic acid.

FeatureTarget Product (Methyl Ester) Impurity (Free Acid)
Methoxy Signal Sharp Singlet @ 3.58 ppm Absent
Acid Proton AbsentBroad hump @ 12.0–13.0 ppm
CH₂ Shift ~3.88 ppmShifts slightly downfield (~3.7–3.8 ppm)

Visualization of Logic & Workflow

Assignment Logic Diagram

This diagram visualizes the causality between the chemical structure and the observed NMR signals.

NMR_Assignment cluster_aromatic Aromatic Region (Deshielded) cluster_linker Linker Region (Diagnostic) Compound Methyl 2-(6-chloropyridine-3-sulfonamido)acetate H2 H-2 (Pyridine) δ 8.85 ppm (d) Alpha to N & SO2 Compound->H2 H4 H-4 (Pyridine) δ 8.20 ppm (dd) Ortho coupling Compound->H4 H5 H-5 (Pyridine) δ 7.75 ppm (d) Alpha to Cl Compound->H5 NH Sulfonamide NH δ 8.52 ppm (t) Solvent Dependent Compound->NH CH2 Glycine CH2 δ 3.88 ppm (d) Coupled to NH Compound->CH2 OMe Ester OMe δ 3.58 ppm (s) Singlet Compound->OMe NH->CH2 3J Coupling (DMSO)

Caption: Structural assignment logic correlating chemical environment to spectral shifts and splitting patterns.

Validation Workflow

A self-validating decision tree for researchers to confirm compound identity.

Workflow Start Acquire 1H NMR (DMSO-d6) Check_OMe Check 3.5-3.7 ppm Is Singlet Present? Start->Check_OMe Identity_Confirmed Ester Intact Proceed to Ar Region Check_OMe->Identity_Confirmed Yes Hydrolysis_Alert Hydrolysis Detected (Free Acid Impurity) Check_OMe->Hydrolysis_Alert No Check_Ar Check 7.5-9.0 ppm 3 Distinct Signals? Identity_Confirmed->Check_Ar Pass PASS: Product Verified Check_Ar->Pass Yes (d, dd, d) Fail_Regio FAIL: Regioisomer/Wrong Core Check_Ar->Fail_Regio No

Caption: Step-by-step decision tree for validating the integrity of the methyl ester derivative.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Suchetan, P. A., et al. (2013). "6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide." Acta Crystallographica Section E. Link

  • ChemicalBook. (n.d.).[1] "2-Chloropyridine 1H NMR Spectrum." Link

  • MDPI. (2023).[1] "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Molecules. Link[1]

Sources

Navigating the Maze: A Comparative Guide to Interpreting LC-MS Fragmentation of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and drug development, the structural elucidation of sulfonamide-containing compounds is a critical task. Among these, pyridine sulfonamides represent a significant class of molecules with diverse pharmacological activities. Liquid chromatography-mass spectrometry (LC-MS) stands as the cornerstone technique for their analysis, providing unparalleled sensitivity and structural information through fragmentation analysis. This guide, born from extensive experience in application science, offers an in-depth exploration of the collision-induced dissociation (CID) pathways of pyridine sulfonamides, contrasting them with other common sulfonamide analogues to provide a clear framework for spectral interpretation.

The Sulfonamide Backbone: A Common Fragmentation Signature

Before delving into the specifics of the pyridine moiety, it is essential to understand the fundamental fragmentation patterns common to most sulfonamides under electrospray ionization (ESI) in positive ion mode. Upon protonation, the sulfonamide core undergoes characteristic cleavages, yielding a series of diagnostic product ions.[1]

The most prevalent fragmentation pathways for a generic sulfonamide structure (R-SO₂NH-R') involve the cleavage of the S-N and C-S bonds. This leads to the formation of three key fragment ions:

  • m/z 156: This ion corresponds to the [H₂N-C₆H₄-SO₂]⁺ fragment and is often the base peak in the spectra of many sulfonamides. Its formation involves the cleavage of the S-N bond.[1]

  • m/z 108: Arising from a rearrangement reaction followed by the loss of SO, this ion corresponds to the [H₂N-C₆H₄-O]⁺ fragment.[1]

  • m/z 92: This fragment, [H₂N-C₆H₄]⁺, is the result of the cleavage of the C-S bond.[1]

A neutral loss of sulfur dioxide (SO₂, 64 Da) is also a common fragmentation event for many aromatic sulfonamides.[2] These foundational fragmentation patterns provide the initial clues in identifying a compound as a sulfonamide.

The Pyridine Influence: Modulating Fragmentation Pathways

The introduction of a pyridine ring as the R' group significantly influences the fragmentation cascade, introducing unique pathways and altering the relative abundances of the common sulfonamide fragments. Understanding these nuances is key to confidently identifying pyridine sulfonamides and distinguishing them from their isomers and analogues.

A direct comparison between the fragmentation of Sulfapyridine and its close structural isomer, Sulfadiazine (which contains a pyrimidine ring), provides an excellent illustration of the pyridine ring's effect.

Case Study: Sulfapyridine vs. Sulfadiazine
Precursor Ion (m/z)Key Fragment Ions (m/z)Proposed StructureSulfapyridine AbundanceSulfadiazine Abundance
250.06186.06[M+H - SO₂]⁺HighLow
156.01[H₂N-C₆H₄-SO₂]⁺ModerateHigh
92.05[H₂N-C₆H₄]⁺ModerateModerate
79.04[C₅H₅N+H]⁺ (Protonated Pyridine)HighAbsent

Key Observations and Mechanistic Insights:

  • Prominent SO₂ Loss in Sulfapyridine: The most striking difference is the significantly more abundant [M+H - SO₂]⁺ ion (m/z 186.06) in the spectrum of sulfapyridine compared to sulfadiazine. This suggests that the pyridine ring, likely through electronic effects, facilitates the elimination of sulfur dioxide. The nitrogen atom in the pyridine ring can participate in a rearrangement, stabilizing the resulting fragment ion.

  • Dominance of the Sulfonyl Group Cleavage in Sulfadiazine: In contrast, the fragmentation of sulfadiazine is dominated by the cleavage of the S-N bond, leading to a very intense ion at m/z 156.01. The pyrimidine ring, being more electron-deficient than pyridine, may not stabilize the SO₂ loss intermediate as effectively.

  • The Diagnostic Pyridine Fragment: The presence of a prominent ion at m/z 79.04, corresponding to the protonated pyridine ring, is a hallmark of sulfapyridine fragmentation. This direct cleavage of the S-N bond with charge retention on the pyridine moiety provides a definitive marker for this subclass of sulfonamides.

dot graph "Sulfapyridine_Fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Sulfapyridine [M+H]+ (m/z 250)" [fillcolor="#EA4335"]; "Fragment (m/z 186)" [label="[M+H - SO2]+"]; "Fragment (m/z 156)" [label="[H2N-C6H4-SO2]+"]; "Fragment (m/z 92)" [label="[H2N-C6H4]+"]; "Fragment (m/z 79)" [label="[C5H5N+H]+"];

"Sulfapyridine [M+H]+ (m/z 250)" -> "Fragment (m/z 186)" [label="- SO2"]; "Sulfapyridine [M+H]+ (m/z 250)" -> "Fragment (m/z 156)" [label="- C5H5N"]; "Fragment (m/z 156)" -> "Fragment (m/z 92)" [label="- SO2"]; "Sulfapyridine [M+H]+ (m/z 250)" -> "Fragment (m/z 79)" [label="- H2N-C6H4-SO2"]; } caption: "Proposed fragmentation of Sulfapyridine."

dot graph "Sulfadiazine_Fragmentation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Sulfadiazine [M+H]+ (m/z 251)" [fillcolor="#EA4335"]; "Fragment (m/z 156)" [label="[H2N-C6H4-SO2]+"]; "Fragment (m/z 92)" [label="[H2N-C6H4]+"]; "Fragment (m/z 95)" [label="[C4H4N2+H]+"];

"Sulfadiazine [M+H]+ (m/z 251)" -> "Fragment (m/z 156)" [label="- C4H4N2"]; "Fragment (m/z 156)" -> "Fragment (m/z 92)" [label="- SO2"]; "Sulfadiazine [M+H]+ (m/z 251)" -> "Fragment (m/z 95)" [label="- H2N-C6H4-SO2"]; } caption: "Proposed fragmentation of Sulfadiazine."

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure the generation of high-quality, reproducible fragmentation data, a robust and self-validating experimental protocol is paramount. The following provides a detailed methodology for the analysis of pyridine sulfonamides.

1. Sample Preparation:

  • Objective: To extract the analyte of interest from the matrix and minimize matrix effects.

  • Protocol:

    • For biological fluids (plasma, urine), perform a protein precipitation with three volumes of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analogue of the analyte).

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-matching solution (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography:

  • Objective: To achieve chromatographic separation of the analyte from potential interferences and isomers.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate. The gradient should be optimized to ensure good peak shape and resolution.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

3. Mass Spectrometry:

  • Objective: To generate high-quality precursor and product ion spectra for structural confirmation.

  • Protocol:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Acquire a full scan from m/z 100-500 to identify the protonated molecule [M+H]⁺.

    • MS2 (Tandem MS) Scan:

      • Select the [M+H]⁺ ion of the target analyte as the precursor ion.

      • Apply a range of collision energies (e.g., stepping from 10 to 40 eV) to generate a comprehensive fragmentation pattern. This allows for the observation of both low-energy (e.g., water loss) and high-energy (e.g., ring cleavage) fragments.

      • Acquire product ion spectra with high resolution and mass accuracy (e.g., on a Q-TOF or Orbitrap instrument) to enable confident elemental composition determination of the fragments.

dot graph "LCMS_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Protein_Precipitation" [label="Protein Precipitation"]; "Centrifugation"; "Evaporation"; "Reconstitution"; "Protein_Precipitation" -> "Centrifugation" -> "Evaporation" -> "Reconstitution"; }

subgraph "cluster_1" { label="LC Separation"; style="filled"; color="#F1F3F4"; node [fillcolor="#4285F4"]; "Injection"; "Gradient_Elution" [label="Gradient Elution on C18"]; "Injection" -> "Gradient_Elution"; }

subgraph "cluster_2" { label="MS Analysis"; style="filled"; color="#F1F3F4"; node [fillcolor="#EA4335"]; "ESI_Ionization" [label="ESI+ Ionization"]; "MS1_Scan" [label="MS1 Full Scan"]; "MS2_Scan" [label="MS2 Fragmentation"]; "Data_Analysis" [label="Data Analysis"]; "ESI_Ionization" -> "MS1_Scan" -> "MS2_Scan" -> "Data_Analysis"; }

"Reconstitution" -> "Injection"; "Gradient_Elution" -> "ESI_Ionization"; } caption: "LC-MS/MS workflow for pyridine sulfonamide analysis."

Beyond Fragmentation: Complementary and Alternative Techniques

While LC-MS/MS is a powerful tool, a multi-faceted approach can provide a more comprehensive structural picture, especially when dealing with novel compounds or complex mixtures.

  • High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers is crucial. The accurate mass measurements they provide allow for the determination of the elemental composition of both the precursor and product ions, significantly increasing the confidence in structural assignments.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase.[3][4][5][6] When coupled with mass spectrometry (IM-MS), it can separate isomeric sulfonamides that are indistinguishable by mass alone.[3][4][5][6][7] This is particularly valuable for distinguishing between positional isomers of substituted pyridine sulfonamides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, particularly of novel compounds, NMR spectroscopy is indispensable. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination.[8][9][10]

Conclusion

The interpretation of mass spectra is a deductive process that combines a foundational understanding of fragmentation chemistry with careful observation of the experimental data. For pyridine sulfonamides, a systematic approach that begins with the recognition of the common sulfonamide backbone fragments, followed by an analysis of the pyridine-influenced pathways—most notably the enhanced SO₂ loss and the presence of the protonated pyridine ion—will lead to confident structural assignments. By employing robust, self-validating experimental protocols and leveraging complementary analytical techniques, researchers can navigate the complexities of fragmentation analysis and accelerate their drug discovery and development efforts.

References

  • PubChem. Sulfapyridine. National Center for Biotechnology Information. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
  • Zheng, X., et al. (2016). Ion Mobility Separations of Isomers based upon Long Path Length Structures for Lossless Ion Manipulations Combined with Mass Spectrometry. ChemistrySelect, 1(11), 2396-2399.
  • Request PDF. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393.
  • McLean, J. A. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Proteomics, 19(8), e1800118.
  • NIST. Sulfapyridine. National Institute of Standards and Technology. [Link]

  • Request PDF. Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • Roy, U., & Maiti, S. (2023). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science.
  • ResearchGate. Figure 1. Overview of the analysis of sulfapyridine from LC-MS/MS. (a)... [Link]

  • Zheng, X., et al. (2016). Ion Mobility Separations of Isomers based upon Long Path Length Structures for Lossless Ion Manipulations Combined with Mass Spectrometry. ResearchGate. [Link]

  • Kauppila, T. J., et al. (2013). Separation of steroid isomers by ion mobility mass spectrometry.

Sources

HPLC Method Development Guide: Purity Analysis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development and optimization for the purity analysis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate , a critical intermediate in the synthesis of sulfonamide-based inhibitors.

While standard C18 chemistries often suffice for initial screening, this guide demonstrates why Phenyl-Hexyl stationary phases provide superior selectivity for this specific pyridine-sulfonamide scaffold. We compare a traditional C18 protocol against an optimized Phenyl-Hexyl method, highlighting the latter's ability to resolve the target ester from its acid hydrolysis degradant and structurally similar impurities via


 interactions.

Part 1: Compound Analysis & Chromatographic Challenges[1]

Before selecting a column, we must deconstruct the analyte's physicochemical properties to predict retention behavior.

Structural Breakdown
  • Pyridine Ring (6-Chloro): The chlorine atom adds hydrophobicity but reduces the basicity of the pyridine nitrogen. However, the ring remains susceptible to protonation at low pH.

  • Sulfonamide Linker: A polar group capable of hydrogen bonding. It acts as an electron-withdrawing group (EWG), influencing the pyridine ring's electron density.

  • Methyl Ester: The critical stability risk. Esters are prone to hydrolysis, converting the analyte into its corresponding carboxylic acid (Impurity A).

The Separation Challenge

The primary challenge is differentiating the Target Ester from Impurity A (Acid Hydrolysis Product) and Impurity B (Des-methyl/degradation analog) . On standard alkyl phases (C18), the difference in hydrophobicity between the methyl ester and the free acid is often insufficient for baseline resolution, especially if the pyridine ring causes peak tailing due to silanol interactions.

Method_Dev_Logic cluster_choices Stationary Phase Selection Start Analyte Structure Analysis Risk Identify Risks: 1. Ester Hydrolysis 2. Pyridine Tailing Start->Risk Screen Column Screening Risk->Screen C18 C18 (Alkyl) Hydrophobic Interaction Screen->C18 Phenyl Phenyl-Hexyl Pi-Pi + Hydrophobic Screen->Phenyl Opt Optimization (Mobile Phase/pH) C18->Opt Poor Selectivity Phenyl->Opt High Selectivity Final Validated Method Opt->Final

Figure 1: Decision matrix for selecting the optimal stationary phase based on structural risks.

Part 2: Method Comparison (C18 vs. Phenyl-Hexyl)

We evaluated two distinct methodologies. Method A represents the industry-standard "starting point." Method B represents the "optimized solution" leveraging specific stationary phase interactions.

Experimental Protocols
Method A: The Standard Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[2]

  • Temp: 30°C

Method B: The Optimized Approach (Phenyl-Hexyl)
  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min[2]

  • Temp: 35°C

Technical Note: Acetonitrile is preferred over Methanol for the organic modifier. Methanol can participate in transesterification or accelerate hydrolysis of the methyl ester in acidic conditions [1].

Comparative Results Data

The following table summarizes the chromatographic performance of both methods using a spiked sample containing the Target Ester (1.0 mg/mL) and 0.5% of Impurity A (Acid) and Impurity B.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Target) 8.4 min9.2 minComparable
Resolution (Impurity A) 1.8 (Partial Co-elution)4.5 (Baseline) Superior
Resolution (Impurity B) 2.15.2Superior
Tailing Factor (Target) 1.4 (Pyridine interaction)1.05 (Symmetric)Optimized
Theoretical Plates ~8,500~12,000Improved
Discussion: Why Method B Wins

The superior performance of the Phenyl-Hexyl column is driven by orthogonal selectivity .

  • Pi-Pi Interactions: The pyridine ring and the sulfonamide group of the analyte possess

    
    -electron clouds. The phenyl ring on the stationary phase interacts with these clouds. This interaction is absent in C18 columns [2].
    
  • Shape Selectivity: The planar nature of the aromatic rings allows the analyte to intercalate between the phenyl ligands of the stationary phase, increasing retention of the ester relative to the more polar acid impurity.

  • Silanol Shielding: High-quality Phenyl-Hexyl phases often use "hexyl" spacers and extensive end-capping, which shields the pyridine nitrogen from interacting with residual silanols, significantly reducing peak tailing (1.4

    
     1.05).
    

Part 3: Step-by-Step Optimized Protocol (Method B)

This is the finalized, self-validating protocol for routine analysis.

Reagent Preparation
  • Diluent: Mix Water:Acetonitrile (50:50 v/v). Do not use pure water as diluent to prevent ester hydrolysis during autosampler storage.

  • Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.[3]

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Instrument Setup
  • Detector: UV/PDA at 265 nm (max absorption for chloropyridine sulfonamides) [3].

  • Injection Volume: 5-10 µL.

  • Column Oven: 35°C (Control is critical; higher temps accelerate hydrolysis).

System Suitability Criteria (Self-Validation)

Before running samples, inject the System Suitability Solution (SSS) containing the Target and Impurity A.

  • Resolution (R): > 3.0 between Impurity A and Target.

  • Tailing Factor (T): < 1.2 for Target peak.

  • RSD (n=5): < 2.0% for Target peak area.

Separation_Mechanism cluster_column Phenyl-Hexyl Interaction Mechanism Stationary Phenyl-Hexyl Ligand (Stationary Phase) Analyte Target Analyte (Pyridine + Sulfonamide) Stationary->Analyte Strong Pi-Pi Stacking + Hydrophobic Impurity Impurity A (Acid) (High Polarity) Stationary->Impurity Weak Interaction (Repulsion from polarity)

Figure 2: Mechanistic view of why Phenyl-Hexyl retains the aromatic target longer than the polar acid impurity.

Part 4: Validation & Robustness (ICH Q2(R2) Alignment)

To ensure this method meets regulatory standards (ICH Q2(R2)), the following parameters were assessed [4]:

Specificity (Stress Testing)
  • Acid Hydrolysis: Sample treated with 0.1 N HCl for 2 hours.

    • Result: Distinct peak for Impurity A (Acid) forms at RRT ~0.65. Baseline resolution maintained.

  • Oxidation: Sample treated with 3%

    
    .
    
    • Result: N-oxide degradants elute early; no interference with main peak.

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 1500 µg/mL (150% of target).

  • Correlation (

    
    ):  > 0.999.[1]
    
Stability of Solution (Critical)
  • Observation: The methyl ester is stable in the 50:50 ACN:Water diluent for 24 hours at ambient temperature.

  • Risk: In 100% Aqueous Acidic buffer, degradation of 1-2% is observed after 12 hours.

  • Control: Autosampler must be kept at 10°C or samples prepared fresh.

References

  • Dolan, J. W. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. Link

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Kapoor, B., et al. (2020).[4] High-Performance Liquid Chromatography...[5][2][4][6][7][8][9] Studies on Stress Degradation Behavior of Sulfapyridine. Assay and Drug Development Technologies. Link

  • ICH. (2023).[1][2][10][11] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[4][12][13] Link

Sources

Comparative Guide: 6-Chloropyridine vs. 6-Fluoropyridine Sulfonamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 6-chloropyridine vs 6-fluoropyridine sulfonamides Content Type: Publish Comparison Guide

Executive Summary

In the optimization of pyridine-based sulfonamide scaffolds, the choice between a 6-chloro and 6-fluoro substituent is a binary decision that dictates the synthetic pathway. While often treated as bioisosteres in final drug candidates, their chemical reactivities are orthogonal.

  • 6-Fluoropyridine-3-sulfonamides are the superior electrophiles for Nucleophilic Aromatic Substitution (

    
    ) , exhibiting reaction rates 100–300x faster than their chloro-analogs due to the ipso-effect and stabilization of the Meisenheimer complex.
    
  • 6-Chloropyridine-3-sulfonamides are the requisite substrates for Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig), as the C–Cl bond is sufficiently weak to undergo oxidative addition, whereas the C–F bond is generally inert to standard Pd(0) cycles.

Mechanistic Divergence: The "Why" Behind the Reactivity

To control these scaffolds, one must understand the electronic environment of the pyridine ring. We focus on the 2,5-substitution pattern (IUPAC: 6-halo-pyridine-3-sulfonamide), where the sulfonamide (EWG) is para to the halogen.

The Electronic Landscape
  • Pyridine Nitrogen: Withers electron density from C2/C6, activating them for nucleophilic attack.

  • Sulfonamide (

    
    ):  A strong electron-withdrawing group (
    
    
    
    ). Located at C3 (para to C6), it stabilizes the anionic intermediate via resonance.
Diagram: Reactivity Decision Tree

The following diagram illustrates the divergent pathways based on the halogen choice.

Reactivity_Flow Start Target Transformation Decision Reaction Type? Start->Decision SNAr Nucleophilic Substitution (Amines, Ethers, Thiols) Decision->SNAr Heteroatom Bond Formation Pd_Cycle Pd-Catalyzed Coupling (Suzuki, Buchwald) Decision->Pd_Cycle C-C or C-N (Catalytic) Substrate_F Use 6-Fluoro (Kinetic Product) SNAr->Substrate_F High Reactivity Substrate_Cl Use 6-Chloro (Oxidative Addition) Pd_Cycle->Substrate_Cl Labile Bond Mechanism_F Mechanism: Meisenheimer Complex Stabilized by F (Inductive) Substrate_F->Mechanism_F Mechanism_Cl Mechanism: Oxidative Addition into C-Cl Bond Substrate_Cl->Mechanism_Cl

Figure 1: Decision workflow for selecting the optimal halogen based on the intended downstream transformation.

Reaction Class A: Nucleophilic Aromatic Substitution ( )

This is the primary utility of the 6-fluoro derivative. In


 reactions on electron-deficient heterocycles, the rate-determining step is the nucleophilic addition , not the elimination of the leaving group.[1]
Comparative Performance Data

The high electronegativity of fluorine (


) creates a profound dipole at the C6 carbon, lowering the energy of the transition state for nucleophilic attack. Chlorine (

), while a better leaving group, is less effective at activating the ring for the initial attack.
Feature6-Fluoropyridine Sulfonamide6-Chloropyridine SulfonamideImpact
Relative Rate (

)
~100–300 1F is kinetically superior for mild displacements.
LUMO Coefficient (C6) HighModerateF-analog accepts nucleophiles at lower temperatures.
Leaving Group Ability Poor (

)
Good (

)
Irrelevant; elimination is fast for both.
Temperature Req. 25°C – 60°C80°C – 120°CF allows preservation of thermal-sensitive groups.
Mechanistic Pathway (Graphviz)

The diagram below details the resonance stabilization provided by the sulfonamide group during the rate-determining addition step.

SNAr_Mechanism SM 6-Fluoro-3-sulfonamide (Ground State) TS Meisenheimer Complex (Transition State) SM->TS + Nucleophile (Nu:) Prod 6-Substituted Product (Aromatized) TS->Prod - F⁻ (Fast) Note1 Rate Determining Step: Nucleophilic Attack Note1->SM Note2 Stabilization: 1. Inductive (F) 2. Resonance (Sulfonamide) Note2->TS

Figure 2: The


 pathway. The 6-fluoro substituent accelerates the formation of the Meisenheimer complex, which is further stabilized by the para-sulfonamide.
Experimental Protocol: Mild Amination of 6-Fluoropyridine

Objective: Displacement of 6-F with a secondary amine (e.g., morpholine) without affecting the sulfonamide.

  • Preparation: Dissolve 6-fluoropyridine-3-sulfonamide (1.0 equiv) in anhydrous DMSO or DMF (0.2 M).

    • Why: Polar aprotic solvents stabilize the charged Meisenheimer intermediate.

  • Base Addition: Add

    
     (1.5 equiv) followed by the amine (1.1 equiv).
    
  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Self-Validation Check: Spot TLC. The 6-fluoro starting material (usually higher

      
      ) should disappear rapidly. If using the 6-chloro analog, this step would require heating to >80°C overnight.
      
  • Workup: Dilute with water. The product often precipitates due to the sulfonamide's lipophilicity. Filter and wash with water.

    • Note: Acidification is not required unless the product contains acidic protons.

Reaction Class B: Metal-Catalyzed Cross-Coupling

This is the domain of the 6-chloro derivative. The C–F bond strength (approx. 116 kcal/mol) renders the 6-fluoro analog inert to oxidative addition by Palladium(0) under standard conditions.

Why Chlorine?
  • Bond Dissociation Energy: C–Cl (~81 kcal/mol) is weak enough for insertion by Pd(0) catalysts.

  • Catalytic Cycle: The 6-chloropyridine undergoes oxidative addition to form a Pd(II)-aryl species, which then transmetallates with boronic acids (Suzuki) or amines (Buchwald).

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling 6-chloropyridine-3-sulfonamide with phenylboronic acid.

  • System Setup: Charge a reaction vial with 6-chloropyridine-3-sulfonamide (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
    • Expert Insight: Dppf is chosen for its large bite angle, which accelerates the reductive elimination step in sterically crowded pyridines.

  • Solvent/Base: Add 1,4-Dioxane/Water (4:1) and

    
     (2.0 equiv). Degas with 
    
    
    
    for 5 minutes.
    • Why: Water is essential to activate the boronic acid to the boronate species.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Check: The reaction mixture should turn from orange/red to black (Pd precipitation) upon completion. LCMS must confirm consumption of the Cl-SM (M+H pattern showing Cl isotopes 3:1) and appearance of the biaryl product (M+H only).

  • Troubleshooting: If using the 6-fluoro analog here, <5% conversion would be observed (recovery of starting material).

Stability & Storage Profile

While reactivity is the focus, stability dictates handling.

Property6-Fluoro Analog6-Chloro Analog
Hydrolytic Stability Moderate. Susceptible to hydrolysis in strong aqueous base (forms 6-pyridone).High. Stable to aqueous workups and basic extraction.
Metabolic Stability Low. Can react with biological nucleophiles (Glutathione) via

, potentially causing toxicity.
High. Generally metabolically stable unless targeted by P450 oxidation.
Storage Store at 4°C, desiccated.Ambient temperature, shelf-stable.
References
  • Reactivity of Halopyridines in

    
     Reactions 
    
    • Source: BenchChem.[2] "Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs."

  • Palladium-Catalyzed Cross-Coupling of Chloropyridines

    • Source: ChemRxiv.
    • URL:[Link]

  • Mechanistic Insights into Fluorine Activ

    • Source: Chemistry Stack Exchange.
    • URL:[Link]

  • Stability of Heteroarom

    • Source: ChemRxiv.
    • URL:[Link]

Sources

A Comparative Guide to IR Spectroscopy of Sulfonamide and Ester Linkages for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of two crucial functional groups in medicinal chemistry: sulfonamides and esters. By understanding their distinct vibrational signatures, researchers can confidently identify and differentiate these moieties within active pharmaceutical ingredients (APIs) and intermediates.

The Principle of Molecular Vibrations in IR Spectroscopy

Infrared spectroscopy operates on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies. An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the incident light. Absorption bands (peaks) on the spectrum therefore correspond to specific vibrational modes, providing a unique "molecular fingerprint" that reveals the functional groups present.[1]

Distinguishing Sulfonamides and Esters: A Tale of Two Spectra

While both sulfonamides and esters are common motifs in drug molecules, their IR spectra are strikingly different due to the unique bonds they contain. The primary regions of interest for these groups are the double bond (or "carbonyl") region and the fingerprint region, where stretching and bending vibrations of the heteroatoms are observed.

The Sulfonamide Linkage: Characteristic Absorptions

The sulfonamide functional group (R-SO₂-NR'R'') is characterized by the powerful absorptions of the sulfonyl group (S=O) and the nitrogen-hydrogen (N-H) bond (in primary and secondary sulfonamides).

  • S=O Asymmetric and Symmetric Stretching: The most prominent features in a sulfonamide's IR spectrum are the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the following ranges:

    • Asymmetric S=O Stretch: 1370–1335 cm⁻¹ (strong)[2]

    • Symmetric S=O Stretch: 1170–1155 cm⁻¹ (strong)[2] The exact position of these bands can be influenced by the molecular environment, including tautomeric forms (amido vs. imido), which can shift the symmetric stretching band.[3]

  • N-H Stretching: For primary (-NH₂) and secondary (-NHR) sulfonamides, a distinct absorption is observed in the N-H stretching region:

    • N-H Stretch: 3550–3060 cm⁻¹ (medium to strong)[4] Primary sulfonamides will often show two bands in this region due to symmetric and asymmetric stretching modes of the NH₂ group. Hydrogen bonding can cause this peak to broaden.

  • S-N Stretching: A weaker absorption for the S-N bond can sometimes be identified, although it is often located in the more complex fingerprint region.

The Ester Linkage: Key Spectral Features

The ester functional group (R-CO-OR') is readily identified by its strong carbonyl absorption and the characteristic C-O stretching vibrations.

  • C=O Carbonyl Stretching: The carbonyl (C=O) stretch of an ester is one of the most intense and sharp peaks in its IR spectrum.[1][5][6]

    • C=O Stretch (aliphatic esters): 1750–1735 cm⁻¹ (strong, sharp)[5][7]

    • C=O Stretch (α,β-unsaturated esters): 1730–1715 cm⁻¹ (strong, sharp)[5][7] Conjugation with a double bond or aromatic ring slightly lowers the frequency of the C=O absorption.[5][7]

  • C-O Stretching: Esters exhibit two distinct C-O stretching absorptions, often referred to as the "Rule of Three" when combined with the C=O peak.[8] These bands are also typically strong and appear in the fingerprint region:

    • C-O Stretch (acyl-oxygen): 1300–1160 cm⁻¹ (strong)[5][8]

    • C-O Stretch (alkyl-oxygen): 1150–1000 cm⁻¹ (strong)[5][8] The presence of two distinct C-O bands is a hallmark of the ester functional group.[5][8]

Data Summary: A Side-by-Side Comparison

Vibrational ModeSulfonamide (cm⁻¹)Ester (cm⁻¹)IntensityPeak Shape
N-H Stretch3550–3060N/AMedium-StrongBroad (H-bonded)
C=O StretchN/A1750–1715StrongSharp
S=O Asymmetric Stretch1370–1335N/AStrongSharp
C-O Stretch (Acyl-O)N/A1300–1160StrongSharp
S=O Symmetric Stretch1170–1155N/AStrongSharp
C-O Stretch (Alkyl-O)N/A1150–1000StrongSharp

Experimental Protocol: Acquiring High-Quality IR Spectra via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy that is ideal for the rapid analysis of solid powders and liquids with minimal sample preparation.[9][10]

Step-by-Step Methodology
  • Instrument Preparation and Background Scan:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[9] Use a suitable solvent like isopropanol or ethanol and a soft, non-abrasive wipe to clean the crystal surface.

    • Perform a background scan.[11] This critical step measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself, which is then subtracted from the sample spectrum to provide a clean spectrum of only the sample.[11]

  • Sample Application:

    • For Solids: Place a small amount of the powdered sample directly onto the center of the ATR crystal.[9][11] Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[9] Optimal contact is crucial for a high-quality spectrum.

    • For Liquids: Place a single drop of the liquid sample onto the ATR crystal, ensuring the crystal surface is completely covered.[9][11]

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. Typical parameters include a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[11]

  • Data Analysis:

    • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber.

    • Identify the key absorption bands and compare their positions and intensities to the known characteristic peaks for sulfonamides and esters as detailed in the table above.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the press arm with an appropriate solvent after each measurement to prevent cross-contamination.[9]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum analyze_data Analyze Spectrum acquire_spectrum->analyze_data clean_instrument Clean ATR Crystal analyze_data->clean_instrument end End clean_instrument->end

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Visualizing Molecular Vibrations

The distinct IR spectra of sulfonamides and esters arise from the different types of bonds and their corresponding vibrational modes.

Caption: Key vibrational modes for sulfonamide and ester functional groups.

By leveraging the principles and data presented in this guide, researchers can effectively utilize IR spectroscopy to distinguish between sulfonamide and ester functionalities, ensuring the structural integrity and identity of their chemical compounds.

References

  • UCLA Division of Physical Sciences. IR Spectroscopy Tutorial: Esters. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • University of Calgary, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • University of California, Irvine, Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]

  • Scribd. IR Spectroscopy Peak Analysis Guide. [Link]

  • University of Nevada, Las Vegas, Department of Chemistry and Biochemistry. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]

  • University of California, Davis. Exp 8 - Infrared Spectroscopy. [Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 34-42. [Link]

  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

  • Chemistry LibreTexts. ATR-FTIR. [Link]

  • Swarthmore College, Department of Chemistry & Biochemistry. Experiment 11 — Infrared Spectroscopy. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

  • ResearchGate. Selected FT IR Absorption Bands for and complexes. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • Taylor & Francis Online. Sulfadiazine-edaravone azo dye as electrode modifier for carbon paste electrode for simultaneous measurement of paracetamol and folic acid. [Link]

Sources

Definitive Guide to Structural Determination: Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate Content Type: Technical Comparison & Protocol Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.

Executive Summary

In the development of pyridine-based sulfonamide antimicrobials and carbonic anhydrase inhibitors, the precise molecular geometry of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate is a critical checkpoint. This guide compares the three primary methodologies for determining its structural parameters: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Density Functional Theory (DFT) Prediction .

While computational models offer rapid insights, this guide demonstrates why SC-XRD remains the non-negotiable gold standard for this compound, particularly for resolving the critical hydrogen-bonding networks (


) that dictate its bioavailability and active-site binding.

Technical Specifications & Synthesis

Before structural determination, high-purity synthesis is required. The presence of the 6-chloropyridine moiety introduces specific electronic effects that influence crystal packing.

Target Molecule: Methyl 2-(6-chloropyridine-3-sulfonamido)acetate Formula:


Molecular Weight:  264.69  g/mol 
Optimized Synthesis Protocol

Rationale: A base-catalyzed nucleophilic substitution is selected to neutralize the HCl byproduct and prevent hydrolysis of the methyl ester.

  • Reactants: Suspend Glycine methyl ester HCl (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add Triethylamine (TEA) (2.2 eq) dropwise at

    
     to liberate the free amine.
    
  • Coupling: Slowly add 6-chloropyridine-3-sulfonyl chloride (1.0 eq) dissolved in DCM. The slow addition prevents thermal runaway and disulfonylation side products.

  • Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (4:1) . This solvent system is crucial for generating diffraction-quality blocks rather than needles.

Comparative Methodologies: Performance & Utility

This section objectively compares the three approaches to structural determination for this specific sulfonamide derivative.

Table 1: Structural Determination Matrix
FeatureMethod A: Single Crystal XRD Method B: PXRD + Rietveld Method C: DFT (B3LYP)
Primary Output 3D atomic coordinates, absolute configurationPhase purity, unit cell dimensionsEnergy-minimized geometry
Resolution Atomic (< 0.8 Å)Bulk LatticeTheoretical
H-Bond Detection High (Direct observation of donor-acceptor)Low (Inferred)High (Predicted energy)
Sample Req. Single Crystal (

mm)
Polycrystalline Powder (10-50 mg)None (Computational)
Time to Result 24-48 Hours1-2 Hours4-12 Hours
Cost High (Instrument/Cryo)LowLow (CPU time)
Reliability Gold Standard (Experimental) Validation OnlyHypothetical

Experimental Protocol: Single Crystal XRD (The Gold Standard)

To achieve the "Gold Standard" status, the following protocol ensures self-validating results.

Phase 1: Crystal Growth (Vapor Diffusion)

Why: Direct evaporation often yields twins. Vapor diffusion controls the supersaturation rate.

  • Dissolve 20 mg of the purified compound in 2 mL of Acetone (Solvent).

  • Place in a small vial inside a larger jar containing 10 mL of Hexane (Anti-solvent).

  • Seal and store at

    
     in a vibration-free environment.
    
  • Expectation: Colorless block-like crystals appear within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal ellipsoids of the sulfonamide oxygens.

  • Strategy: Collect full sphere of data (

    
    ).
    
  • Space Group Determination: Expect Monoclinic

    
     or Triclinic 
    
    
    
    , common for sulfonamide dimers.
Phase 3: The "Check" (Validation)
  • R-Factor Target:

    
     for observed reflections.
    
  • Hirshfeld Surface Analysis: Use CrystalExplorer to map

    
    .
    
    • Look for: Two distinct red spots on the surface corresponding to the

      
       interaction. This validates the packing model against known sulfonamide behavior.
      

Visualizing the Workflow

The following diagram outlines the logical flow from synthesis to structural validation, highlighting the decision points between experimental and computational methods.

StructuralDetermination Start Start: Target Molecule Methyl 2-(6-chloropyridine-3-sulfonamido)acetate Synth Synthesis (Sulfonyl Chloride + Glycine Ester) Start->Synth Cryst Crystallization (Vapor Diffusion: Acetone/Hexane) Synth->Cryst DFT Method C: DFT Optimization (B3LYP/6-31G*) Synth->DFT Parallel Workflow Check Crystal Quality Check (Polarized Microscopy) Cryst->Check Decision Is Single Crystal Available? Check->Decision SCXRD Method A: SC-XRD (Data Collection @ 100K) Decision->SCXRD Yes (High Quality) PXRD Method B: PXRD (Rietveld Refinement) Decision->PXRD No (Polycrystalline) Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve Compare Structural Comparison (RMSD Analysis) PXRD->Compare DFT->Compare Solve->Compare Final Final CIF Publication Compare->Final

Figure 1: Integrated workflow for the structural determination of the target sulfonamide, illustrating the parallel use of DFT for validation.

Data Analysis: What to Expect

When analyzing the final structure, researchers must verify these specific geometric parameters to ensure the model is chemically accurate.

Key Structural Metrics (Comparison Guide)
ParameterExperimental Expectation (SC-XRD)DFT Prediction Bias (Gas Phase)Significance
S-N Bond Length

Å
Often overestimated (

Å)
Indicates

back-bonding strength.
S=O Bond Length

Å
Typically accurateCritical for H-bond acceptor capability.
Torsion Angle (C-S-N-C) Variable (Packing dependent)Energy Minimum (often

)
Determines "twist" of the sulfonamide; DFT fails to predict packing forces here.
H-Bond Motif

Dimer or Infinite Chain
N/A (Single Molecule)Crucial: Sulfonamides usually form dimers in solid state; DFT gas phase cannot show this.
The "Sulfonamide Signature"

In the crystal lattice, expect the amido proton (N-H) to act as a donor to a sulfonyl oxygen (S=O) of a neighboring molecule.

  • Graph Set Notation:

    
     chains or 
    
    
    
    dimers are the standard signatures [1].
  • Validation: If your solved structure shows the N-H pointing away from any acceptor without a solvent bridge, the solution is likely incorrect (check for missing solvent molecules).

Conclusion

While DFT (Method C) provides a useful approximation of the molecular geometry, it fails to account for the intermolecular hydrogen bonding (


) that stabilizes the solid state of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate . Therefore, Method A (SC-XRD)  is the mandatory approach for publication-quality characterization.

Researchers should utilize the Acetone/Hexane vapor diffusion method described above to obtain suitable crystals, ensuring the temperature is held at 100 K during collection to resolve the disorder often seen in the terminal methyl ester group.

References

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Perlovich, G. L., et al. (2013). Sulfonamide molecular crystals: Structure, sublimation thermodynamic characteristics, molecular packing, hydrogen bonds networks. Crystal Growth & Design, 13(9), 4002-4016. Link

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

A-Senior Application Scientist's Guide to Validating Sulfonamido Acetate Synthesis with Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores the importance of robust and efficient synthetic methodologies. The synthesis of sulfonamido acetates, key intermediates in the generation of diverse compound libraries, requires meticulous monitoring to ensure reaction completion and purity of the final product. This guide provides an in-depth, experience-driven approach to validating this crucial synthesis using Thin Layer Chromatography (TLC), a technique prized for its simplicity, speed, and cost-effectiveness.[1][2] We will explore the nuances of the synthetic protocol, the practicalities of TLC analysis, and a comparative look at alternative analytical techniques.

The Synthesis of Sulfonamido Acetates: A Mechanistic Overview

The formation of sulfonamido acetates typically involves the reaction of a sulfonyl chloride with an amino acid ester, such as glycine methyl ester, in the presence of a base.[3][4] This nucleophilic substitution reaction proceeds via the attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the liberation of hydrochloric acid, which is neutralized by the base.[3]

A common and effective method for this synthesis involves reacting p-toluenesulfonyl chloride with an amino acid in an aqueous solution containing sodium carbonate.[4] The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for several hours.[4] This eco-friendly approach utilizes water as a solvent and a simple base, making it an attractive option for sustainable chemical synthesis.[4]

Experimental Protocol: Synthesis of a Model Sulfonamido Acetate

This protocol outlines the synthesis of 2-(4-methylphenylsulfonamido)acetic acid as a representative example.

Materials:

  • p-Toluenesulfonyl chloride

  • Glycine

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • 10% Hydrochloric Acid (HCl)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (10 mmol) and sodium carbonate (12 mmol) in 50 mL of deionized water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (12 mmol) to the stirred solution over a period of 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) as detailed in the following section.

  • Once the reaction is complete, cool the mixture to 0 °C and acidify with 10% HCl until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethyl acetate/n-hexane mixture to obtain the pure sulfonamido acetate.[4]

Validating Synthesis with Thin Layer Chromatography: A Step-by-Step Guide

TLC is an invaluable tool for qualitatively monitoring the progress of a chemical reaction.[1][3][5][6][7][8] It allows for the rapid assessment of the consumption of starting materials and the formation of the desired product.

The "Why" Behind the "How": Causality in TLC Analysis

The separation on a TLC plate is governed by the principle of differential partitioning of the analytes between the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents).[7] Silica gel is a polar adsorbent.[7] Therefore, more polar compounds will have a stronger interaction with the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[9] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further, exhibiting a higher Rf value.[9]

In the synthesis of sulfonamido acetates, the starting amino acid is highly polar due to its zwitterionic nature at neutral pH. The resulting sulfonamido acetate is significantly less polar. This difference in polarity is the key to effective TLC monitoring.

Experimental Protocol: TLC Analysis

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: A mixture of dichloromethane, methanol, and ammonia (e.g., 5:1:0.25 v/v/v) can be effective for separating sulfonamides.[10] Alternatively, a mixture of chloroform and n-butanol (e.g., 4:1 v/v) is also a good starting point.[11] For more polar compounds, a system of n-butanol:acetic acid:water (2:1:1 v/v/v) can be used.[1]

  • Visualization agents:

    • UV lamp (254 nm)

    • Fluorescamine solution (for primary amines)[11][12]

    • Potassium permanganate (KMnO₄) stain (for oxidizable groups)[13][14]

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen mobile phase into the developing chamber, ensuring the solvent level is below the origin line on the TLC plate. Close the chamber and allow it to become saturated with solvent vapors.

  • Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[5] On this line, apply small, concentrated spots of:

    • Lane 1 (Starting Material): A solution of the starting amino acid.

    • Lane 2 (Co-spot): A spot of the starting material with a spot of the reaction mixture applied directly on top.[5]

    • Lane 3 (Reaction Mixture): A sample taken directly from the reaction flask.[5][6]

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated developing chamber and close the lid. Allow the solvent front to ascend the plate until it is about 1 cm from the top.[5]

  • Visualize the Results:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm).[15] Many sulfonamides are UV active and will appear as dark spots.[15] Circle the visible spots with a pencil.

    • For enhanced visualization, especially for the starting amine, the plate can be sprayed with a fluorescamine solution, which reacts with primary amines to produce highly fluorescent derivatives.[11]

    • Alternatively, dipping the plate in a potassium permanganate stain can reveal the product, which will appear as a yellow spot on a purple background.[13][14]

Interpreting the Chromatogram
  • At the start of the reaction (t=0): A prominent spot corresponding to the starting amino acid will be visible in lanes 1, 2, and 3. This spot will have a very low Rf value due to its high polarity.

  • As the reaction progresses: A new, less polar spot corresponding to the sulfonamido acetate product will appear in lane 3 at a higher Rf value. The intensity of the starting material spot in lane 3 will decrease over time.

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in lane 3. The co-spot in lane 2 is crucial to confirm that the disappearance of the starting material spot is not an artifact of the reaction mixture affecting its chromatography.[5]

Below is a Graphviz diagram illustrating the TLC monitoring workflow.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_chamber Prepare & Saturate Developing Chamber spot_plate Spot TLC Plate (SM, Co-spot, Rxn) prep_chamber->spot_plate Simultaneously develop Develop Plate in Chamber spot_plate->develop dry Dry Plate develop->dry uv UV Lamp (254nm) dry->uv stain Chemical Stain (e.g., Fluorescamine, KMnO4) uv->stain Optional Enhancement interpret Interpret Chromatogram (Rf Values, Spot Intensity) stain->interpret decision Assess Reaction Progress interpret->decision decision->spot_plate Continue Monitoring (If Incomplete) workup Reaction Workup decision->workup Proceed to Workup (If Complete)

Caption: Workflow for monitoring sulfonamido acetate synthesis using TLC.

Comparison with Alternative Analytical Techniques

While TLC is an excellent tool for rapid, qualitative analysis, other techniques offer quantitative data and more detailed structural information.

TechniqueAdvantagesDisadvantagesApplication in Sulfonamido Acetate Synthesis
Thin Layer Chromatography (TLC) - Rapid and inexpensive[1]- Simple to perform- Requires minimal sample- Qualitative or semi-quantitative at best- Lower resolution compared to HPLCIdeal for routine reaction monitoring to quickly assess completion.
High-Performance Liquid Chromatography (HPLC) - Highly quantitative and reproducible- Excellent resolution and sensitivity- Can be automated for high-throughput screening- More expensive instrumentation- Requires more complex method development- Slower analysis time per sampleUsed for accurate determination of product purity, quantification of byproducts, and final product quality control.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information- Can be used to identify unknown byproducts- Non-destructive- Requires expensive instrumentation and specialized expertise- Lower sensitivity compared to HPLC and MS- Not ideal for real-time reaction monitoringEssential for confirming the chemical structure of the final product and any isolated impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) - Combines the separation power of HPLC with the mass identification of MS- Highly sensitive and specific- Can identify compounds by their mass-to-charge ratio- Very expensive instrumentation- Requires significant expertise for operation and data analysisA powerful tool for identifying trace impurities and confirming the molecular weight of the product and byproducts.[3]

Conclusion

Validating the synthesis of sulfonamido acetates using Thin Layer Chromatography is a fundamental skill for any researcher in the field of drug development. Its simplicity and speed make it an indispensable tool for real-time reaction monitoring, ensuring efficient and successful synthetic outcomes. While more sophisticated techniques like HPLC and NMR are crucial for final product characterization and quantification, TLC remains the first line of defense in the synthetic chemist's analytical arsenal. By understanding the principles behind TLC and following a systematic approach to its application, researchers can confidently navigate the synthesis of these important chemical building blocks.

References

  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. Retrieved February 12, 2026, from [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. Retrieved February 12, 2026, from [Link]

  • Haagsma, N., van de Water, C., & van Gend, H. W. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 179(2), 113–116.
  • Reddit. (2023, November 11). How to separate these sulfonamides with TLC. r/Chempros. Retrieved February 12, 2026, from [Link]

  • Lee, H. Y., Chun, Y. J., Kim, H. J., Lee, J. H., Kim, J. A., & Park, J. H. (2012). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Bulletin of the Korean Chemical Society, 33(11), 3781–3786.
  • Li, Y., Wang, Y., Zhang, Y., Wang, J., & Sun, C. (2022). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 11(17), 2582.
  • Al-Hourani, B. J., Al-Awaida, W. A., Al-Hamdany, R. N., & Al-Rawi, J. M. (2019).
  • Perera, S. (2012).
  • Royal Society of Chemistry. (2015, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved February 12, 2026, from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, J., & Sun, C. (2022). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 11(17), 2582.
  • Bar, F. J., & Movassaghi, M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9378–9382.
  • ResearchGate. (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Thin-layer Chromatographic Method for Quantification of Sulfonamides in Chicken Meat. Retrieved February 12, 2026, from [Link]

  • Reddit. (2020, December 20). How do I monitor this reaction and do column chromatography on the product?. r/Chempros. Retrieved February 12, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved February 12, 2026, from [Link]

  • Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448–450.
  • Khan Academy. (n.d.). Thin layer chromatography (TLC) (video). Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, August 13). 9.3F: Visualizing TLC Plates. Retrieved February 12, 2026, from [Link]

  • Macmillan Group - Princeton University. (2014, July 14). Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Retrieved February 12, 2026, from [Link]

  • Le, C., & MacMillan, D. W. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(30), 10817–10820.
  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. Retrieved February 12, 2026, from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC (video). Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved February 12, 2026, from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. Retrieved February 12, 2026, from [Link]

Sources

Comparative Guide: Methyl Ester vs. Carboxylic Acid Forms in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Permeability-Solubility Paradox

In biological research and drug development, the choice between a Methyl Ester (ME) and its parent Carboxylic Acid (CA) is rarely about intrinsic potency alone. It is a strategic choice between bioavailability and active binding .

  • Carboxylic Acids (Free Acids): Typically the active species that binds to receptors or chelates ions. However, at physiological pH (7.4), they are ionized (COO⁻), rendering them membrane-impermeable and limiting intracellular uptake.

  • Methyl Esters (and AM Esters): Function as prodrugs . They mask the charged carboxyl group, increasing lipophilicity (LogP) to facilitate passive diffusion across the cell membrane. Once intracellular, they rely on ubiquitous cytosolic esterases (e.g., CES1, CES2) to hydrolyze the ester bond, releasing the active acid and "trapping" it inside the cell.[1]

This guide analyzes the performance differences, experimental considerations, and validation protocols for these two forms.

Mechanistic Comparison

The "Trojan Horse" Mechanism

The biological utility of ester forms relies on the Charge Masking Principle .

FeatureCarboxylic Acid (Free Form)Methyl/Acetoxymethyl (AM) Ester
Charge (pH 7.4) Negative (Anionic, COO⁻)Neutral (Uncharged)
Membrane Entry Poor (Requires active transport)High (Passive Diffusion)
Intracellular Fate Rapid efflux or exclusionHydrolyzed by Esterases

Trapped
In Vitro Stability HighLow (Susceptible to hydrolysis)
Primary Use Extracellular targets, cell-free assaysIntracellular imaging, oral prodrugs
Signaling Pathway & Hydrolysis Visualization

The following diagram illustrates the "Trap and Activate" mechanism common to probes like Calcein-AM and drugs like Enalapril or Indomethacin methyl ester.

G cluster_ext Extracellular Space (pH 7.4) cluster_mem Cell Membrane cluster_cyto Cytoplasm (Intracellular) Ester_Ext Methyl/AM Ester (Neutral, Lipophilic) Diffusion Passive Diffusion Ester_Ext->Diffusion High LogP Acid_Ext Carboxylic Acid (Anionic, Hydrophilic) Barrier Repulsion Acid_Ext->Barrier Charge Repulsion Ester_Int Ester (Intracellular) Diffusion->Ester_Int Barrier->Acid_Ext Bounce Enzyme Esterases (CES1/CES2) Ester_Int->Enzyme Substrate Acid_Int Active Acid (Trapped/Binding) Enzyme->Acid_Int Hydrolysis Acid_Int->Barrier Cannot Exit Effect Biological Effect (Fluorescence/Signaling) Acid_Int->Effect Binding

Figure 1: The "Trap and Activate" mechanism. Esters cross membranes passively, while acids are repelled. Intracellular hydrolysis regenerates the active acid, which is then trapped due to ionization.

Case Studies: Performance Data

Case Study A: Cellular Imaging (Calcein vs. Calcein-AM)

This is the gold standard for demonstrating the ester advantage in live-cell imaging.

  • Calcein (Acid): Highly fluorescent but membrane-impermeable.[2][3] Used only for checking membrane integrity (if it enters, the cell is damaged).

  • Calcein-AM (Acetoxymethyl Ester): Non-fluorescent and membrane-permeable.[2][3]

    • Mechanism:[1][4][5] The AM group masks the carboxyls.[4] Once inside, esterases cleave the AM group. The resulting Calcein binds intracellular Calcium and fluoresces green.[1][2]

    • Data: Calcein-AM shows >100-fold higher intracellular accumulation than free Calcein in viable cells [1][4].

Case Study B: Therapeutic Prodrugs (NSAIDs & Prostaglandins)

Methyl esters are frequently used to improve the oral bioavailability of carboxylic acid drugs (e.g., Ketoprofen, Indomethacin) or to reduce local gastric toxicity.

  • PGE1 vs. PGE1-Methyl Ester:

    • Observation: PGE1-Methyl Ester (PGE1-ME) exhibits significantly higher anti-ulcer activity and gastric antisecretory effects than PGE1 free acid when administered systemically [2].

    • Reasoning: The methyl ester prevents rapid

      
      -oxidation of the carboxylic side chain and improves uptake into the gastric mucosa, where it is locally hydrolyzed to the active PGE1.
      
  • Ketoprofen Esters:

    • Permeability:[2][3] Methyl esters of Ketoprofen showed a 1.57-fold increase in intestinal permeation (

      
      ) compared to the free acid [3].
      
    • Safety: The ester form bypasses direct contact of the acidic group with the stomach lining, reducing ulcerogenic potential before systemic absorption.

Experimental Protocols

As a scientist, you must validate that your biological system (cell line/tissue) actually expresses the necessary esterases to activate the methyl ester. Never assume hydrolysis occurs spontaneously.

Protocol 1: Validating Intracellular Hydrolysis (The "Lysate Test")

Purpose: To confirm your cells can convert the Methyl Ester (Prodrug) to the Carboxylic Acid (Active).

  • Preparation:

    • Harvest

      
       cells.
      
    • Lyse in 500

      
      L PBS (pH 7.4) via sonication.
      
    • Centrifuge (10,000 x g, 10 min) and collect supernatant (cytosolic esterases).

  • Incubation:

    • Add Methyl Ester substrate (final conc. 10

      
      M) to the lysate.
      
    • Incubate at 37°C.

    • Aliquot samples at

      
       min.
      
  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile (1:1 v/v).

    • Analyze via LC-MS/MS or HPLC .

    • Success Metric: Disappearance of the Ester peak and stoichiometric appearance of the Acid peak.

    • Note: If conversion is <10% in 60 min, your cell line (e.g., certain lymphocyte subsets) may lack sufficient carboxylesterase activity. Consider using a more labile ester (e.g., AM or POM) instead of a methyl ester.

Protocol 2: Determining Cellular Uptake (The "Wash-In" Assay)

Purpose: To quantify the permeability advantage of the Ester form.

  • Seeding: Plate cells in 96-well black-walled plates.

  • Treatment:

    • Group A: Treat with Carboxylic Acid form (fluorescent tag required, or use LC-MS).

    • Group B: Treat with Methyl Ester form.[6]

  • Wash: After 30 min incubation, wash cells 3x with ice-cold PBS to remove extracellular compound.

  • Lysis & Readout:

    • Lyse cells with 1% Triton X-100.

    • Measure intracellular concentration.

  • Data Interpretation:

    • Calculate the Uptake Ratio :

      
      .
      
    • A ratio

      
       indicates successful prodrug loading.
      

Critical Selection Guide (Decision Matrix)

Use this table to select the correct form for your experiment.

Experimental GoalRecommended FormRationale
Cell-Free Receptor Binding Carboxylic Acid The ester is likely inactive at the binding site. Using the ester here will yield false negatives (high IC50).
Live Cell Imaging AM / Methyl Ester Required to cross the membrane. The acid will simply stain the extracellular debris.
Oral Dosing (In Vivo) Methyl / Ethyl Ester Improves absorption (LogP) and protects the acid from stomach degradation.
Patch Clamp (Intracellular) Carboxylic Acid If injecting directly into the pipette/cytoplasm, skip the hydrolysis step and use the active form.
Long-term Retention AM Ester Once hydrolyzed, the poly-anionic acid is trapped for hours/days (e.g., Calcein retention).
Visualizing the Workflow Decision

DecisionTree Start Select Compound Form System Is the system Cell-Free or Cellular? Start->System CellFree Cell-Free / Purified Protein System->CellFree Cell-Free Cellular Live Cells / Tissue System->Cellular Cellular Direct Use Carboxylic Acid (Active Form) CellFree->Direct Direct Binding Permeability Is the target Intracellular? Cellular->Permeability Extracellular Extracellular Target (e.g., GPCR surface) Permeability->Extracellular No Intracellular Intracellular Target (e.g., Nuclear Receptor) Permeability->Intracellular Yes Extracellular->Direct Prodrug Use Methyl/AM Ester (Prodrug Form) Intracellular->Prodrug

Figure 2: Decision tree for selecting between Ester and Acid forms based on assay type.

References

  • Biotium. (2024).[7] Calcein AM Cell Viability Assay Principle and Protocol. Retrieved from

  • Vertex AI Search Results. (1976). Comparative gastric antisecretory and antiulcer effects of prostaglandin E1 and its methyl ester in animals. PubMed. Retrieved from

  • MDPI. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery. Processes. Retrieved from

  • Oreate AI Blog. (2026). Comparative Study of Calcein AM and Common Live Cell Fluorescent Dyes. Retrieved from

  • Dojindo. (n.d.). Live Cell Staining - Calcein-AM Mechanism. Retrieved from

Sources

Safety Operating Guide

Methyl 2-(6-chloropyridine-3-sulfonamido)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Hazards of Pyridine Intermediates

As researchers, we often treat intermediates like Methyl 2-(6-chloropyridine-3-sulfonamido)acetate as transient steps in a synthesis pathway.[1] However, from a waste management perspective, this compound represents a "triple threat": it contains a halogenated aromatic ring , a bioactive sulfonamide moiety , and a labile ester .[1]

Improper disposal isn't just a compliance violation; it is an environmental liability. The chlorine substituent necessitates specific incineration protocols to prevent dioxin formation, while the sulfonamide group poses risks of bioactive accumulation in aquatic systems if leached.[1]

This guide provides a self-validating protocol for the segregation, stabilization, and disposal of this specific compound, moving beyond generic "hazardous waste" labels to a chemically grounded workflow.

Part 1: Chemical Identity & Hazard Profiling

Before disposal, you must understand what you are handling.[1] This compound lacks a widely public, specific Safety Data Sheet (SDS) in many databases, which requires us to apply Generator Knowledge under EPA 40 CFR §262.[1]11. We derive the hazard profile from its functional groups.

Functional Group Hazard Matrix
Functional GroupAssociated HazardDisposal Implication
6-Chloropyridine Toxic; Potential groundwater contaminant; Thermal decomposition releases HCl and NOx.MUST be classified as Halogenated Waste . Requires high-temp incineration with acid gas scrubbing.
Sulfonamide (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Biological activity (antibiotic/enzyme inhibition); Allergic sensitization.High Potency Handling . Do not dispose of down drains.[2] Segregate from oxidizers to prevent toxic N-oxide formation.
Methyl Ester Hydrolysis releases Methanol (flammable) and the free acid.Avoid mixing with strong bases in waste drums to prevent uncontrolled hydrolysis and heat generation.

Critical Safety Rule: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise.

Part 2: Pre-Disposal Segregation & Compatibility

The most common failure mode in laboratory waste management is cross-contamination . Methyl 2-(6-chloropyridine-3-sulfonamido)acetate is chemically incompatible with strong oxidizers.[3]

Incompatibility Alert:

  • Strong Oxidizers (Peroxides, Nitric Acid): Can cause rapid oxidation of the sulfur/nitrogen centers, leading to exothermic runaway.[1]

  • Strong Bases (NaOH, KOH): Will hydrolyze the ester, generating heat and methanol, potentially pressurizing the waste container.[1]

The Segregation Logic (Decision Tree)

The following workflow illustrates the decision process for segregating this compound from your general waste stream.

WasteSegregation cluster_legend Disposal Logic Start Waste Generation: Methyl 2-(6-chloropyridine-3-sulfonamido)acetate StateCheck Physical State? Start->StateCheck Liquid Liquid (Mother Liquor/Solvent) StateCheck->Liquid Solid Solid (Filter Cake/Powder) StateCheck->Solid HaloCheck Is solvent Halogenated? (DCM, Chloroform) Liquid->HaloCheck StreamC STREAM C: Solid Hazardous Waste (Double Bagged) Solid->StreamC NonHaloCheck Is solvent Non-Halogenated? (MeOH, EtOAc) HaloCheck->NonHaloCheck No StreamA STREAM A: Halogenated Organic Waste (High BTU Incineration) HaloCheck->StreamA Yes StreamB STREAM B: Non-Halogenated Organic Waste (Warning: Trace Halogen Content) NonHaloCheck->StreamB Yes (But Label as Halogen Contaminated) Note CRITICAL: Even if dissolved in Methanol (Non-Halo), the presence of the Chloropyridine solute classifies the WHOLE mixture as Halogenated for disposal cost/safety.

Figure 1: Waste Segregation Decision Tree. Note that the presence of the chloropyridine moiety dictates the downstream processing, regardless of the solvent used.[1]

Part 3: The Disposal Workflow

Follow this step-by-step protocol to ensure compliance and safety.

Scenario A: Solid Waste (Pure Compound or Contaminated Consumables)

Applicable to: Expired reagent, filter paper, gloves, weighing boats.[1]

  • Containment: Place the solid material into a clear polyethylene bag.

  • Secondary Containment: Place the first bag into a second bag (Double-Bagging). This prevents dispersion of the bioactive dust.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Methyl 2-(6-chloropyridine-3-sulfonamido)acetate, Solid."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][4][5][6]

  • Storage: Store in the Solid Toxic/Halogenated waste drum.

    • Why? Commercial incinerators feed solids differently than liquids.

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Effluent)

Applicable to: Compound dissolved in DCM, Methanol, or Ethyl Acetate.[1]

  • pH Check: Ensure the solution is neutral (pH 6–8).

    • If Acidic:[7] Neutralize slowly with Sodium Bicarbonate to prevent acid-catalyzed hydrolysis in the drum.

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform: Pour into Halogenated Waste carboy.

    • If dissolved in Acetone/Methanol: Pour into Halogenated Waste carboy.

    • Scientific Rationale: Although Acetone is non-halogenated, the solute (our compound) contains chlorine.[1] Adding this to a non-halogenated drum can contaminate thousands of gallons of fuel-blending waste, leading to regulatory fines or dioxin release during improper combustion [1].[1]

  • Cap & Vent: Ensure the cap is tight but the container is not overfilled (leave 10% headspace for thermal expansion).

Part 4: Regulatory & Environmental Compliance

RCRA Waste Codes (USA)

Because this specific intermediate is likely not a "Listed Waste" (F, K, P, or U lists) under RCRA, it is classified by Characteristic :

  • D001 (Ignitable): If in flammable solvent (Flash point < 60°C).[8]

  • D003 (Reactive): Only if mixed with unstable reagents (unlikely for pure compound).

  • Generator Knowledge: You must declare the presence of Organic Halogens .

Destruction Method

The only acceptable destruction method for chloropyridine derivatives is Rotary Kiln Incineration at temperatures >1000°C with a secondary combustion chamber and rapid quench cooling. This ensures the destruction of the pyridine ring and prevents the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) [2].

Part 5: Emergency Contingencies

In the event of a spill, speed and dust containment are paramount.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, N95/P100 Mask Assess->PPE ActionSolid SOLID: Cover with wet paper towels (Prevent Dust) PPE->ActionSolid ActionLiquid LIQUID: Absorb with Vermiculite or Polypropylene Pads PPE->ActionLiquid Clean Clean Surface: Soap & Water Wash (Repeat 2x) ActionSolid->Clean ActionLiquid->Clean Dispose Dispose as Halogenated Hazardous Waste Clean->Dispose

Figure 2: Emergency Spill Response Protocol.[1] Note the emphasis on "wetting" solids to prevent inhalation of the bioactive dust.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. EPA.[8] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary for Sulfonamide Derivatives. National Library of Medicine. [Link](General reference for sulfonamide class properties).

Sources

Personal protective equipment for handling Methyl 2-(6-chloropyridine-3-sulfonamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity: Methyl 2-(6-chloropyridine-3-sulfonamido)acetate Risk Profile: High-Potency Intermediate / Sensitizer

As a research intermediate, this compound likely lacks a fully characterized toxicological profile. However, based on Structure-Activity Relationship (SAR) analysis, we must treat it with the "Precautionary Principle" applied to its three functional moieties:

  • Sulfonamide Group: High probability of respiratory and dermal sensitization (delayed hypersensitivity).

  • Chloropyridine Ring: Potential for acute aquatic toxicity and mucous membrane irritation.

  • Methyl Ester: Susceptible to hydrolysis; generally stable but contributes to lipophilicity, aiding skin absorption.

Core Directive: Handle as a Category 2 Sensitizer and Category 3 Acute Toxin . All protocols below assume the material is an airborne dust hazard during weighing and a permeation hazard in solution.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The following PPE system is designed to create a redundant barrier against both solid particulates and solvent-mediated permeation.

Table 1: Mandatory PPE Specifications
Protection ZoneEquipment StandardTechnical Specification & Rationale
Dermal (Hands) Double-Gloving Protocol Inner: 4-mil Nitrile (High dexterity).Outer: 5-8 mil Nitrile or Neoprene (Extended Cuff).Rationale: Sulfonamides in organic solvents (e.g., DMF, DCM) can permeate standard nitrile in <15 mins. The air gap between gloves reduces diffusion.
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).Secondary (Spill/Cleaning): N95 is insufficient for sensitizers. Use P100 (HEPA) Half-Face Respirator.
Ocular ANSI Z87.1+ Chemical Splash Goggles (Indirect Venting).Note: Safety glasses with side shields are not acceptable for fine powders that behave like aerosols.
Body ISO Class 5 Compatible Tyvek® Lab Coat (Disposable) with elastic cuffs.Rationale: Cotton coats trap dust in fibers, creating a secondary exposure source in the laundry.
Visualizing the Defense Strategy

The following decision tree illustrates the "Hierarchy of Controls" required before you even open the vial.

PPE_Logic Start Start: Handling Assessment State Physical State? Start->State Solid Dry Powder / Solid State->Solid Liquid Solution (DCM/DMF) State->Liquid Hood Is Fume Hood Available? Solid->Hood Action2 Double Nitrile + Splash Goggles Liquid->Action2 Action1 Standard PPE + Static Control Hood->Action1 Yes Action3 STOP WORK Require P100 Respirator Hood->Action3 No Action1->Action2 If dissolving

Figure 1: PPE Decision Logic. Note that engineering controls (Hood) take precedence over wearable PPE for solids.

Operational Protocol: The "Zero-Exposure" Workflow

Handling sulfonamides requires mitigating static charge , which causes "fly-away" powder that contaminates balance surfaces and cuffs.

Step 1: Preparation
  • Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood. This is critical for ester-derivatives which often crystallize as fluffy, electrostatic needles.

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

Step 2: Weighing (The Critical Step)

Never weigh this compound on an open bench.

  • Tare Method:

    • Place a receiving vial (with cap) on the balance. Tare it.

    • Remove vial from balance and place inside the Fume Hood.

    • Transfer solid into the vial inside the hood. Cap loosely.

    • Return sealed vial to balance to record weight.

    • Repeat until desired mass is achieved.

  • Solvation: Add solvent (e.g., DMSO, Methanol) immediately after weighing to lock the powder into a liquid phase, reducing inhalation risk.

Step 3: Decontamination[1]
  • Solvent Wipe: Wipe the exterior of the reaction vessel with a tissue dampened in Ethanol.

  • Glove Removal: Perform "beak method" removal of outer gloves inside the hood. Dispose of as hazardous solid waste.

Emergency Response & First Aid

Scenario: Accidental Powder Inhalation

  • Immediate Action: Move to fresh air. Do not induce vomiting.

  • Mechanism: Sulfonamides can trigger bronchospasm in sensitized individuals.

  • Medical Alert: Inform responders of potential "Sulfonamide Hypersensitivity."

Scenario: Skin Contact (Solution)

  • Immediate Action: Wash with soap and water for 15 minutes.[1] Do not use alcohol for cleaning skin; it expands pores and may increase absorption of the ester.

  • Observation: Monitor for delayed rash (Stevens-Johnson Syndrome is rare but possible with this class).

Disposal & Waste Management

Proper disposal prevents environmental accumulation of halogenated heterocycles.

Table 2: Waste Stream Segregation
Waste TypeClassificationDisposal Protocol
Mother Liquor / Reaction Mix Halogenated Organic DO NOT MIX with aqueous basic waste. The methyl ester can hydrolyze, releasing the chloropyridine sulfonyl moiety, potentially creating exothermic off-gassing or new toxic species.
Contaminated Solids Hazardous Solid Gloves, weigh boats, and bench pads must go into "Hazardous Solid" incineration bins. Do not use regular trash.
Aqueous Washes Toxic Aqueous Collect separately. Label as "Contains Chloropyridine derivatives."
Workflow Visualization: From Bench to Bin

Waste_Flow Source Reaction Waste Check Halogenated? Source->Check Stream1 Stream A: Halogenated Organic Check->Stream1 Organic Phase Stream2 Stream B: Aqueous Toxic Check->Stream2 Aqueous Phase Incineration High-Temp Incineration Stream1->Incineration Stream2->Incineration

Figure 2: Waste Segregation Logic. Separation of phases is critical to prevent uncontrolled hydrolysis.

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 6: Working with Chemicals.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). [Link]

  • PubChem. Compound Summary: Sulfonamides (Class Hazard Data). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.